Metaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKDCARASOJPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC(OC(OC(O1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034715 | |
| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |
| Source | EPA DSSTox | |
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Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metaldehyde is a white-colored crystalline solid. It is insoluble in water. It is highly flammable and when ignited will give off irritating fumes. It may be toxic by ingestion and is very irritating to skin and eyes. It is used to make other chemicals., Solid; [IUCLID] Formulated as granules, pellets, mini-pellets, meal, paste, and liquid; [Reference #1] Colorless or white solid; [Reference #2] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | METALDEHYDE | |
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| Record name | Metaldehyde | |
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Boiling Point |
115 °C (sublimes) | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
97 °F (36 °C) (closed cup) | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 200 mg/L at 17 °C /Polymer/, Moderately soluble in water, fairly soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, insoluble in acetic acid, and slightly soluble in ethanol., Insoluble in water, acetone, acetic acid, and carbon disulfide., In toluene 530 mg/L at 20 °C, in methanol 1730 mg/L at 20 °C, In water, 222 mg/L at 20 °C | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 at 20 °C | |
| Record name | Metaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure is negligible at room temperature., 6.6X10+3 mPa (5.0X10-2 mm Hg) at 25 °C | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder, Crystals | |
CAS No. |
9002-91-9; 37273-91-9, 108-62-3, 9002-91-9 | |
| Record name | METALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Metaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-62-3 | |
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| Record name | Metaldehyde [BSI:ISO] | |
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| Record name | Acetaldehyde, homopolymer | |
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| Record name | 2,4,6,8-Tetramethyl-1,3,5,7-tetroxocane | |
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| Record name | 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Acetaldehyde, homopolymer | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Metaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
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Melting Point |
246.2 °C (closed capillary) | |
| Record name | Metaldehyde | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1735 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Metaldehyde (C₈H₁₆O₄): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metaldehyde, a cyclic tetramer of acetaldehyde, is a widely utilized molluscicide effective against slugs and snails. This technical guide provides an in-depth overview of its chemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methodologies.
Chemical and Physical Properties
This compound is a white crystalline solid with the chemical formula C₈H₁₆O₄.[1][2][3] It is sparingly soluble in water but soluble in various organic solvents.[1][4] Key quantitative data regarding its properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane | |
| Molecular Weight | 176.21 g/mol | |
| Melting Point | 246 °C (in a sealed tube) | |
| Boiling Point | Sublimes at 110-120 °C | |
| Density | 1.27 g/cm³ at 20 °C | |
| Water Solubility | 200 mg/L at 17 °C | |
| 222 mg/L at 20 °C | ||
| 260 mg/L at 30 °C | ||
| Solubility in Organic Solvents | Moderately soluble in toluene, readily soluble in methanol, very soluble in benzene and chloroform, slightly soluble in ethanol. | |
| Log Kow | 0.12 |
Synthesis of this compound
This compound is synthesized by the polymerization of acetaldehyde under acidic conditions at low temperatures. The reaction is reversible and, upon heating, this compound depolymerizes back to acetaldehyde.
Experimental Protocol: Synthesis from Acetaldehyde
This protocol is based on principles described in the literature.
Materials:
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Acetaldehyde
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Ether
-
Pyridine
-
Thionyl chloride (SOCl₂) or other acidic catalyst
-
Ice-salt bath
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Reaction flask with a stirrer
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Cool 25 mL of acetaldehyde to 0 °C in a reaction flask.
-
Add 2 mL of ether and 0.5 mL of pyridine to the cooled acetaldehyde.
-
Lower the temperature of the mixture to -15 °C using an ice-salt bath.
-
While stirring vigorously, slowly add 0.4 mL of thionyl chloride to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
After the addition of the catalyst is complete, continue to stir the mixture vigorously at -15 °C for 30 minutes.
-
Filter the resulting solid product.
-
Wash the collected solid with 20 mL of cold ether.
-
Dry the white crystalline this compound product under a vacuum.
Mechanism of Action as a Molluscicide
This compound's molluscicidal activity is primarily attributed to its effects on the nervous system and mucus-producing cells of gastropods. Ingestion or contact with this compound leads to the destruction of mucus cells, which are vital for mollusk movement, feeding, and protection, resulting in excessive slime secretion and dehydration. It also impacts the central nervous system by decreasing the concentration of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which leads to CNS excitation and seizures.
Metabolic and Environmental Fate
Mammalian Metabolism
In mammals, ingested this compound is partially hydrolyzed in the acidic environment of the stomach to acetaldehyde. Both this compound and acetaldehyde are absorbed from the gastrointestinal tract. Acetaldehyde is then oxidized to acetic acid, which can enter the citric acid cycle.
Environmental Degradation
This compound is biodegradable in soil and water. The primary degradation pathway involves hydrolysis to acetaldehyde, which is then further oxidized to acetic acid and ultimately mineralized to carbon dioxide and water. The degradation rate is influenced by environmental conditions such as the presence of oxygen and microorganisms.
Analytical Methodologies
The detection and quantification of this compound in various matrices are crucial for environmental monitoring and toxicological studies. Several analytical methods have been developed, primarily based on chromatography coupled with mass spectrometry.
Analysis in Water Samples
Method: Solid Phase Extraction (SPE) followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Sample Preparation and Extraction:
-
Collect water samples in amber glass bottles.
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of distilled water.
-
Pass the water sample through the conditioned SPE cartridge.
-
Elute the trapped this compound from the cartridge with 2 mL of a methanol/water (85:15 v/v) solution.
Instrumental Analysis:
-
Instrument: UPLC-MS/MS system.
-
Column: Acquity BEH C18 column.
-
Mobile Phase: Methanol/20mM ammonium acetate solution (85:15 v/v).
-
Detection: Electrospray ionization in positive mode (ESI+), monitoring specific precursor-product ion transitions for this compound.
-
Quantification: External standard calibration curve.
Analysis in Soil Samples
Method: Solvent Extraction followed by Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation and Extraction:
-
Homogenize a known weight of the soil sample.
-
Extract this compound from the soil using pure methanol as the solvent.
-
Centrifuge the mixture and collect the supernatant.
-
The supernatant can be directly analyzed or further diluted if necessary.
Instrumental Analysis:
-
Instrument: LC-MS system.
-
Column: BEH Phenyl column (to overcome matrix suppression).
-
Mobile Phase: Optimized gradient flow of a suitable mobile phase (e.g., methanol and water with additives).
-
Detection: Mass spectrometry, monitoring for characteristic this compound ions.
-
Quantification: External standardization with matrix-matched calibration standards.
Analysis in Biological Tissues
Method: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Extraction:
-
Homogenize the tissue sample (e.g., whole blood, serum).
-
Perform a liquid-liquid extraction using chloroform.
-
Separate the organic phase containing this compound.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
Instrumental Analysis:
-
Instrument: GC-MS system.
-
Column: A suitable capillary column for pesticide analysis.
-
Detection: Mass spectrometry, monitoring for the characteristic fragmentation pattern of this compound.
-
Quantification: An internal standard method is recommended for accuracy.
Toxicological Data
This compound exhibits moderate acute toxicity in mammals. The lethal dose (LD₅₀) varies depending on the species and route of administration.
| Species | Route | LD₅₀ (mg/kg) | References |
| Rat | Oral | 227 - 690 | |
| Dog | Oral | 100 - 1000 | |
| Cat | Oral | 207 | |
| Rabbit | Oral | 290 - 1250 | |
| Rat | Dermal | > 2275 |
Symptoms of this compound poisoning in mammals include central nervous system depression, convulsions, hyperthermia, and in severe cases, respiratory failure.
References
Physicochemical Properties of Metaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of metaldehyde. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.
Core Physicochemical Data
This compound is a cyclic tetramer of acetaldehyde with the chemical formula C₈H₁₆O₄.[1][2] It is a white crystalline solid with a characteristic menthol-like odor.[1][3] The following tables summarize its key physicochemical properties.
| Identifier | Value | Reference |
| IUPAC Name | 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane | [4] |
| CAS Number | 108-62-3 | |
| Chemical Formula | C₈H₁₆O₄ | |
| Molar Mass | 176.212 g/mol |
| Property | Value | Conditions | Reference |
| Melting Point | 246 °C (475 °F; 519 K) | In sealed tube | |
| Boiling Point | Sublimes at 110 to 120 °C | - | |
| Density | 1.27 g/cm³ | At 20 °C | |
| Vapor Pressure | 6.6 Pa (5.0 x 10⁻² mmHg) | At 25 °C | |
| Water Solubility | 200 mg/L | At 17 °C | |
| 222 mg/L | At 20 °C | ||
| 260 mg/L | At 30 °C | ||
| LogP (Octanol-Water Partition Coefficient) | 0.12 | At 20 °C | |
| Flash Point | 36 °C (97 °F) | Closed cup |
Experimental Protocols
The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure reproducibility and comparability of data. The following are detailed methodologies for the key experiments cited, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Melting Point Determination (OECD 102)
The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.
-
Apparatus: A common method involves using a capillary tube in a heated liquid bath or a metal block. The apparatus includes a calibrated thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
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The capillary tube is placed in the heating apparatus.
-
The temperature is raised at a controlled rate.
-
The temperatures at which melting begins and is complete are recorded to define the melting range.
-
Boiling Point Determination (OECD 103)
For a substance that sublimes like this compound, the boiling point is determined by measuring the temperature at which its vapor pressure equals the atmospheric pressure.
-
Apparatus: Methods like the ebulliometer, dynamic method, or differential thermal analysis can be used.
-
Procedure (Dynamic Method):
-
The sample is placed in a suitable vessel and the pressure is varied.
-
The temperature at which the substance boils is measured at different pressures.
-
A vapor pressure-temperature curve is plotted, and the boiling point at standard pressure is determined by interpolation.
-
Vapor Pressure Determination (OECD 104)
Vapor pressure is determined by methods such as the dynamic method, static method, or the effusion method.
-
Apparatus: A static method apparatus consists of a sample container, a pressure measuring device, and a temperature-controlled chamber.
-
Procedure (Static Method):
-
A sample of this compound is placed in the thermostated sample container.
-
The system is evacuated to remove air.
-
The temperature is set and allowed to equilibrate.
-
The pressure of the vapor in equilibrium with the substance is measured. This is repeated at several temperatures to establish the vapor pressure curve.
-
Water Solubility Determination (OECD 105)
The water solubility is determined using either the column elution method for poorly soluble substances or the flask method for more soluble substances. Given this compound's solubility, the flask method is appropriate.
-
Apparatus: A glass flask with a stirrer, a constant temperature bath, and an analytical instrument to determine the concentration of this compound in the aqueous solution.
-
Procedure (Flask Method):
-
An excess amount of this compound is added to a known volume of water in the flask.
-
The mixture is agitated in the constant temperature bath for a sufficient time to reach equilibrium (e.g., 24 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography or high-performance liquid chromatography.
-
Partition Coefficient (logP) Determination (OECD 107)
The n-octanol/water partition coefficient (Pow) is a measure of a chemical's lipophilicity. The shake flask method is a common technique for its determination.
-
Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, and an analytical instrument to measure the concentration of the substance in both phases.
-
Procedure (Shake Flask Method):
-
n-octanol and water are pre-saturated with each other.
-
A known amount of this compound is dissolved in either n-octanol or water.
-
The two phases are mixed in a centrifuge tube in defined volume ratios.
-
The tube is shaken at a constant temperature until equilibrium is reached.
-
The phases are separated by centrifugation.
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The concentration of this compound in both the n-octanol and water phases is determined.
-
The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value is logP.
-
Flash Point Determination (ASTM D93)
The flash point is the lowest temperature at which vapors of the material will ignite when exposed to an ignition source. The Pensky-Martens closed-cup tester is a standard method.
-
Apparatus: A Pensky-Martens closed-cup apparatus, which includes a test cup, a lid with an opening mechanism, a stirrer, and a heat source.
-
Procedure:
-
The sample is placed in the test cup and the lid is closed.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source is applied through the opening in the lid.
-
The flash point is the lowest temperature at which a flash is observed.
-
Mechanism of Action and Signaling Pathway
This compound's toxicity is primarily neurological. After ingestion, it is partially hydrolyzed in the acidic environment of the stomach to acetaldehyde. Both this compound and acetaldehyde are absorbed from the gastrointestinal tract.
The primary mechanism of neurotoxicity involves the modulation of several neurotransmitter systems:
-
GABAergic System: this compound decreases the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system excitation and seizures.
-
Serotonin and Noradrenaline: It also leads to decreased levels of serotonin (5-hydroxytryptamine) and noradrenaline in the central nervous system, which lowers the seizure threshold.
Caption: this compound's neurotoxic mechanism of action.
Caption: General workflow for physicochemical property determination.
References
The 1835 Discovery of Metaldehyde by Justus von Liebig: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the seminal discovery of metaldehyde by the renowned German chemist Justus von Liebig in 1835. Drawing from his original publication, this document outlines the experimental protocols of the era, presents available quantitative data, and visualizes the conceptual chemical pathways as understood in the historical context.
Introduction
In 1835, within the pages of Annalen der Pharmacie, Justus von Liebig published his foundational paper, "Ueber die Producte der Oxydation des Alkohols" (On the Products of the Oxidation of Alcohol). This work not only detailed the formation of acetaldehyde but also described for the first time two polymeric forms, one of which has come to be known as this compound. At a time when the concept of polymers was in its infancy, von Liebig's meticulous observations laid the groundwork for future studies into polymerization and cyclic compounds. This guide revisits his discovery through the lens of 19th-century chemistry, offering a detailed perspective for the modern researcher.
Experimental Protocols
The experimental techniques of the 1830s lacked the sophistication of modern chemistry. Nevertheless, von Liebig's work exemplifies the systematic approach that defined the era. The following protocols are reconstructed based on his 1835 publication and the known chemical practices of the time.
Synthesis of Acetaldehyde
The precursor to this compound, acetaldehyde, was prepared by the oxidation of ethanol.
-
Apparatus: A distillation apparatus, likely consisting of a retort connected to a condenser (such as the early forms of the Liebig condenser he popularized), was employed.
-
Reagents:
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Ethanol (spirit of wine)
-
Manganese dioxide (MnO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
-
Procedure:
-
A mixture of manganese dioxide and sulfuric acid diluted with water was prepared in the retort.
-
Ethanol was carefully added to this mixture.
-
The retort was gently heated to initiate the oxidation reaction.
-
The volatile products, primarily acetaldehyde along with unreacted ethanol and water, were distilled over and collected in a cooled receiver.
-
Purification of the crude acetaldehyde was likely achieved through fractional distillation.
-
Formation of this compound
Von Liebig observed that upon treatment of acetaldehyde with certain acids, a solid crystalline substance formed.
-
Apparatus: Glass beakers or flasks would have been used for the reaction. A cooling bath, likely an ice-salt mixture, was essential.
-
Reagents:
-
Purified acetaldehyde
-
Acid catalyst (Liebig's work suggests the use of sulfurous acid or allowing acetaldehyde to react with the acidic byproducts of its synthesis).
-
-
Procedure:
-
Acetaldehyde was placed in a glass vessel.
-
The vessel was cooled to a low temperature (around 0°C).
-
An acid catalyst was introduced to the cooled acetaldehyde.
-
Over time, a white crystalline solid, this compound, precipitated from the solution.
-
The solid was likely isolated by filtration and washed with a cold solvent, such as water or ethanol, to remove any unreacted acetaldehyde or acid.
-
The crystals were then dried.
-
Characterization of this compound
The characterization of a new substance in the 1830s relied on a combination of physical property measurements and elemental analysis.
-
Physical Properties: Von Liebig would have described the crystalline form, color, and odor of the new substance. He noted its solid, crystalline nature, which distinguished it from the liquid acetaldehyde. Sublimation upon heating was a key observed property.
-
Elemental Analysis (Combustion Analysis): As a pioneer of this technique, von Liebig would have used his own combustion apparatus to determine the empirical formula of this compound.[1]
-
Apparatus: The Liebig combustion train, consisting of a combustion tube heated by a charcoal furnace, a drying tube filled with calcium chloride to absorb water, and a potash apparatus (Kaliapparat) to absorb carbon dioxide.[1]
-
Procedure:
-
A weighed sample of this compound was placed in the combustion tube with an oxidizing agent, such as copper(II) oxide.[1]
-
The tube was heated, causing the organic compound to combust completely into carbon dioxide and water.[1]
-
The gasses were passed through the pre-weighed calcium chloride tube and then the potash apparatus.
-
The increase in weight of the calcium chloride tube corresponded to the mass of water produced, and the increase in weight of the potash apparatus corresponded to the mass of carbon dioxide produced.
-
From these masses, the relative amounts of carbon and hydrogen in the original sample could be calculated. Oxygen was typically determined by difference.
-
-
Quantitative Data
Von Liebig's 1835 publication provides qualitative descriptions but lacks the detailed quantitative data, such as percentage yields or precise melting points, that are standard in modern chemical literature. The primary quantitative data would have been derived from his elemental analysis.
| Property | Observation/Data |
| Physical State | White crystalline solid |
| Solubility | Described as insoluble in water and slightly soluble in alcohol and ether. |
| Thermal Behavior | Sublimes upon heating without melting, and the vapor re-condenses into crystals. The vapor was noted to have the same odor as acetaldehyde, indicating depolymerization. |
| Elemental Composition | Through combustion analysis, von Liebig determined that this compound had the same empirical formula as acetaldehyde (C₂H₄O). This was a crucial observation for the time. |
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in DOT language, illustrate the conceptual understanding of the chemical transformations and the experimental workflow of the era.
Conclusion
Justus von Liebig's discovery of this compound in 1835 stands as a significant, albeit early, milestone in the history of polymer chemistry. Working with the limited tools of his time, he was able to synthesize and identify a new form of matter, correctly deducing its relationship to its monomeric precursor, acetaldehyde. This technical guide provides a window into the experimental realities of 19th-century chemistry and highlights the foundational work upon which modern chemical science is built. The lack of detailed quantitative data in the original publication underscores the qualitative and observational nature of much of the chemical research of that period. Nevertheless, the logical progression from synthesis to characterization demonstrates a rigorous scientific approach that continues to be the hallmark of chemical discovery.
References
An In-depth Technical Guide on the Cyclic Tetramer Structure of Metaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cyclic tetramer structure of metaldehyde, a widely used molluscicide. The document details its structural characteristics, experimental protocols for its analysis, and the biochemical pathways associated with its toxicity.
Introduction
This compound is a cyclic tetramer of acetaldehyde, with the chemical formula (C₂H₄O)₄.[1] It is a white crystalline solid primarily used as a pesticide against slugs, snails, and other gastropods.[1] The compound exists as a mixture of four stereoisomers, differing in the orientation of the methyl groups on the eight-membered ring.[2] This guide focuses on the structural elucidation and analytical methodologies pertinent to the cyclic tetramer of this compound.
Structural and Physicochemical Properties
The definitive structure of the this compound cyclic tetramer was determined through a low-temperature X-ray crystallographic redetermination. This analysis provided precise data on the molecule's geometry, including bond lengths and angles.
Crystallographic Data
The crystal structure of this compound has been resolved, providing fundamental data for its solid-state conformation.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C₈H₁₆O₄ |
| Formula weight | 176.21 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Tetragonal |
| Space group | I4 |
| Unit cell dimensions | a = 10.4974 (3) Åc = 4.0967 (2) Åα = 90°β = 90°γ = 90° |
| Volume | 451.05 (3) ų |
| Z | 2 |
| Density (calculated) | 1.298 Mg/m³ |
Data sourced from Barnett et al., 2005.[1][3]
Molecular Geometry
The intramolecular bond lengths and angles of the this compound tetramer reveal the precise arrangement of its constituent atoms.
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond/Angle | Length (Å) / Degrees (°) |
| O1—C1 | 1.4239 (14) |
| O1—C2 | 1.4243 (14) |
| C1—O2 | 1.4243 (14) |
| C1—C1A | 1.516 (2) |
| C1—O1—C2 | 113.89 (9) |
| O1—C1—O2 | 108.52 (9) |
| O1—C1—C1A | 109.13 (10) |
| O2—C1—C1A | 109.13 (10) |
Symmetry code: (i) y, -x+1, z. Data sourced from Barnett et al., 2005.
Experimental Protocols
The characterization of this compound's cyclic tetramer structure relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.
X-ray Crystallography
This protocol outlines the single-crystal X-ray diffraction method used for the structural determination of this compound.
Objective: To determine the three-dimensional atomic and molecular structure of crystalline this compound.
Methodology:
-
Crystal Preparation:
-
Obtain or synthesize high-purity this compound.
-
Grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) through slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Cool the crystal to a low temperature (e.g., 150 K) using a cryostream to reduce thermal vibrations and improve data quality.
-
Position the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Collect diffraction data using a suitable detector (e.g., CCD area detector) by rotating the crystal and recording the diffraction pattern at various orientations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares on F².
-
Locate and refine hydrogen atoms in the difference Fourier map.
-
The following diagram illustrates the general workflow for X-ray crystallography.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a key technique for the identification and quantification of this compound in various matrices.
Objective: To separate, identify, and quantify this compound in a sample.
Methodology:
-
Sample Preparation (for foodstuff matrices):
-
Extract this compound from the sample using a mixture of acetone and methylene chloride.
-
Homogenize and filter the extract.
-
Purify the extract using solid-phase extraction (SPE) with an LC-NH2/Envi-carb cartridge.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: Splitless mode.
-
Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Oven Program: A temperature gradient to separate this compound from other components.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of this compound in solution.
Objective: To characterize the molecular structure of this compound and confirm the connectivity of its atoms.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Typical experiments include standard 1D ¹H and ¹³C acquisitions, as well as 2D experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
-
Spectral Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the cyclic tetramer structure.
-
Biochemical Pathways and Mechanism of Action
This compound's primary use is as a molluscicide, and its toxicity is a result of its impact on several biochemical pathways in gastropods.
Toxicological Pathway in Gastropods
The molluscicidal action of this compound is not fully elucidated but is known to involve neurotoxicity and cellular damage.
-
Ingestion and Absorption: Slugs and snails ingest this compound-containing bait. The compound is then absorbed through the gastrointestinal tract.
-
Neurotransmitter Disruption: this compound is believed to affect neurotransmitter systems. It has been shown to decrease levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and serotonin, leading to neuronal excitation and convulsions.
-
Enzyme Activity Alteration: Studies have shown that this compound exposure alters the activity of several key enzymes in snails, including acetylcholinesterase (AChE), glutathione S-transferase (GST), and others. This disruption contributes to cellular stress and damage.
-
Cellular Damage and Physiological Effects: The neuronal and enzymatic disruption leads to characteristic symptoms in mollusks, including excessive mucus secretion, dehydration, and paralysis, ultimately resulting in death.
The following diagram illustrates the proposed toxicological pathway of this compound in gastropods.
Synthesis and Interconversion
This compound is synthesized from acetaldehyde and can revert to its monomeric form under certain conditions.
Conclusion
The cyclic tetramer structure of this compound has been well-characterized through X-ray crystallography, providing a solid foundation for understanding its chemical and physical properties. Analytical methods such as GC-MS and NMR spectroscopy are essential for its identification and quantification. While the precise mechanism of its molluscicidal action is still under investigation, it is evident that this compound disrupts key neurological and enzymatic pathways in gastropods, leading to their demise. This guide provides researchers and professionals with the core technical information required for further study and application-related development involving this compound.
References
An In-depth Technical Guide to the Stereoisomers of Metaldehyde
For Researchers, Scientists, and Drug Development Professionals
Metaldehyde, a cyclic tetramer of acetaldehyde, is widely recognized for its molluscicidal properties. However, the commercial product is a mixture of stereoisomers, each with potentially distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural characteristics, synthesis, separation, and a comparative analysis of their properties. This document is intended to serve as a resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.
Chemical Structure and Stereoisomerism
This compound, with the chemical formula (C₂H₄O)₄, is a 2,4,6,8-tetramethyl-1,3,5,7-tetraoxocane. The molecule possesses four stereogenic centers at the carbons bearing the methyl groups. This gives rise to four possible stereoisomers. These isomers are achiral, meaning they are superimposable on their mirror images.[1][2] The stereoisomers are differentiated by the relative orientation of the four methyl groups with respect to the plane of the eight-membered ring.
The four stereoisomers of this compound are designated based on the arrangement of the methyl groups as cis and trans. While detailed structural elucidation for each isolated isomer is not extensively reported in publicly available literature, crystallographic data for what is likely a stable isomer or a co-crystallized mixture exists in the Crystallography Open Database (COD ID: 2205445).[3] This structure reveals a crown-like conformation of the tetraoxocane ring.
Physicochemical Properties
The physicochemical properties of commercially available this compound, which is a mixture of its stereoisomers, are well-documented. However, data on the individual stereoisomers is scarce. The properties of the isomeric mixture are summarized in the table below. It is anticipated that the individual stereoisomers will exhibit differences in properties such as melting point, boiling point, and solubility due to variations in their molecular symmetry and crystal packing.
Table 1: Physicochemical Properties of this compound (Isomeric Mixture)
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₄ | [1] |
| Molar Mass | 176.21 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 246 °C (decomposes) | |
| Boiling Point | Sublimes at 110-120 °C | |
| Solubility in Water | 222 mg/L at 20 °C | |
| logP (Octanol-Water Partition Coefficient) | 0.12 |
Synthesis and Separation of Stereoisomers
Synthesis
This compound is synthesized by the acid-catalyzed cyclotetramerization of acetaldehyde at low temperatures. This reaction typically yields a mixture of the stereoisomers.
Experimental Protocol: General Synthesis of this compound
-
Reaction Setup: Acetaldehyde is cooled to below 0°C in a reaction vessel equipped with a stirrer and a cooling system.
-
Catalyst Addition: A strong acid catalyst, such as sulfuric acid or phosphoric acid, is slowly added to the cooled acetaldehyde with vigorous stirring.
-
Reaction: The reaction is allowed to proceed at a controlled low temperature for a specific duration to promote the formation of the tetramer over the trimer (paraldehyde).
-
Isolation: The solid this compound that precipitates is isolated by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
Note: This is a general procedure and specific reaction conditions can influence the yield and isomeric ratio of the product.
Separation of Stereoisomers
The separation of the individual stereoisomers of this compound presents a significant challenge due to their similar physicochemical properties. Techniques such as fractional crystallization, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are potential methods for separation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of this compound
A common analytical method for detecting this compound is GC-MS. While this is often used for quantification in various matrices, it can also be adapted to separate diastereomers.
-
Sample Preparation: The this compound sample is dissolved in a suitable organic solvent, such as acetone.
-
GC System: A gas chromatograph equipped with a mass spectrometer detector is used. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is typically employed.
-
Injection: A small volume of the sample solution is injected into the GC inlet.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The mass spectrometer is used to identify and quantify the eluted compounds based on their mass-to-charge ratio and fragmentation patterns.
Note: Optimization of the GC column, temperature program, and carrier gas flow rate is crucial for achieving separation of the stereoisomers.
Biological Activity and Toxicity
The biological activity of this compound is primarily as a molluscicide, affecting snails and slugs. The mechanism of action is not fully elucidated but is thought to involve disruption of the central nervous system. Information on the differential toxicity and biological activity of the individual stereoisomers is very limited. It is plausible that the stereochemistry of the methyl groups could influence the binding affinity to target receptors, leading to variations in potency among the isomers.
Table 2: Acute Oral Toxicity of this compound (Isomeric Mixture) in Rodents
| Species | LD₅₀ (mg/kg) | Reference(s) |
| Rat | 283 | |
| Mouse | 200 - 400 | (General toxicological data) |
Note: This data represents the toxicity of the mixture of stereoisomers. The toxicity of individual isomers may vary.
Signaling Pathways and Experimental Workflows
While the precise molecular targets of this compound are not definitively known, its neurotoxic effects suggest interaction with neurotransmitter systems. One proposed mechanism involves the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission. However, specific studies on how individual this compound stereoisomers differentially affect these pathways are not available in the current literature.
To facilitate future research in this area, a logical workflow for investigating the differential effects of this compound stereoisomers is proposed below.
Caption: A logical workflow for the synthesis, separation, characterization, and differential biological evaluation of this compound stereoisomers.
Future Directions
The lack of data on the individual stereoisomers of this compound represents a significant knowledge gap. Future research should focus on:
-
Stereoselective Synthesis: Developing synthetic methods to produce individual stereoisomers in high purity.
-
Efficient Separation: Optimizing chromatographic techniques for the preparative separation of the four stereoisomers.
-
Comprehensive Characterization: Determining the precise three-dimensional structure and physicochemical properties of each isomer.
-
Differential Biological Evaluation: Conducting comparative studies on the molluscicidal activity, mammalian toxicity, and neurophysiological effects of each stereoisomer to identify the most potent and potentially least harmful isomer for targeted applications.
-
Mechanism of Action: Investigating the molecular interactions of individual stereoisomers with specific neuronal targets, such as GABA receptors, to elucidate their mechanism of action.
A deeper understanding of the stereoisomers of this compound will enable a more refined approach to its use, potentially leading to the development of more effective and environmentally safer molluscicides.
References
An In-depth Technical Guide to the Degradation of Metaldehyde to Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metaldehyde, a cyclic tetramer of acetaldehyde, is a widely used molluscicide. Its presence and persistence in the environment, particularly in water sources, have raised significant concerns. The primary degradation product of this compound is acetaldehyde, a reactive and toxic compound. Understanding the mechanisms, kinetics, and factors influencing this degradation is crucial for environmental risk assessment, the development of remediation technologies, and for professionals in fields where aldehyde chemistry is pertinent. This guide provides a comprehensive overview of the degradation of this compound to acetaldehyde, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the core pathways and workflows.
Chemical and Environmental Degradation Pathways
This compound degrades into acetaldehyde through several pathways, including chemical hydrolysis, thermal decomposition, photodegradation, and biodegradation.
Chemical Hydrolysis and Thermal Degradation:
This compound is susceptible to depolymerization back to its acetaldehyde monomer under acidic conditions and at elevated temperatures. The reaction is reversible, with the equilibrium shifting towards acetaldehyde at temperatures above 80°C.[1][2] Complete conversion to acetaldehyde occurs at temperatures above 200°C.[2] In acidic solutions, such as in the stomach, this compound slowly hydrolyzes to acetaldehyde.[2][3]
Biodegradation:
In soil and water, microbial activity is a primary driver of this compound degradation. Microorganisms utilize this compound as a carbon and energy source, breaking it down first into acetaldehyde and subsequently mineralizing it to carbon dioxide and water. Several bacterial strains capable of degrading this compound have been isolated, including Acinetobacter calcoaceticus and Variovorax species. The half-life of this compound in soil is highly variable, ranging from a few days to several months, depending on environmental conditions such as temperature, moisture, and soil type.
Photodegradation:
This compound can be degraded by advanced oxidation processes (AOPs) involving UV light, such as UV/H₂O₂ and UV/TiO₂. These processes generate highly reactive hydroxyl radicals that attack the this compound molecule, leading to its decomposition into acetaldehyde and other byproducts. The efficiency of photodegradation can be influenced by factors such as the concentration of the oxidant and the presence of background organic matter.
A simplified diagram of the primary degradation pathways is presented below:
Quantitative Data on this compound Degradation
The rate of this compound degradation is influenced by a multitude of factors. The following tables summarize key quantitative data from various studies.
Table 1: Half-life (DT₅₀) of this compound in Soil
| Soil Type | Organic Carbon (%) | pH | Temperature (°C) | Moisture | DT₅₀ (days) | Reference |
| Silt Loam | 1.2 | 6.5 | 20 | pF 2 | 19.5 (after lag phase) | |
| Sandy Loam | - | - | - | - | 67.2 (aerobic) | |
| Sandy Loam | - | - | - | - | 222 (anaerobic) | |
| German Agricultural Soils | - | - | - | - | 5.3 - 9.9 | |
| Arable Clay Loam | - | - | 20 | 60% MWHC | ~10 | |
| Arable Clay Loam | - | - | 12 | 60% MWHC | ~20 | |
| Arable Clay Loam | - | - | 20 | 100% MWHC | ~15 | |
| Arable Clay Loam | - | - | 12 | 100% MWHC | ~30 | |
| Rice Paddy Soil | - | - | - | Field Conditions | 0.75 - 1.02 | |
| Pakchoi Field Soil | 3.53 | 6.8 | Field Conditions | - | 2.3 | |
| Pakchoi Field Soil | 1.75 | 7.8 | Field Conditions | - | 2.4 |
Table 2: Degradation of this compound in Aquatic Environments
| System | Conditions | Parameter | Value | Reference |
| Water Sediment | Moderate Temperature | DT₅₀ | ~12 days | |
| Rice Paddy Water | Field Conditions | Half-life | 0.27 days | |
| Laboratory Grade Water | UV/H₂O₂ (8 mM H₂O₂, 600 mJ/cm²) | % Removal | 95% | |
| Laboratory Grade Water | UV/TiO₂ | Rate Constant (k') | 0.0070 cm²/mJ | |
| Laboratory Grade Water | UV/H₂O₂ | Rate Constant (k') | 0.0067 cm²/mJ | |
| Natural Surface Water | UV/H₂O₂ | Rate Constant (k') | 0.0020 cm²/mJ | |
| Natural Surface Water | UV/TiO₂ | Rate Constant (k') | 0.00007 cm²/mJ | |
| Aqueous Solution | Photocatalysis (NZLC) | Apparent Degradation Coefficient (k) | 0.0363 min⁻¹ |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound and its degradation to acetaldehyde.
Analysis of this compound and Acetaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a composite based on methodologies described in the literature for the quantification of this compound and its metabolite acetaldehyde.
Objective: To quantify the concentration of this compound and acetaldehyde in environmental or biological samples.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
HP-5 capillary column (or equivalent)
-
Autosampler
-
Programmable Temperature Variation (PTV) inlet (recommended for low detection limits)
-
Helium (carrier gas)
-
This compound and acetaldehyde analytical standards
-
Deuterated this compound (internal standard)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., graphitized carbon black)
-
Sample vials
Experimental Workflow:
Procedure:
-
Sample Preparation (Aqueous Samples):
-
For water samples, perform liquid-liquid extraction with dichloromethane or use solid-phase extraction (SPE) to concentrate the analytes.
-
For SPE, condition the cartridge according to the manufacturer's instructions. Pass the water sample through the cartridge, then elute the analytes with an appropriate solvent (e.g., dichloromethane or ethyl acetate/n-hexane).
-
Dry the organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Instrumental Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system. A pulsed splitless injection mode is recommended for achieving low detection limits.
-
GC Conditions:
-
Inlet Temperature: 150°C (a lower temperature can improve sensitivity for this compound).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 50°C held for 5 minutes, then ramped at 50°C/min to 300°C and held for 2 minutes. (Note: The temperature program should be optimized for the specific instrument and column).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 45, 89) and acetaldehyde.
-
Mass Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Quantification:
-
Prepare a calibration curve using a series of standard solutions of this compound and acetaldehyde of known concentrations.
-
Incorporate a deuterated this compound internal standard to improve accuracy.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas (or heights) to the calibration curve.
-
Microbial Degradation Study
This protocol outlines a general procedure for assessing the biodegradation of this compound by soil microorganisms.
Objective: To determine the rate of this compound degradation in a soil matrix and to isolate this compound-degrading microorganisms.
Materials:
-
Soil sample of interest
-
This compound analytical standard
-
Mineral salts medium
-
Incubator
-
Shaker
-
Sterile culture flasks and plates
-
Analytical instrumentation for this compound quantification (e.g., LC-MS/MS or GC-MS)
Procedure:
-
Enrichment of this compound-Degrading Microorganisms:
-
Prepare a mineral salts medium with this compound as the sole carbon source (e.g., 100 mg/L).
-
Inoculate the medium with a small amount of the soil sample (e.g., 1 g in 100 mL).
-
Incubate the culture at a controlled temperature (e.g., 30°C) with shaking for several days.
-
Periodically subculture a small volume of the enrichment culture into fresh medium to select for microorganisms that can efficiently utilize this compound.
-
-
Isolation of Pure Cultures:
-
After several rounds of enrichment, spread a dilution of the culture onto solid mineral salts medium containing this compound.
-
Incubate the plates until colonies appear.
-
Isolate individual colonies and re-streak onto fresh plates to obtain pure cultures.
-
-
Degradation Rate Study:
-
Inoculate a known concentration of this compound in sterile soil microcosms or liquid cultures with the isolated microorganisms or the original soil sample.
-
Incubate the samples under controlled conditions (temperature, moisture).
-
At regular time intervals, collect subsamples and extract the remaining this compound.
-
Quantify the this compound concentration using an appropriate analytical method (e.g., GC-MS as described above).
-
Plot the concentration of this compound over time to determine the degradation rate and half-life.
-
Detoxification and Signaling Pathways
In biological systems, the degradation of this compound to acetaldehyde is the initial step in its detoxification. Acetaldehyde is a toxic intermediate that can cause cellular damage. The subsequent metabolism of acetaldehyde is a critical detoxification step. While there are no specific "signaling pathways" for this compound degradation in the classical sense, the process is part of the broader xenobiotic metabolism pathways.
The detoxification process can be visualized as follows:
Conclusion
The degradation of this compound to acetaldehyde is a multifaceted process influenced by chemical, physical, and biological factors. This guide has provided a consolidated overview of the key degradation pathways, quantitative data on degradation rates, and detailed experimental protocols for the analysis of these compounds. For researchers and professionals, a thorough understanding of these processes is essential for developing effective strategies to mitigate the environmental impact of this compound and for advancing knowledge in related scientific disciplines. The provided data and methodologies serve as a valuable resource for further investigation and application in environmental science and drug development.
References
Solubility of metaldehyde in water and organic solvents
An In-depth Technical Guide on the Solubility of Metaldehyde in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₈H₁₆O₄) is a cyclic tetramer of acetaldehyde, primarily utilized as a molluscicide to control slugs and snails in agriculture and horticulture.[1] Its efficacy and environmental fate are significantly influenced by its solubility in various media. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative data, providing a comparative overview.
Table 1: Solubility of this compound in Water
| Solubility (mg/L) | Temperature (°C) | pH | Source(s) |
| 200 | 17 | Not Specified | [2] |
| 222 | 20 | Not Specified | [2] |
| 260 | 30 | Not Specified | [3] |
| 188 | 20 | 7 | [4] |
| 220 | 20 | Not Specified | |
| 200 | 20 | Not Specified | |
| 188 | 20 | Not Specified |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/L) | Temperature (°C) | Source(s) |
| Toluene | 530 | 20 | |
| Methanol | 1730 | 20 | |
| Benzene | Very Soluble | Not Specified | |
| Chloroform | Very Soluble | Not Specified | |
| Ethanol | Slightly Soluble | Not Specified | |
| Diethyl Ether | Slightly Soluble | Not Specified | |
| Acetone | Insoluble | Not Specified | |
| Acetic Acid | Insoluble | Not Specified | |
| Carbon Disulfide | Insoluble | Not Specified | |
| DMSO | 1.82 mg/mL (1820 mg/L) | 60 (with sonication and heating) |
Experimental Protocols
The determination of solubility is a critical experimental procedure. The following sections detail the methodologies for solubility determination and subsequent quantification of this compound.
Experimental Workflow for Solubility Determination
The workflow for determining the solubility of this compound generally follows the OECD Guideline 105, employing the shake-flask method.
References
An In-depth Technical Guide to the Mechanism of Action of Metaldehyde on Molluscs
For Researchers, Scientists, and Drug Development Professionals
Metaldehyde, a cyclic tetramer of acetaldehyde, has been a widely utilized molluscicide for decades. Its efficacy in controlling pest snails and slugs is well-documented, yet the intricate molecular and physiological mechanisms underpinning its toxicity are a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on molluscs, synthesizing key findings on its neurotoxic effects, impact on mucus-producing cells, and the resultant physiological cascade leading to mortality.
Primary Mode of Action: Disruption of Mucus Production and Dehydration
The most prominent and immediate effect of this compound poisoning in molluscs is the excessive production of mucus.[1] This is a critical disruption of a vital physiological process. Mucus in gastropods serves multiple essential functions, including locomotion, adhesion, moisture retention, and defense against predators and pathogens.
This compound targets the mucus-producing cells, also known as mucocytes, located in the epidermis, digestive tract, and footsole of the mollusc.[2] The molluscicide triggers an uncontrolled secretion of mucus, leading to a rapid depletion of the animal's water and energy reserves.[3] This excessive mucus production is followed by severe damage to the mucus cells themselves, including the Golgi apparatus and endoplasmic reticulum, which are crucial for mucus synthesis.[4] This ultimately prevents the production of new mucus, leaving the mollusc unable to protect itself from dehydration, leading to death.[5]
Neurotoxic Effects: Targeting the Central Nervous System
Beyond its effects on mucus production, this compound exerts significant neurotoxic effects on the molluscan central nervous system. These effects contribute to the observed symptoms of poisoning, such as uncoordinated movements, paralysis, and eventual death.
Recent proteomic studies on the golden apple snail (Pomacea canaliculata) have identified several potential protein targets for this compound in the nervous system. These include proteins involved in neurotransmitter transport and signaling, such as a sodium- and chloride-dependent GABA transporter 2 (GAT2) and acetylcholinesterase (AChE). While interference with GAT2 and AChE protein genes did not significantly alter mortality rates in one study, the identification of these targets suggests a complex interaction with multiple neurotransmitter systems.
Biochemical assays have shown that this compound exposure can lead to a decrease in acetylcholinesterase (AChE) activity in snails. This inhibition would lead to an accumulation of the neurotransmitter acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death.
The following diagram illustrates the proposed neurotoxic mechanism of this compound.
References
- 1. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis | GSA [eliminateschisto.org]
- 5. Effect of this compound on Survival, Enzyme Activities, and Histopathology of the Apple Snail Pomacea canaliculata (Lamarck 1822) - PMC [pmc.ncbi.nlm.nih.gov]
Metaldehyde: A Technical Guide on a Moderately Hazardous Molluscicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaldehyde is a cyclic tetramer of acetaldehyde, widely utilized as a molluscicide to control slugs, snails, and other gastropods in agriculture and horticulture.[1][2] Despite its effectiveness, its toxicological profile warrants careful consideration. The World Health Organization (WHO) classifies technical grade this compound as a Class II, "moderately hazardous" pesticide.[1][3] In the United States, it is designated as a Restricted Use Pesticide (RUP) due to its potential health effects on wildlife.[4] This guide provides an in-depth technical overview of this compound, focusing on its toxicology, mechanism of action, environmental fate, and the experimental protocols used for its assessment.
Physicochemical Properties
This compound is a white crystalline solid with the chemical formula C₈H₁₆O₄. It is relatively soluble in water and can sublime at temperatures around 112°C. Under acidic conditions, such as those in the stomach, it undergoes hydrolysis to its monomer, acetaldehyde.
Toxicology and Hazard Profile
This compound exposure can lead to a range of toxic effects, primarily targeting the central nervous system (CNS). Ingestion is the primary route of poisoning in mammals, with symptoms typically appearing within one to three hours.
Clinical Manifestations
In both humans and animals, acute exposure is associated with symptoms of CNS excitation. Common clinical signs include severe muscle tremors, anxiety, ataxia (incoordination), hyperthermia, and seizures, which can progress to opisthotonos (severe muscle spasms causing arching of the back) and continuous convulsions. This constellation of symptoms in poisoned animals is often referred to as "shake and bake syndrome". Gastrointestinal effects such as salivation, vomiting, and diarrhea are also common. In severe cases, poisoning can lead to respiratory failure, coma, and death. Survivors of severe poisoning may experience liver and kidney damage, with elevated liver enzymes (AST, ALT, ALP) and bilirubin reported.
Quantitative Toxicity Data
The acute toxicity of this compound, measured as the median lethal dose (LD50), varies significantly across species. A summary of oral LD50 values is presented below.
| Table 1: Acute Oral LD50 Values of this compound in Various Species | | :--- | :--- | | Species | Oral LD50 (mg/kg body weight) | | Rat | 227 - 690 | | Mouse | 200 | | Rabbit | 290 - 1250 | | Guinea Pig | 175 - 700 | | Cat | 207 | | Dog | 100 - 1000 | | Cattle | 400 - 500 | | Horse | 300 - 400 | | Human (Estimated Lethal Dose) | > 400 |
Studies on the target pest, the white garden snail (Theba pisana), have also quantified contact toxicity.
| Table 2: Contact Toxicity of this compound against Theba pisana | | :--- | :--- | | Time Point | Contact LD50 (μg/g body weight) | | 24 hours | 11.33 | | 48 hours | 8.53 | | 72 hours | 6.87 |
Biochemical Effects
This compound exposure has been shown to induce significant changes in biochemical markers, indicating cellular stress and damage. In snails, sublethal doses led to elevated levels of several key enzymes and markers of oxidative stress.
| Table 3: Biochemical Impact of this compound on Theba pisana | | :--- | :--- | | Biochemical Marker | Observed Effect | | Acetylcholinesterase (AChE) | Increased Activity | | Glutathione S-transferase (GST) | Increased Activity | | Aspartate aminotransferase (AST) | Increased Activity | | Alanine aminotransferase (ALT) | Increased Activity | | Alkaline phosphatase (ALP) | Increased Activity | | Lipid peroxidation (LPO) | Increased Levels |
In mammals, blood analysis following poisoning may reveal increases in creatine kinase (CK), lactate dehydrogenase (LDH), and the liver enzymes AST, ALT, and ALP.
Mechanism of Action & Signaling Pathways
The precise mechanism of this compound's neurotoxicity is not fully elucidated. However, evidence suggests it is not primarily due to its breakdown product, acetaldehyde, but rather the parent compound itself. The leading hypothesis centers on the modulation of key neurotransmitter systems in the brain.
This compound exposure leads to a significant reduction in the concentration of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the CNS. It also decreases levels of other crucial neurotransmitters, serotonin (5-hydroxytryptamine) and norepinephrine. The combined reduction of these inhibitory and modulatory neurotransmitters lowers the seizure threshold, leading to the characteristic CNS hyperexcitability and convulsions seen in poisonings. Concurrently, an increase in monoamine oxidase (MAO) activity has been observed.
Caption: Proposed neurotoxic pathway of this compound in mammals.
Environmental Fate and Ecotoxicology
Degradation
This compound's persistence in the environment is variable. In soil, it degrades abiotically and biotically into acetaldehyde, which is then further mineralized to carbon dioxide and water. The degradation half-life (DT50) in soil can range widely from a few days to over 200 days, depending on environmental conditions like temperature and microbial activity.
Mobility
This compound has a low organic-carbon/water partition coefficient (Koc), indicating it is weakly sorbed by soil particles and has the potential for moderate mobility. This property, combined with its water solubility, makes it prone to runoff from agricultural fields into surface water bodies, where it can be more persistent. Its presence in raw water sources is a challenge for water treatment providers.
Effects on Non-Target Organisms
While relatively specific to molluscs, this compound poses a significant risk to non-target wildlife. Accidental ingestion of bait pellets is a common cause of poisoning in domestic animals, particularly dogs. Deaths have also been reported in wild birds that feed in treated areas. The impact on aquatic organisms is less clear; while some reports suggest it is practically nontoxic, other studies have shown adverse effects on amphibians and bivalve molluscs at high concentrations. It appears to have minimal adverse effects on beneficial insects like honey bees and carabid beetles, or on earthworms.
Experimental Protocols
Acute Oral Toxicity Assessment (OECD Guideline 423)
The acute oral toxicity of a substance is typically determined using standardized protocols, such as the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to classify a substance into a toxicity category using a minimal number of animals.
Methodology:
-
Test Animals: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single oral dose by gavage. The volume is calculated based on the animal's body weight.
-
Stepwise Procedure: The test proceeds in a stepwise manner using a small group of animals (e.g., 3 animals) per step. Dosing begins at a predefined level (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group is decreased. If no mortality occurs, the dose is increased.
-
Endpoints: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory and autonomic systems), and changes in body weight for up to 14 days.
-
Classification: The pattern of mortality across the different dose levels allows the substance to be assigned to a GHS (Globally Harmonized System) toxicity category without calculating a precise LD50 value. A gross necropsy is performed on all animals at the end of the observation period.
Analysis of this compound Residues in Soil (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted streamlined approach for the extraction and cleanup of pesticide residues from complex matrices like soil.
Caption: General workflow for pesticide residue analysis in soil via QuEChERS.
Methodology:
-
Extraction: A homogenized soil sample (e.g., 10 g) is weighed into a centrifuge tube. An extraction solvent, typically acetonitrile, is added. The sample is shaken vigorously to extract the pesticides into the solvent. Subsequently, partitioning salts (e.g., magnesium sulfate, sodium acetate) are added, and the tube is shaken again to induce liquid-liquid partitioning and remove water. The sample is then centrifuged to separate the organic layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a mixture of anhydrous magnesium sulfate (to remove residual water) and sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences. The tube is vortexed and centrifuged.
-
Analysis: The final, cleaned-up extract is transferred to an autosampler vial for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Conclusion
This compound is an effective molluscicide, but its classification as a moderately hazardous substance is well-supported by its toxicological profile, particularly its potent neurotoxicity in mammals and risks to non-target wildlife. The mechanism of action, while not fully resolved, is understood to involve the disruption of major inhibitory neurotransmitter systems. Its environmental mobility necessitates careful management to prevent contamination of water sources. Standardized experimental protocols are crucial for accurately assessing its toxicity and monitoring its presence in the environment, ensuring that risk assessments are based on robust and reproducible scientific data. For professionals in research and drug development, understanding these multifaceted aspects of this compound is essential for evaluating environmental contaminants and for developing safer alternatives.
References
Historical use of metaldehyde as a solid fuel
An In-depth Technical Guide to the Historical Use of Metaldehyde as a Solid Fuel
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a cyclic tetramer of acetaldehyde, is widely recognized for its potent molluscicidal properties. However, its history is deeply rooted in a different application: as a portable, solid fuel. Originally developed for this purpose, this compound was commercialized in tablet form and valued for its clean-burning characteristics. This technical guide provides a comprehensive overview of the historical use of this compound as a solid fuel, detailing its physicochemical properties, combustion characteristics, and the experimental protocols for its synthesis. It also explores the chemical pathways of its synthesis and decomposition, and the toxicological pathway associated with its ingestion, a critical consideration that ultimately limited its use and shaped its modern application. Quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to offer a clear and detailed resource for scientific and research professionals.
Introduction
This compound (C₈H₁₆O₄) was first developed not as a pesticide, but as a solid fuel.[1] Marketed by the Lonza Group under the trade name "META," it was sold in tablet form for use in small camping stoves and as a fire starter.[1][2] Its utility as a fuel stems from its nature as a flammable solid that burns cleanly.[3][4] The discovery of its efficacy as a slug and snail poison was reportedly accidental, an observation made by French farmers who found dead mollusks near discarded fuel tablets. This serendipitous finding in the 1930s pivoted the primary application of this compound away from fuel and towards agriculture, where it remains a widely used molluscicide today. This guide revisits its original purpose, providing a technical examination of its properties and synthesis related to its use as a solid fuel.
Physicochemical Properties
This compound is a white, crystalline solid with a distinct menthol-like odor. It is the cyclic tetramer of acetaldehyde and is notable for its high flammability and insolubility in water. These properties made it a suitable candidate for formulation into solid fuel tablets. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₈H₁₆O₄ | |
| Molar Mass | 176.21 g/mol | |
| Appearance | White crystalline powder/solid | |
| Odor | Menthol-like | |
| Melting Point | 246 °C (in sealed capillary) | |
| Boiling Point | Sublimes at 110-120 °C | |
| Density | 1.27 g/cm³ (at 20 °C) | |
| Flash Point | 36 °C (97 °F) (closed cup) | |
| Water Solubility | 0.2 g/100 mL (at 20 °C) (Slightly soluble) |
| Flammability | Flammable Solid | |
Combustion Characteristics
As a fuel, this compound was prized for being clean-burning, leaving little residue. It was commonly pressed into tablets for use in small, portable stoves for camping or military field rations. While detailed historical performance evaluations are scarce, key combustion data can be derived from its chemical properties. Table 2 summarizes the known quantitative combustion characteristics.
Table 2: Combustion Properties of this compound
| Property | Value | Notes | Reference(s) |
|---|---|---|---|
| Heat of Combustion | 3370 kJ/mol | Molar enthalpy of combustion. | |
| Specific Energy (Energy Density) | ~19.1 MJ/kg | Calculated from the molar heat of combustion and molar mass. This is notably lower than other solid fuels like hexamine (~30 MJ/kg). | |
| Burn Rate | Data not available | Historical records with specific burn rates (e.g., g/min ) were not identified in the literature. Qualitative reports suggest two tablets could bring a cup of water to a near boil in approximately 5 minutes. |
| Combustion Efficiency | Data not available | No specific data on combustion efficiency was found in the cited literature. | |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the acid-catalyzed cyclic polymerization of acetaldehyde at low temperatures. Several patents from the mid-20th century describe similar methodologies, which are summarized in the generalized protocol below. Yields are typically low, often in the range of 8-15%.
Objective: To synthesize solid this compound via the polymerization of liquid acetaldehyde.
Materials:
-
Acetaldehyde (reactant)
-
Inert solvent (e.g., n-pentane, diethyl ether)
-
Acid catalyst (e.g., hydrogen bromide, aluminum bromide, thionyl chloride, various proprietary acid mixtures)
-
Pyridine (often used in conjunction with the catalyst)
-
Washing agents (e.g., water, additional acetaldehyde)
Methodology:
-
Preparation: A reaction vessel is charged with acetaldehyde and an inert solvent. The mixture is chilled to a low temperature, typically between -25 °C and 0 °C.
-
Catalysis: The acid catalyst, sometimes in combination with pyridine, is added dropwise to the chilled acetaldehyde solution while stirring vigorously.
-
Reaction: The temperature of the reaction mixture is carefully controlled and maintained at a low level (e.g., not exceeding 0-10 °C) for a duration ranging from 30 minutes to several hours. During this time, solid this compound precipitates from the solution.
-
Separation: The precipitated white, crystalline this compound is separated from the liquid phase via filtration.
-
Purification: The collected solid is washed with a solvent (such as fresh acetaldehyde or water) to remove residual catalyst and unreacted starting material.
-
Drying: The purified this compound is dried under a vacuum at a low temperature (e.g., 35 °C) to yield the final product.
-
Byproduct Management: The filtrate, containing the byproduct paraldehyde and unreacted acetaldehyde, can be processed. The paraldehyde is often depolymerized back to acetaldehyde via distillation with a catalyst, allowing the acetaldehyde to be recovered and recycled.
Evaluation as a Solid Fuel
Specific historical protocols for the performance testing of this compound fuel tablets are not well-documented. However, evaluation would have relied on standard thermochemical analysis methods of the era, focusing on key performance metrics for a solid fuel.
-
Calorimetry: The heat of combustion would be determined using a bomb calorimeter. In this method, a weighed sample of the fuel is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water jacket, and the resulting temperature change is measured to calculate the fuel's energy content.
-
Burn Rate Analysis: The burn rate would be assessed by igniting a fuel tablet of known mass and dimensions under controlled conditions and measuring the time required for complete combustion. The mass loss over time provides the burn rate (e.g., in grams per minute).
-
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be used today to study its thermal decomposition. TGA measures mass loss as a function of temperature, identifying the point of decomposition, while DSC measures the heat flow associated with thermal transitions, indicating whether decomposition is endothermic or exothermic.
Chemical Pathways and Relationships
The core chemical processes involving this compound for fuel applications are its synthesis from a liquid monomer and its decomposition upon heating to release energy.
Synthesis and Thermal Decomposition
This compound is formed from the cyclic polymerization of four acetaldehyde molecules. This reaction is reversible; upon heating, this compound depolymerizes back into gaseous acetaldehyde, which then combusts. The depolymerization process begins to occur rapidly at temperatures above 80 °C.
Caption: Synthesis of this compound from acetaldehyde and its subsequent thermal decomposition for energy release.
Toxicological Pathway
A critical aspect of this compound, highly relevant to drug development professionals, is its toxicity upon ingestion. Though the exact mechanism is not fully elucidated, it is known to impact the central nervous system. Ingestion of this compound, whether from fuel tablets or molluscicide pellets, can lead to severe clinical signs.
Caption: Simplified toxicological pathway following the ingestion of this compound.
Safety and Hazards of Use as a Fuel
While an effective solid fuel, this compound poses significant safety risks. Its primary hazard is its toxicity if ingested. The fuel tablets were noted to resemble candies, leading to cases of accidental poisoning, especially in children, during the period of their popular use. Unlike its molluscicide formulations, which are now often required to contain a bittering agent to deter consumption, the historical fuel tablets lacked this safety feature. Furthermore, while burning, it can release irritating fumes. Upon extinguishing, the tablets were reported to produce a strong, unpleasant odor. These safety concerns, combined with its relatively lower energy density compared to alternatives like hexamine, likely contributed to its decline as a common solid fuel.
Conclusion
This compound's original role as a solid fuel is a compelling chapter in the history of applied chemistry. Its properties as a stable, flammable, and clean-burning solid made it a viable option for portable heating and cooking. However, the very chemical stability that made it a useful fuel also contributed to its environmental persistence and the toxicological hazards that define its modern-day risks. The transition of this compound from a common camping fuel to a regulated pesticide underscores the critical importance of evaluating a compound's full toxicological and environmental profile. For researchers today, the story of this compound serves as a valuable case study in the dual-use potential and challenges of chemical compounds.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Metaldehyde in Water
Audience: Researchers, scientists, and drug development professionals.
Metaldehyde, a commonly used molluscicide for controlling slugs and snails in agriculture and horticulture, has become a contaminant of concern in water sources.[1] Its detection at trace levels is crucial for environmental monitoring and ensuring the safety of drinking water.[2][3] This document provides detailed application notes and protocols for the analysis of this compound in water, focusing on established and emerging analytical techniques.
Overview of Analytical Techniques
The primary methods for the quantification of this compound in water are based on chromatography coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed techniques, each offering distinct advantages and sensitivities.[4] Direct aqueous injection and sample pre-concentration techniques like solid-phase extraction (SPE) are commonly used to enhance detection limits.[5]
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for this compound detection in water, providing a comparative overview of their key quantitative parameters.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Method | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Solid Phase Extraction (SPE) and Dichloromethane Elution | - | - | |
| GC-MS | Liquid-Liquid Extraction with Dichloromethane | <10 ng/L (Reporting Limit) | - | |
| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction | - | - | |
| On-line GC/MS | Solid-Phase Cartridge Extraction | LoQ: 0.45 ng/L | - |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Method | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Direct Aqueous Injection | 0.009 µg/L (LOD) | +/- 5% | |
| UPLC-MS/MS | Solid Phase Extraction (C18 cartridge) | 0.003 ng/mL (LOD) | 96.1–106.3% | |
| LC-MS/MS | On-line Sample Enrichment with Methylamine Mobile Phase Additive | Tap water: 4 ng/L (LOQ), River water: 20 ng/L (LOQ) | > 97% | |
| HPLC-QQQ | Large Volume Injection with On-line Solid Phase Extraction | - | - | |
| LC-MS/MS | Direct Aqueous Injection | 0.03 to 0.36 µg/L (LOD) | 84 to 100% |
Table 3: Other Analytical Techniques
| Method | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Reactive Paper Spray Mass Spectrometry (PS-MS) | None (Direct Analysis) | < 0.1 ng/mL (LOD) | - |
Experimental Protocols
Protocol 1: this compound Analysis in Water by GC-MS with Solid-Phase Extraction
This protocol is based on a method utilizing solid-phase extraction for sample clean-up and concentration prior to GC-MS analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Pre-condition a styrene-divinyl benzene polymer SPE column.
-
Sample Loading: Pass a defined volume of the water sample (e.g., 250-500 mL) through the conditioned cartridge.
-
Cartridge Drying: Dry the cartridge thoroughly.
-
Elution: Elute the retained this compound with dichloromethane.
-
Concentration: Evaporate the eluate to a small volume and add an internal standard.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection: Splitless injection.
-
Column: HP-5 capillary column (30 m x 250 µm I.D., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: A temperature-controlled program to separate the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionisation (EI).
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Quantitation: Compare the response of a major quantitation ion relative to an internal standard.
-
Figure 1. Workflow for GC-MS analysis of this compound with SPE.
Protocol 2: this compound Analysis in Water by LC-MS/MS with Direct Aqueous Injection
This protocol outlines a rapid and sensitive method for the determination of this compound in various water types using direct aqueous injection, minimizing sample preparation time.
1. Sample Preparation
-
No extraction or pre-concentration is required. Directly inject the aqueous sample.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
System: Agilent 1260 Infinity system or equivalent.
-
Column: Atlantis T3 C18 column or a Poroshell analytical column.
-
Mobile Phase: A gradient of methanol or acetonitrile and an aqueous solution containing a buffer like ammonium acetate or methylamine. The use of a methylamine mobile phase additive can suppress unwanted adducts and improve sensitivity.
-
Flow Rate: As per column manufacturer's recommendation.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
System: Agilent 6490 LC/MS/MS or a triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), typically in positive mode.
-
Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.
-
Quantitation: Based on an internal standardization procedure.
-
Figure 2. Workflow for direct aqueous injection LC-MS/MS analysis.
Protocol 3: this compound Analysis in Water by LC-MS/MS with On-line Solid-Phase Extraction
This advanced method combines the selectivity of LC-MS/MS with automated on-line sample pre-concentration for high-throughput and sensitive analysis.
1. On-line Solid-Phase Extraction (SPE)
-
An automated system injects a large volume of the water sample onto an enrichment column.
-
This compound is trapped on the enrichment column.
-
The analyte is then back-flushed onto the analytical column.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: Appropriate analytical column for pesticide analysis.
-
Mobile Phase: Gradient elution with suitable organic and aqueous phases.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Detector: Triple quadrupole mass spectrometer.
-
Mode: Selected Reaction Monitoring (SRM) for identification and quantification.
-
Quantitation: Internal standard method.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparison of different monitoring methods for the measurement of this compound in surface waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
Application Note: Quantification of Metaldehyde Residues in Soil Samples
Abstract
Metaldehyde is a widely used molluscicide for controlling slugs and snails in agriculture and horticulture.[1] Its potential for environmental contamination, particularly in soil and water, necessitates reliable and sensitive analytical methods for its quantification. This application note provides detailed protocols for the determination of this compound residues in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for environmental monitoring, food safety assessment, and biodegradation studies. The protocols described herein cover sample preparation, including extraction and cleanup, as well as instrumental analysis and method validation parameters.
Introduction
The quantification of this compound in soil is challenging due to its volatility and the complexity of the soil matrix, which can cause signal suppression or enhancement during analysis.[2][3][4] The methods presented here are adapted from established procedures and are designed to provide accurate and reproducible results for researchers, scientists, and professionals in drug development and environmental science.[2] The choice between GC-MS and LC-MS will depend on instrument availability, required sensitivity, and the specific characteristics of the soil samples being analyzed.
Experimental Protocols
Two primary methods for the quantification of this compound in soil are detailed below: a GC-MS method and an LC-MS method.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves extraction with acetone, followed by a multi-cartridge cleanup and analysis by GC-MS.
1. Sample Preparation: Extraction
-
Weigh 10.0 g of the soil sample into a beaker.
-
Add 20 mL of water and let the mixture stand for 2 hours to hydrate the soil.
-
Add 100 mL of acetone and homogenize the mixture using a high-speed blender.
-
Filter the homogenate by suction.
-
Transfer the residue on the filter paper back to the blender, add 50 mL of acetone, and homogenize again.
-
Filter the mixture as described above and combine the filtrates.
-
Adjust the final volume of the combined filtrate to 200 mL with acetone.
-
Take a 20 mL aliquot of the extract, add 1 mL of water, and concentrate the solution to approximately 3 mL at a temperature below 40°C.
2. Sample Cleanup
-
Transfer the concentrated extract to a porous diatomaceous earth cartridge and allow it to stand for 10 minutes.
-
Connect a graphitized carbon black cartridge and a synthetic magnesium silicate cartridge below the diatomaceous earth cartridge.
-
Elute the cartridges with 30 mL of an ethyl acetate/n-hexane mixture (1:9, v/v).
-
Concentrate the eluate to about 3 mL at a temperature below 40°C.
-
Add n-hexane to the concentrated solution to bring the final volume to exactly 5 mL. This is the test solution for GC-MS analysis.
3. GC-MS Instrumental Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Injection Port Temperature: 150°C (a lower temperature improves sensitivity for this compound).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow.
-
Column: HP-5 capillary column (30 m length, 0.250 mm I.D., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 35°C, then ramp to 260°C at 20°C/min and hold for 0.5 minutes.
-
MS Interface Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 45 and 89).
4. Quantification
-
Prepare a series of this compound standard solutions in n-hexane (e.g., 0.002–0.04 mg/L).
-
Inject 1 µL of each standard solution into the GC-MS to generate a calibration curve based on peak height or area.
-
Inject 1 µL of the test solution and calculate the concentration of this compound from the calibration curve.
-
Confirmation of this compound can be achieved using GC-MS/MS.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method utilizes a methanol-based extraction and is optimized to overcome matrix suppression effects, making it suitable for high-throughput analysis.
1. Sample Preparation: Extraction
-
Weigh 50 g of the soil sample (dry weight basis) into a 250 mL plastic screw-top container.
-
Adjust the soil moisture to 60% of its maximum water holding capacity with deionized water and let it settle for 30 minutes.
-
Spike the soil with a known concentration of this compound standard for recovery assessment if required.
-
Pure methanol has been shown to be a reliable extraction solvent. Add an appropriate volume of methanol to the soil sample.
-
A second extraction step may be necessary for soils with high clay and organic content to ensure high recovery.
2. Sample Preparation: Dilution and Filtration
-
For LC-MS analysis, dilute the soil extract 1:10 with water.
-
Filter the diluted extract through a 0.2 µm pore nylon filter.
3. LC-MS Instrumental Analysis
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
Column: A BEH Phenyl column is recommended to mitigate matrix suppression issues that can occur with C18 columns.
-
Mobile Phase: A gradient of 1 mM ammonium acetate in ultrapure water and methanol.
-
Gradient Flow:
-
Initial: 95% Ammonium Acetate, 5% Methanol
-
1 min: 50% Ammonium Acetate, 50% Methanol
-
3 min: 10% Ammonium Acetate, 90% Methanol
-
7 min: 10% Ammonium Acetate, 90% Methanol
-
7.10 min: 95% Ammonium Acetate, 5% Methanol
-
12.00 min: 95% Ammonium Acetate, 5% Methanol
-
-
MS Detection: Monitor transitions for this compound, such as m/z 62 and 106.
4. Quantification
-
Prepare matrix-matched calibration standards by spiking blank soil extract with this compound stock solution.
-
A typical calibration range is 0.01 µg/mL to 2.5 µg/mL.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
Data Presentation
The performance of these methods is summarized in the tables below.
Table 1: GC-MS Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | |
| Calibration Range | 0.002–0.04 mg/L |
Table 2: LC-MS Method Validation Parameters
| Parameter | Value | Reference |
| Recovery | 100–132% (average 109%) | |
| Relative Standard Deviation (RSD) | < 20% | |
| Calibration Range | 0.01–2.5 µg/mL |
Experimental Workflow Diagrams
Caption: GC-MS workflow for this compound analysis in soil.
Caption: LC-MS workflow for this compound analysis in soil.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development and validation for the quantification of this compound in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical method development and validation for the quantification of this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for the Application of Metaldehyde in Slug Control Research
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to provide standardized methodologies for conducting slug control studies using metaldehyde. Adherence to these guidelines will promote the generation of comparable and reliable data for the evaluation of molluscicidal efficacy.
Introduction to this compound in Molluscicide Research
This compound is a cyclic tetramer of acetaldehyde widely utilized as a molluscicide to control slugs and snails in agricultural and horticultural settings.[1][2] Its mode of action primarily involves the disruption of mucus production and water balance in gastropods, leading to dehydration and paralysis.[3][4][5] Additionally, this compound exhibits neurotoxic effects, impacting neurotransmitter levels in the central nervous system.
Understanding the efficacy and environmental impact of this compound requires standardized laboratory and field testing protocols. These notes provide a framework for such studies, covering dosage determination, application methods, and the assessment of both lethal and sub-lethal effects.
Key Experimental Protocols
Laboratory Bioassays for Acute Toxicity (LC50 Determination)
This protocol outlines the determination of the median lethal concentration (LC50) of this compound for a target slug species.
Materials:
-
This compound stock solution of known concentration.
-
Petri dishes or similar containers (e.g., 150-mm).
-
Filter paper.
-
Test slugs of a consistent species and size class.
-
Deionized or distilled water.
-
Controlled environment chamber (temperature and humidity control).
-
Data recording sheets.
Procedure:
-
Acclimatization: Acclimate slugs to laboratory conditions (e.g., 15-20°C, high humidity) for at least 48 hours prior to the experiment. Provide a standard food source (e.g., lettuce, carrots) but withhold food for 24 hours before the test.
-
Preparation of Test Arenas: Line the bottom of each petri dish with a filter paper.
-
Preparation of this compound Concentrations: Prepare a series of this compound dilutions from the stock solution. A minimum of five concentrations plus a control (water only) is recommended.
-
Application: Apply a standard volume of each this compound concentration (or control) evenly to the filter paper in each petri dish. Allow any solvent to evaporate if used in the stock solution preparation.
-
Slug Introduction: Introduce a predetermined number of slugs (e.g., 10) into each petri dish.
-
Incubation: Place the petri dishes in a controlled environment chamber for a specified duration (e.g., 24, 48, 72, or 96 hours).
-
Mortality Assessment: At the end of the exposure period, assess slug mortality. A slug is considered dead if it does not respond to a gentle prod with a blunt instrument.
-
Data Analysis: Calculate the LC50 value and its 95% confidence limits using probit analysis or a similar statistical method.
Feeding Bioassays to Assess Palatability and Consumption
This protocol is designed to evaluate the acceptance and consumption of this compound-containing baits by slugs.
Materials:
-
This compound bait pellets of varying concentrations.
-
Non-toxic control pellets (placebo).
-
Individual slug enclosures (e.g., plastic containers with ventilated lids).
-
A substrate for the enclosure floor (e.g., moist soil or filter paper).
-
A balance for weighing pellets.
-
A method for recording feeding behavior (e.g., direct observation, video recording, or audio sensors to detect radular scraping).
Procedure:
-
Slug Preparation: As in the acute toxicity bioassay, acclimate and starve slugs prior to the experiment.
-
Experimental Setup: Place one slug in each individual enclosure.
-
Bait Presentation: Pre-weigh a single bait pellet (either this compound-containing or control) and place it in the enclosure.
-
Observation Period: Allow the slug to interact with the pellet for a defined period (e.g., 24 hours).
-
Data Collection:
-
Record the time to the first approach and first bite.
-
Measure the duration and number of feeding bouts.
-
After the observation period, remove the slug and any remaining pellet fragments.
-
Dry the remaining pellet fragments and weigh them to determine the amount consumed.
-
-
Data Analysis: Compare the consumption rates and feeding behaviors between slugs offered toxic and non-toxic baits.
Semi-Field and Field Efficacy Trials
These trials are crucial for evaluating the performance of this compound formulations under more realistic environmental conditions.
Materials:
-
This compound bait pellets.
-
Enclosures for semi-field trials (e.g., mesocosms or fenced plots).
-
Equipment for bait application (e.g., calibrated spreaders).
-
Slug monitoring tools (e.g., traps, shelters).
-
Crop plants susceptible to slug damage.
-
Data recording materials.
Procedure:
-
Site Selection and Preparation: Choose a site with a known slug population. For semi-field trials, install enclosures. For field trials, mark out plots of a standardized size.
-
Pre-treatment Slug Monitoring: Estimate the initial slug population density in each plot using traps or shelters.
-
Bait Application: Apply the this compound pellets at the desired rate (e.g., kg/ha ) to the treatment plots. Leave control plots untreated.
-
Post-treatment Monitoring:
-
At regular intervals (e.g., 1, 3, 7, and 14 days after treatment), monitor the slug population in all plots.
-
Assess crop damage by counting the number of damaged plants or estimating the percentage of leaf area consumed.
-
Count the number of dead slugs on the soil surface.
-
-
Data Analysis: Compare slug population densities, crop damage levels, and slug mortality between treated and control plots over time.
Data Presentation
Quantitative Data Summary
| Parameter | Species | This compound Concentration | Exposure Time | Result | Reference |
| LC50 | Pomacea canaliculata | 3.792 mg/L | 24 hours | - | |
| Pomacea canaliculata | 2.195 mg/L | 48 hours | - | ||
| Pomacea canaliculata | 1.833 mg/L | 72 hours | - | ||
| Pomacea canaliculata | 1.706 mg/L | 96 hours | - | ||
| Mortality | Deroceras reticulatum | 2.5 gr/m² (6% pellets) | - | 100% | |
| Cornu aspersum | 15 g/kg and 40 g/kg | 28 days | Significant mortality | ||
| Feeding Behavior | Deroceras reticulatum | Commercial this compound pellets | - | Statistically significant difference in the number of bites between non-toxic control and commercial this compound. | |
| Enzyme Activity | Pomacea canaliculata | 1/4 and 1/2 LC50 | 24 and 48 hours | Significant effects on AChE, GST, and TAC activity. |
Visualizations
Signaling and Toxicological Pathways
Caption: this compound's toxicological pathway in slugs.
Experimental Workflow for this compound Efficacy Testing
Caption: General workflow for this compound efficacy studies.
References
Application of Metaldehyde Pellets in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaldehyde, a cyclic tetramer of acetaldehyde, has been a widely utilized molluscicide in agriculture since the 1930s for the control of slugs and snails.[1] Formulated typically as granular pellets, it serves as a crucial tool in protecting a variety of crops, including vegetables, fruits, cereals, and ornamentals, from significant damage caused by these gastropod pests.[1][2] This document provides detailed application notes and standardized protocols for the use of this compound pellets in agricultural research, focusing on efficacy testing, non-target organism impact assessment, and environmental residue analysis.
Mode of Action
This compound acts as a contact and stomach poison.[2] Upon ingestion or contact, it is hydrolyzed to acetaldehyde, which disrupts the mucus-producing cells of mollusks.[3] This leads to excessive mucus secretion, resulting in dehydration, paralysis, and ultimately, death. The primary toxicological effect is attributed to the disruption of the water balance physiology in mollusks. Structural damage to the Golgi apparatus and endoplasmic reticulum within mucus cells has been observed, leading to a cessation of mucus production after the initial surge.
Data Presentation: Efficacy of this compound Pellets
The following tables summarize quantitative data from various studies on the efficacy of this compound pellets against snails and slugs.
Table 1: Bioefficacy of this compound 2.5% Dry Pellets Against Snails in Cabbage
| Treatment (Active Ingredient/ha) | Mean Number of Snails (15 Days After Application) | Percent Reduction Over Control |
| This compound 2.5% @ 87.5 g a.i./ha | 0.00 | 100.00% |
| This compound 2.5% @ 62.5 g a.i./ha | 0.19 | 96.92% |
| This compound 2.5% @ 37.5 g a.i./ha | 1.39 | - |
| This compound 2.5% @ 12.5 g a.i./ha | 1.87 | - |
| Carbofuran 3% GR @ 30 g a.i./ha | 1.66 | - |
| Thiodicarb 75% WP @ 1-1.3 g a.i./ha | 1.48 | - |
| Untreated Control | 6.00 | 0.00% |
Data adapted from a field experiment conducted during Rabi-2020 and Kharif-2021.
Table 2: Efficacy of Different this compound Concentrations Against the Brown Garden Snail (Cornu aspersum) in an Apple Orchard
| Treatment | This compound Concentration | Application Method | Mean Cumulative Dead Snails (Day 28) |
| Baitchain 15 | 15 g/kg (1.5%) | Cord around tree trunk | Significantly higher than control |
| Sluggit 15 | 15 g/kg (1.5%) | Broadcast on soil | - |
| Baitchain 40 | 40 g/kg (4.0%) | Cord around tree trunk | Significantly higher than control |
| Sluggit 40 | 40 g/kg (4.0%) | Broadcast on soil | Significantly higher than control |
| Baitchain 40 + Sluggit 40 | 40 g/kg (4.0%) | Combination | Highest mortality |
| Control | - | - | - |
Data adapted from a study comparing a novel application method (Baitchain) to traditional broadcasting.
Experimental Protocols
Laboratory Bioassay for Molluscicide Efficacy
This protocol is designed to assess the lethal effects of this compound pellets on target gastropods in a controlled laboratory setting.
Materials:
-
Test organisms (e.g., Deroceras reticulatum, Cornu aspersum), collected from the field and acclimated for at least one week.
-
This compound pellets of known concentration.
-
Non-toxic control pellets (cereal-based).
-
Ventilated plastic containers (e.g., 1L capacity).
-
Moist, unbleached absorbent paper or sterilized soil as substrate.
-
Standard diet for the test organism (e.g., lettuce, wheat grain).
-
Precision balance.
Procedure:
-
Acclimation: House the collected gastropods in a controlled environment (e.g., 15°C, high humidity) with a standard diet for at least 7 days to ensure they are healthy.
-
Experimental Setup:
-
Line the bottom of each container with moist paper or a thin layer of sterilized, moist soil.
-
Place a pre-weighed amount of the standard diet in each container.
-
For treatment groups, add a specified number or weight of this compound pellets. For the control group, add an equivalent number or weight of non-toxic pellets.
-
Include a control group with no pellets to monitor natural mortality.
-
-
Introduction of Test Organisms: Introduce one or a small, standardized number of gastropods into each container.
-
Incubation: Maintain the containers in a controlled environment chamber with appropriate temperature and humidity for the test species.
-
Data Collection:
-
Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Death can be confirmed by lack of response to a gentle stimulus.
-
Observe and record any sublethal effects, such as paralysis, excessive mucus secretion, or cessation of feeding.
-
At the end of the experiment, weigh any remaining food to assess feeding inhibition.
-
-
Data Analysis: Calculate the percentage mortality for each treatment and control group. If multiple concentrations are tested, the LC50 (lethal concentration for 50% of the population) can be determined using probit analysis.
Field Efficacy Trial in a Row Crop (e.g., Cabbage)
This protocol outlines a field trial to evaluate the effectiveness of this compound pellets under agricultural conditions.
Materials:
-
This compound pellets.
-
A suitable field with a known history of slug or snail infestation.
-
Crop seedlings (e.g., cabbage).
-
Plot marking equipment (stakes, flags).
-
Data collection sheets.
Procedure:
-
Experimental Design:
-
Lay out the experiment in a randomized complete block design with at least three replications.
-
Each plot should be of a standardized size (e.g., 5m x 5m).
-
-
Crop Establishment: Transplant the crop seedlings at the recommended spacing.
-
Pre-treatment Assessment: Before applying the molluscicide, conduct a baseline assessment of the pest population in each plot. This can be done by counting the number of live snails or slugs per plot.
-
Treatment Application:
-
Apply the this compound pellets at the desired rates (e.g., g active ingredient per hectare) to the designated treatment plots.
-
Include an untreated control plot in each replication.
-
Application should be done uniformly across each plot, typically by broadcasting the pellets.
-
-
Post-treatment Assessment:
-
At regular intervals (e.g., 3, 7, and 15 days after application), count the number of live snails or slugs in each plot.
-
Assess crop damage by counting the number of damaged plants or rating the severity of damage on a standardized scale.
-
-
Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in pest numbers and crop damage between the treatments and the untreated control. Calculate the percentage reduction in the pest population for each treatment compared to the control.
Protocol for Analysis of this compound Residues in Soil
This protocol describes the extraction and quantification of this compound from soil samples.
Materials:
-
Soil sampling equipment (corers, augers).
-
Sample bags and labels.
-
Analytical balance.
-
Sieves.
-
Centrifuge.
-
Extraction solvent (e.g., acetone or methanol).
-
Solid Phase Extraction (SPE) cartridges (e.g., graphitized carbon black, synthetic magnesium silicate).
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
This compound analytical standard.
Procedure:
-
Sample Collection: Collect soil samples from the experimental plots at various time points after this compound application. Collect samples from different depths if required.
-
Sample Preparation:
-
Air-dry the soil samples and sieve them to remove large debris.
-
Weigh a representative subsample of the soil (e.g., 10-50 g).
-
-
Extraction:
-
Add a measured volume of extraction solvent (e.g., 100 mL of acetone) to the soil sample.
-
Homogenize the mixture using a shaker or sonicator for a specified period.
-
Filter the extract to separate the solvent from the soil particles.
-
-
Clean-up (if necessary):
-
Concentrate the extract to a smaller volume.
-
Pass the concentrated extract through SPE cartridges to remove interfering compounds.
-
-
Quantification:
-
Analyze the cleaned-up extract using GC-MS or LC-MS/MS.
-
Prepare a calibration curve using the this compound analytical standard.
-
Quantify the concentration of this compound in the soil samples by comparing their response to the calibration curve.
-
-
Data Reporting: Express the results as mg of this compound per kg of dry soil.
Visualizations
Caption: Simplified pathway of this compound's mode of action in mollusks.
Caption: Workflow for a field efficacy trial of this compound pellets.
Safety Precautions
When handling this compound pellets, it is crucial to adhere to safety guidelines. Use personal protective equipment, including gloves. Do not eat, drink, or smoke during application. Store pellets in a secure, cool, and dry place, away from children and pets. In case of accidental ingestion, seek immediate medical attention.
Environmental Considerations
This compound is soluble in water and can be mobile in soil, potentially leading to contamination of surface and drinking water. Its half-life in soil can vary significantly depending on environmental conditions. Researchers should consider the potential for runoff and leaching when designing field experiments and implement mitigation strategies where possible.
References
Metaldehyde as a Research Tool in Neurotoxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaldehyde, a cyclic tetramer of acetaldehyde, is a potent molluscicide widely used in agriculture and gardening. Beyond its pesticidal applications, this compound serves as a valuable research tool in neurotoxicology. Its well-documented neurotoxic effects provide a reliable model for studying mechanisms of neuroexcitation, seizure induction, and oxidative stress-induced neuronal damage. Ingestion of this compound leads to a range of clinical signs, primarily neurological, including tremors, anxiety, ataxia, and seizures, making it a relevant compound for investigating the pathophysiology of these conditions and for screening potential therapeutic interventions.[1][2]
This document provides detailed application notes and experimental protocols for utilizing this compound in neurotoxicology research. It is intended to guide researchers in designing and executing studies to explore its mechanisms of action and to evaluate neuroprotective agents.
Mechanism of Neurotoxicity
The neurotoxicity of this compound is multifactorial, primarily affecting central nervous system (CNS) neurotransmission and inducing oxidative stress. The key mechanisms include:
-
Alteration of Neurotransmitter Systems: this compound significantly impacts several key neurotransmitter systems. It is known to decrease the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to CNS excitation and a lowered seizure threshold.[1] Additionally, it reduces the levels of serotonin (5-hydroxytryptamine) and norepinephrine, further contributing to neuronal hyperexcitability.[1][3]
-
Increased Monoamine Oxidase (MAO) Activity: this compound exposure has been shown to increase the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. This increased degradation of serotonin and norepinephrine exacerbates the neuroexcitatory state.
-
Induction of Oxidative Stress: this compound and its metabolite, acetaldehyde, can induce oxidative stress in neuronal tissues. This is characterized by an overproduction of reactive oxygen species (ROS) and subsequent lipid peroxidation, which can lead to neuronal damage and death.
Quantitative Data on this compound Neurotoxicity
The following tables summarize quantitative data from various studies on the neurotoxic effects of this compound. This information is crucial for dose-selection in in vivo and in vitro experiments.
| Species | Route of Administration | LD50 | Reference |
| Dog | Oral | 100 mg/kg | |
| Cat | Oral | 207 mg/kg | |
| Horse | Oral | 60 mg/kg | |
| Rat | Oral | 100-600 mg/kg | |
| Mouse | Oral | 1 g/kg |
Table 1: Lethal Dose (LD50) of this compound in Various Animal Species. This table provides the median lethal dose of this compound, which is a critical parameter for understanding its acute toxicity and for designing sublethal toxicity studies.
| Species | Dose/Concentration | Effect | Reference |
| Mouse | 1 g/kg (oral) | Significant reduction in brain noradrenaline and 5-hydroxytryptamine (serotonin) concentrations. | |
| Rat | 200 ppm (in diet) | No toxic effects observed in a long-term study. | |
| Rat | 1000 ppm (in diet) | Some females affected by posterior paralysis in a 3-generation reproduction study. | |
| Rat | 5000 ppm (in diet) | Posterior paralysis in at least 50% of females; increased relative liver weight and microsomal enzyme activity. | |
| Rat | 400 mg/kg (oral) | Mortality completely prevented by a 5:1 ratio of activated charcoal. Gastrointestinal absorption was reduced by 45.3%. |
Table 2: Sublethal Effects of this compound in In Vivo Studies. This table details the specific neurochemical and physiological changes observed at different sublethal doses of this compound, providing valuable information for mechanistic studies.
Experimental Protocols
This section provides detailed protocols for key experiments used to study the neurotoxic effects of this compound.
In Vitro Neurotoxicity Assessment
1. Neuronal Cell Culture and Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on neuronal cells.
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.
-
Protocol:
-
Culture neuronal cells in appropriate media and conditions until they reach a suitable confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations.
-
Replace the culture media with the media containing different concentrations of this compound. Include a vehicle control (media with solvent only).
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as the MTT assay, LDH release assay, or live/dead cell staining with fluorescent dyes like Calcein AM and Propidium Iodide.
-
Measure the absorbance or fluorescence according to the chosen assay's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Neurite Outgrowth Assay
-
Objective: To assess the effect of this compound on neuronal differentiation and development.
-
Protocol:
-
Plate neuronal cells (e.g., PC12 or iPSC-derived neurons) at a low density on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).
-
Induce differentiation using appropriate growth factors (e.g., Nerve Growth Factor for PC12 cells).
-
Expose the differentiating cells to various concentrations of this compound.
-
After a set incubation period (e.g., 48-72 hours), fix the cells.
-
Immunostain the cells for a neuronal marker such as β-III tubulin to visualize neurites.
-
Capture images using a high-content imaging system.
-
Analyze the images to quantify neurite length, number of branches, and number of neurites per cell.
-
In Vivo Neurobehavioral Assessment
1. Open Field Test (OFT)
-
Objective: To assess locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Protocol:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video tracking system.
-
Analyze the recording to measure parameters such as:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Frequency of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Anxiogenic effects are indicated by a decrease in the time spent in and entries into the center zone (thigmotaxis).
-
2. Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two closed arms.
-
Protocol:
-
Habituate the animals to the testing room.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera positioned above the maze.
-
Analyze the recording for:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
An increase in anxiety is indicated by a decrease in the time spent in and the number of entries into the open arms.
-
Biochemical Assays
1. Measurement of GABA Levels in Brain Tissue
-
Objective: To quantify the concentration of GABA in brain tissue following this compound exposure.
-
Protocol:
-
Euthanize the animal at a specified time after this compound administration.
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in a suitable buffer.
-
Deproteinize the homogenate (e.g., using perchloric acid).
-
Analyze the supernatant for GABA content using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag (e.g., o-phthalaldehyde).
-
Quantify GABA levels by comparing the peak area to that of a known standard.
-
2. Monoamine Oxidase (MAO) Activity Assay
-
Objective: To measure the activity of MAO in brain tissue.
-
Protocol:
-
Prepare brain tissue homogenates as described above.
-
Use a commercially available MAO activity assay kit or a radiochemical assay.
-
A common method involves the use of a substrate that produces a fluorescent or colored product upon oxidation by MAO.
-
Incubate the tissue homogenate with the substrate and measure the change in fluorescence or absorbance over time.
-
Calculate MAO activity based on the rate of product formation.
-
3. Measurement of Oxidative Stress Markers (Malondialdehyde - MDA)
-
Objective: To quantify lipid peroxidation in brain tissue as an indicator of oxidative stress.
-
Protocol:
-
Prepare brain tissue homogenates.
-
Perform a Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Mix the homogenate with a solution of thiobarbituric acid (TBA) and heat the mixture.
-
MDA, a product of lipid peroxidation, reacts with TBA to form a pink-colored adduct.
-
Measure the absorbance of the solution at approximately 532 nm.
-
Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways affected by this compound and typical experimental workflows for its neurotoxicological investigation.
Caption: this compound-induced neurochemical cascade leading to CNS excitation.
Caption: Oxidative stress pathway initiated by this compound exposure.
Caption: Typical experimental workflow for in vivo this compound neurotoxicity studies.
Caption: Workflow for in vitro assessment of this compound neurotoxicity.
Conclusion
This compound serves as a robust and reproducible tool for inducing a neurotoxic state characterized by neurotransmitter imbalances and oxidative stress. The protocols and data presented in these application notes provide a framework for researchers to investigate the fundamental mechanisms of neurotoxicity and to screen for novel neuroprotective compounds. By utilizing these standardized methods, researchers can generate reliable and comparable data, contributing to a better understanding of neurodegenerative processes and the development of effective therapeutic strategies.
References
Application Notes and Protocols for Histopathological Analysis of Tissues Exposed to Metaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaldehyde, a common molluscicide, is a known toxicant to a wide range of organisms, including mammals.[1] Its ingestion can lead to significant cellular and tissue damage, particularly in the nervous, hepatic, and renal systems.[2][3] Histopathological analysis is a critical tool for evaluating the extent of this damage, providing valuable insights into the mechanisms of toxicity and aiding in the development of potential therapeutic interventions. These application notes provide a detailed overview of the histopathological effects of this compound and standardized protocols for tissue analysis.
Histopathological Findings in this compound-Exposed Tissues
This compound exposure induces a range of histopathological changes across various organs. The severity of these lesions is typically dose-dependent.[2]
Nervous System:
-
Neuronal degeneration[2]
-
Hemorrhage and hyperemia in the brain
Liver:
-
Centrolobular hepatic necrosis and hemorrhage
-
Cellular swelling and degeneration
-
Tumefaction of Kupffer cells
-
Multifocal white-yellowish areas on gross examination
Kidneys:
-
Congestion
-
Multifocal vacuolization of tubular cells
-
Necrosis and desquamation of tubular cells
-
Presence of intratubular eosinophilic material
Gastrointestinal Tract:
-
Intestinal ecchymotic and petechial hemorrhages
Other Organs:
-
Heart: Dilation of lymphatic vessels, multifocal pale areas.
-
Spleen: Central white pulp necrosis, depletion of defense cells.
-
Pancreas: Peripancreatic fat necrosis, multifocal necrosis of epithelial cells.
In invertebrates such as the apple snail (Pomacea canaliculata), this compound exposure leads to:
-
Digestive Glands: Atrophy of digestive cells, widening of the hemolymph gap, and an increase in basophils.
-
Gills: Disorganization and necrosis of columnar cells, and a widely dilated hemolymph gap.
-
Gastropods (Foot): Loosely arranged columnar muscle cells and reduced muscle fibers.
Data Presentation: Semi-Quantitative Scoring of Histopathological Lesions
To standardize the evaluation of this compound-induced tissue damage, a semi-quantitative scoring system can be employed. This allows for the comparison of lesion severity across different treatment groups. The following tables provide examples of scoring criteria for hepatic and renal tissues.
Table 1: Semi-Quantitative Scoring of Hepatic Lesions
| Score | Necrosis/Degeneration | Inflammation | Congestion/Hemorrhage |
| 0 | None | No inflammatory cells | Normal vasculature |
| 1 | Single-cell necrosis, mild cellular swelling | Few scattered inflammatory cells | Mild congestion |
| 2 | Focal areas of necrosis, moderate cellular swelling | Small aggregates of inflammatory cells | Moderate, multifocal congestion |
| 3 | Multifocal to coalescing necrosis, severe cellular swelling | Numerous inflammatory cells, some bridging | Severe, diffuse congestion and hemorrhage |
| 4 | Massive, diffuse necrosis | Extensive inflammatory infiltration | Widespread hemorrhage |
Table 2: Semi-Quantitative Scoring of Renal Lesions
| Score | Tubular Degeneration/Necrosis | Tubular Casts | Interstitial Inflammation | Glomerular Changes |
| 0 | None | None | None | Normal |
| 1 | Mild vacuolization of tubular epithelium | Occasional hyaline casts | Few scattered inflammatory cells | Mild mesangial hypercellularity |
| 2 | Moderate tubular epithelial swelling and necrosis | Multiple hyaline and granular casts | Small focal inflammatory infiltrates | Moderate mesangial hypercellularity |
| 3 | Severe and widespread tubular necrosis | Numerous casts, some cellular | Multifocal to coalescing inflammation | Glomerular sclerosis, synechiae |
| 4 | Extensive cortical necrosis | Obstructive cast formation | Diffuse interstitial inflammation | Diffuse glomerulosclerosis |
Experimental Protocols
Protocol 1: Tissue Collection and Fixation
-
Animal Euthanasia: Euthanize animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Tissue Dissection: Immediately following euthanasia, perform a necropsy and carefully dissect the target organs (e.g., liver, kidneys, brain, spleen, heart, pancreas).
-
Gross Examination: Examine the organs for any visible abnormalities and record the findings.
-
Tissue Fixation:
-
For routine histology, fix tissue samples in 10% neutral buffered formalin for 24-48 hours. The volume of formalin should be at least 10 times the volume of the tissue.
-
For neurological tissue, perfusion fixation with 4% paraformaldehyde is recommended for optimal morphology.
-
Protocol 2: Tissue Processing and Embedding
-
Dehydration: Following fixation, dehydrate the tissue samples through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, and 100% ethanol).
-
Clearing: Clear the dehydrated tissues using an appropriate clearing agent such as xylene.
-
Infiltration and Embedding: Infiltrate the cleared tissues with molten paraffin wax and then embed them in paraffin blocks.
Protocol 3: Tissue Sectioning and Staining (Hematoxylin and Eosin - H&E)
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mounting: Float the sections on a warm water bath and mount them onto glass microscope slides.
-
Drying: Dry the slides overnight in an incubator at 37-40°C.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (two changes, 5 minutes each).
-
Transfer to absolute ethanol (two changes, 3 minutes each).
-
Transfer to 95% ethanol (3 minutes).
-
Transfer to 70% ethanol (3 minutes).
-
Rinse in running tap water.
-
-
Hematoxylin Staining:
-
Immerse in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
-
Differentiation:
-
Dip slides briefly in 1% acid-alcohol (1% HCl in 70% ethanol) to remove excess stain.
-
Rinse in running tap water.
-
-
Bluing:
-
Immerse in Scott's tap water substitute or a weak alkaline solution until the sections turn blue.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse in 1% eosin Y solution for 1-3 minutes.
-
Rinse briefly in tap water.
-
-
Dehydration and Clearing:
-
Dehydrate through graded ethanol solutions (95% and 100%).
-
Clear in xylene.
-
-
Coverslipping: Mount a coverslip onto the slide using a permanent mounting medium.
Visualizations
Signaling Pathway of this compound Neurotoxicity
The exact mechanism of this compound neurotoxicity is not fully elucidated, but it is known to disrupt neurotransmitter balance in the central nervous system.
References
- 1. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 2. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Fatal this compound poisoning in a dog confirmed by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metaldehyde's Effects on Proteins Using iTRAQ Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing isobaric Tags for Relative and Absolute Quantitation (iTRAQ) technology to investigate the effects of the molluscicide metaldehyde on the proteome of target organisms. This guide is intended for researchers in toxicology, environmental science, and drug development seeking to understand the molecular mechanisms of this compound toxicity and identify potential protein biomarkers.
Introduction to this compound and iTRAQ
This compound is a cyclic tetramer of acetaldehyde widely used as a molluscicide to control snails and slugs.[1][2] Its mode of action involves neurotoxic effects, leading to decreased gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and reduced levels of serotonin and norepinephrine, which lowers the seizure threshold.[1] this compound exposure can also cause damage to various organs, including the gills, liver, and kidneys in organisms like the golden apple snail (Pomacea canaliculata).[3]
iTRAQ is a powerful chemical labeling technique used in quantitative proteomics to identify and quantify proteins from different samples simultaneously.[4] This method involves labeling peptides with isobaric tags, which allows for the multiplexed analysis of up to eight samples in a single mass spectrometry experiment. The relative abundance of proteins between control and treated samples is determined by comparing the intensities of reporter ions generated during tandem mass spectrometry (MS/MS).
Application: Unveiling the Proteomic Response to this compound in Pomacea canaliculata
A key application of iTRAQ technology is to elucidate the molecular mechanisms underlying this compound toxicity. A recent study on the golden apple snail, Pomacea canaliculata, utilized iTRAQ to analyze proteomic changes in the gill tissue following this compound exposure. This research identified 360 differentially expressed proteins, providing crucial insights into the snail's response to the pesticide.
Quantitative Data Summary
The following table summarizes the key differentially expressed proteins identified in the gills of Pomacea canaliculata after this compound treatment, as highlighted in the study. This data provides a snapshot of the molecular targets of this compound.
| Protein Name | Gene Symbol | Fold Change | Putative Function |
| Alpha-protein kinase 1 | ALPK1 | Significantly Increased | Involved in innate immunity and inflammatory responses. |
| Cubilin | CUBN | Significantly Increased | A receptor protein involved in endocytosis and nutrient uptake. |
| Sodium- and chloride-dependent GABA transporter 2 | GAT2 | Not specified | Regulates GABA levels in the synapse. |
| Acetylcholinesterase | AChE | Not specified | Terminates synaptic transmission at cholinergic synapses. |
Note: The exact fold changes and p-values were not detailed in the abstract of the primary study. Researchers should refer to the full publication for this detailed quantitative data.
Experimental Protocols
This section provides a detailed, generalized protocol for an iTRAQ-based proteomics study investigating the effects of this compound. This protocol is based on established iTRAQ workflows and the methodology implied in the Pomacea canaliculata study.
Sample Preparation and Protein Extraction
-
Experimental Design: Expose the target organism (e.g., Pomacea canaliculata) to a sublethal concentration of this compound and include a control group with no exposure. It is recommended to have biological replicates for each condition.
-
Tissue Collection: After the exposure period, collect the target tissue (e.g., gills, liver, or neural tissue).
-
Homogenization: Homogenize the tissue samples in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method such as the bicinchoninic acid (BCA) assay.
Protein Digestion and iTRAQ Labeling
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using dithiothreitol (DTT) and then alkylate the cysteine residues with iodoacetamide (IAA) to prevent them from reforming.
-
Trypsin Digestion: Digest the proteins into smaller peptides using sequencing-grade modified trypsin.
-
iTRAQ Labeling: Label the resulting peptides with the different iTRAQ reagents (e.g., 4-plex or 8-plex) according to the manufacturer's instructions. Each sample (control and treated groups) is labeled with a unique isobaric tag.
-
Pooling: Combine the labeled peptide samples into a single mixture.
Peptide Fractionation and Mass Spectrometry
-
Fractionation: To reduce sample complexity, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) chromatography or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the fractionated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptide sequences and quantify the relative abundance of the reporter ions for each peptide.
Data Analysis
-
Database Searching: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Protein Quantification: Quantify the relative protein abundance between samples based on the reporter ion intensities.
-
Bioinformatics Analysis: Perform bioinformatics analysis, including Gene Ontology (GO) enrichment and pathway analysis (e.g., KEGG), to understand the biological functions and pathways of the differentially expressed proteins.
Visualizing Workflows and Pathways
Experimental Workflow
Caption: iTRAQ experimental workflow for studying this compound's effects.
Putative Signaling Pathway Affected by this compound
Based on the known neurotoxic effects of this compound, the following diagram illustrates a simplified putative signaling pathway that could be investigated using iTRAQ. This compound is known to decrease GABA levels, which would lead to increased neuronal excitation.
References
- 1. This compound Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 2. This compound Poisoning of Companion Animals: A Three-year Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on the Mechanism of this compound on Pomacea canaliculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robust workflow for iTRAQ-based peptide and protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNAi Studies with Metaldehyde in Snails
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaldehyde is a widely used molluscicide for controlling snail and slug populations in agriculture and gardening.[1][2] Its precise mode of action is not fully understood, though it is known to cause damage to epithelial cells and impact the nervous system.[1][3] RNA interference (RNAi) is a powerful tool for reverse genetics, enabling the sequence-specific knockdown of target gene expression.[4] By employing RNAi in conjunction with this compound exposure, researchers can dissect the genetic basis of snail responses to this chemical agent.
Data Presentation
Table 1: Lethal Concentration (LC50) of this compound in Pomacea canaliculata
| Exposure Time (hours) | LC50 (mg/L) | Confidence Limits (95%) |
| 24 | 3.792 | Not Specified |
| 48 | 2.195 | Not Specified |
| 72 | 1.833 | Not Specified |
| 96 | 1.706 | Not Specified |
Source: Data extracted from studies on the acute toxicology of this compound in adult Pomacea canaliculata.
Table 2: Effect of Gene Knockdown on this compound-Induced Mortality in Pomacea canaliculata
| Target Gene | dsRNA Treatment | This compound Treatment | Mortality Rate | Change in Mortality |
| ALPK1 | dsALPK1 | + | Significantly Increased | Increased |
| CUBN | dsCUBN | + | Significantly Increased | Increased |
| GAT2 | dsGAT2 | + | No Significant Change | Unchanged |
| AChE | dsAChE | + | No Significant Change | Unchanged |
Source: Data from a study investigating the mechanism of this compound on Pomacea canaliculata using RNAi.
Table 3: Lethal Dose (LD50) and Lethal Time (LT50) of this compound in Theba pisana (White Garden Snail)
| Parameter | Time (hours) | Value | Unit |
| LD50 | 24 | 11.33 | µg/g body weight |
| LD50 | 48 | 8.53 | µg/g body weight |
| LD50 | 72 | 6.87 | µg/g body weight |
| LT50 (at 6 µg/g) | - | 88.16 | hours |
| LT50 (at 8 µg/g) | - | 55.85 | hours |
| LT50 (at 12 µg/g) | - | 25.67 | hours |
Source: Data from a study on the contact toxicity of this compound in Theba pisana.
Experimental Protocols
Protocol 1: dsRNA Synthesis
This protocol describes the in vitro synthesis of double-stranded RNA (dsRNA) for gene knockdown in snails.
1. Target Gene Selection and Primer Design:
- Identify the target gene sequence from a relevant snail species transcriptome or genome database.
- Design primers with T7 promoter sequences at the 5' end for both the forward and reverse primers to amplify a 200-500 bp region of the target gene.
2. PCR Amplification:
- Perform PCR using snail cDNA as a template and the T7-tailed primers.
- Verify the PCR product size and purity by agarose gel electrophoresis.
3. In Vitro Transcription:
- Use a commercially available in vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System) to synthesize single-stranded RNA (ssRNA) from the purified PCR product.
- Synthesize both sense and antisense ssRNA strands in separate reactions.
4. dsRNA Annealing:
- Combine the sense and antisense ssRNA transcripts in an annealing buffer.
- Heat the mixture to 95°C for 5 minutes, then allow it to cool slowly to room temperature to facilitate the formation of dsRNA.
5. dsRNA Purification and Quantification:
- Purify the dsRNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation or a column-based purification kit.
- Quantify the dsRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity by agarose gel electrophoresis.
Protocol 2: dsRNA Delivery by Injection
Microinjection is a common and effective method for delivering dsRNA into snails.
1. Snail Preparation:
- Acclimatize snails to laboratory conditions.
- Select healthy, adult snails of a consistent size for the experiment.
2. Injection Procedure:
- Prepare the dsRNA solution at the desired concentration (e.g., 1-5 µg/µL) in sterile, nuclease-free water or a suitable buffer.
- Use a microinjection setup with a fine glass needle.
- Carefully inject a specific volume of the dsRNA solution (e.g., 1-2 µL) into the snail's hemocoel, often through the foot muscle.
- For control groups, inject a non-specific dsRNA (e.g., GFP dsRNA) or the buffer solution alone.
3. Post-Injection Care:
- Return the injected snails to their housing containers with fresh food and water.
- Monitor the snails for any adverse effects from the injection procedure.
Protocol 3: this compound Exposure
This protocol outlines the exposure of snails to this compound following dsRNA treatment.
1. Preparation of this compound Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
- Prepare working solutions of the desired concentrations (e.g., based on predetermined LC50 values) by diluting the stock solution in dechlorinated tap water.
2. Exposure Protocol:
- At a specified time post-dsRNA injection (e.g., 24-48 hours), transfer the snails to containers with the this compound working solutions.
- Ensure a consistent volume of solution per snail.
- Include a control group of snails exposed to the solvent control (dechlorinated tap water with the same concentration of acetone used for dilution).
3. Observation and Data Collection:
- Monitor the snails at regular intervals (e.g., 24, 48, 72, and 96 hours).
- Record mortality rates and any behavioral changes, such as mucus secretion or incapacitation.
Protocol 4: Assessment of RNAi Efficiency
This protocol describes how to quantify the knockdown of the target gene.
1. Sample Collection:
- At a predetermined time point after dsRNA injection, collect tissues from both the target gene knockdown group and the control group. The whole body or specific tissues can be used.
2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from the collected tissues using a suitable RNA extraction kit.
- Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
3. Quantitative Real-Time PCR (qPCR):
- Design qPCR primers for the target gene and a stable reference gene (e.g., actin or GAPDH).
- Perform qPCR using a SYBR Green-based assay to determine the relative expression level of the target gene.
- Calculate the relative gene expression using the 2-ΔΔCT method to confirm the knockdown efficiency.
Visualizations
Caption: Experimental workflow for RNAi studies with this compound in snails.
Caption: Postulated involvement of ALPK1 and CUBN in this compound toxicity.
References
- 1. Effect of this compound on Survival, Enzyme Activities, and Histopathology of the Apple Snail Pomacea canaliculata (Lamarck 1822) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pomais.com [pomais.com]
- 3. researchgate.net [researchgate.net]
- 4. agresearchfoundation.oregonstate.edu [agresearchfoundation.oregonstate.edu]
Application Notes and Protocols for Assessing Metaldehyde Impact on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies to assess the ecological impact of metaldehyde on non-target organisms. The protocols outlined below are based on internationally recognized guidelines and current scientific literature, offering a framework for consistent and reliable ecotoxicological evaluation.
Introduction to this compound Ecotoxicology
This compound is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[1] However, its application can lead to unintentional exposure of non-target organisms in both terrestrial and aquatic ecosystems.[1] Due to its solubility in water, this compound can contaminate surface and drinking water sources, posing a risk to aquatic life.[1] Understanding the toxic effects of this compound on non-target species is crucial for environmental risk assessment and the development of safer alternatives.
Assessment of this compound Impact on Terrestrial Non-Target Organisms
Terrestrial invertebrates, particularly earthworms, are vital for soil health and are often exposed to this compound through direct contact with treated soil or ingestion of pellets.
Key Non-Target Terrestrial Organisms
-
Earthworms (e.g., Eisenia fetida, Lumbricus terrestris): As ecosystem engineers, their health is a key indicator of soil quality.
-
Beneficial Insects (e.g., Carabid beetles): These predators can be exposed through consumption of poisoned slugs or direct contact.
-
Mammals and Birds: Accidental ingestion of this compound pellets can lead to poisoning in wildlife and domestic animals.[2]
Quantitative Data: Acute Toxicity in Terrestrial Organisms
The following table summarizes the acute toxicity (LD50/LC50) of this compound to various non-target terrestrial organisms.
| Organism | Species | Exposure Route | Endpoint | Toxicity Value | Reference |
| Earthworm | Eisenia fetida | Artificial Soil | LD50 | >10,000 mg/kg | [3] |
| Mammal (Dog) | Canis lupus familiaris | Oral | LD50 | 100 mg/kg | |
| Mammal (Rat) | Rattus norvegicus | Oral | LD50 | 398 mg/kg | |
| Bird | Various | Oral | LD50 | 181 mg/kg |
Experimental Protocol: Earthworm Acute Toxicity Test (Adapted from OECD Guideline 207)
This protocol describes a laboratory method to assess the acute toxicity of this compound to earthworms.
Principle
Adult earthworms (Eisenia fetida) are exposed to a range of this compound concentrations mixed into artificial soil. Mortality and sublethal effects (e.g., weight change, behavioral abnormalities) are observed over 14 days.
Materials
-
Test Organisms: Adult Eisenia fetida with a well-developed clitellum.
-
Artificial Soil: Composed of sphagnum peat, kaolin clay, and industrial sand.
-
Test Substance: this compound (analytical grade).
-
Test Containers: Glass containers with perforated lids.
-
Environmental Chamber: Controlled temperature (20 ± 2°C) and lighting.
Procedure
-
Preparation of Test Concentrations: Prepare a geometric series of at least five this compound concentrations in artificial soil. A control group with no this compound is also required.
-
Test Setup: Introduce 10 adult earthworms into each test container containing the treated or control soil. Four replicates should be prepared for each concentration and the control.
-
Incubation: Maintain the test containers in an environmental chamber at 20 ± 2°C with continuous light for 14 days.
-
Observations: Assess mortality and record any behavioral abnormalities (e.g., coiling, lethargy) at 7 and 14 days.
-
Weight Measurement: At the end of the 14-day period, weigh the surviving worms.
-
Data Analysis: Calculate the LC50 (median lethal concentration) and, if possible, the NOEC (No Observed Effect Concentration) and LOEC (Lowest Observed Effect Concentration).
Assessment of this compound Impact on Aquatic Non-Target Organisms
This compound's presence in water bodies necessitates the evaluation of its effects on aquatic organisms.
Key Non-Target Aquatic Organisms
-
Aquatic Invertebrates (e.g., Daphnia magna): These crustaceans are a critical component of freshwater food webs.
-
Fish (e.g., Rainbow Trout, Bluegill): Represent higher trophic levels in aquatic ecosystems.
-
Amphibians (e.g., Tadpoles): Sensitive to waterborne pollutants during their larval stages.
Quantitative Data: Acute Toxicity in Aquatic Organisms
The following table summarizes the acute toxicity (EC50/LC50) of this compound to various non-target aquatic organisms.
| Organism | Species | Exposure Duration | Endpoint | Toxicity Value (mg/L) | Reference |
| Water Flea | Daphnia magna | 48 hours | EC50 (Immobilisation) | Varies with formulation | |
| Fish | Anabas testudineus (Climbing perch) | 96 hours | LC50 | 232-239 | |
| Tadpole | Rhinella arenarum | 48 hours | LC50 | 229.7 | |
| Snail | Pomacea canaliculata | 24 hours | LC50 | 3.792 | |
| Snail | Pomacea canaliculata | 48 hours | LC50 | 2.195 | |
| Snail | Pomacea canaliculata | 72 hours | LC50 | 1.833 | |
| Snail | Pomacea canaliculata | 96 hours | LC50 | 1.706 |
Experimental Protocol: Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)
This protocol details a method to determine the acute immobilisation effects of this compound on Daphnia magna.
Principle
Young daphnids (less than 24 hours old) are exposed to a series of this compound concentrations for 48 hours. The concentration at which 50% of the daphnids are unable to swim (immobilised) is determined.
Materials
-
Test Organisms: Daphnia magna neonates (<24 hours old).
-
Test Medium: Reconstituted or natural water with defined pH and hardness.
-
Test Substance: this compound (analytical grade).
-
Test Vessels: Glass beakers or vials.
-
Environmental Chamber: Controlled temperature (20 ± 2°C) and photoperiod (e.g., 16h light/8h dark).
Procedure
-
Preparation of Test Solutions: Prepare at least five concentrations of this compound in the test medium in a geometric series. A control group is also necessary.
-
Test Setup: Place at least 20 daphnids, divided into four groups of five, into the test vessels for each concentration and the control.
-
Incubation: Maintain the test vessels in an environmental chamber for 48 hours under controlled conditions.
-
Observations: Record the number of immobilised daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the 48-hour EC50 (median effective concentration for immobilisation) with 95% confidence limits.
Sublethal Effects Assessment: Biochemical and Behavioral Assays
Beyond acute toxicity, sublethal concentrations of this compound can induce biochemical and behavioral changes in non-target organisms.
Biochemical Markers
-
Neurotoxicity: this compound can affect the nervous system by altering the activity of key enzymes.
-
Acetylcholinesterase (AChE): Inhibition of this enzyme can disrupt neurotransmission.
-
-
Oxidative Stress: Exposure to this compound can lead to the generation of reactive oxygen species (ROS), causing cellular damage.
-
Glutathione S-transferase (GST): An enzyme involved in the detoxification of xenobiotics.
-
Catalase (CAT): An antioxidant enzyme that breaks down hydrogen peroxide.
-
Protocol: Acetylcholinesterase (AChE) Activity Assay
This protocol is based on the Ellman method for determining AChE activity in tissue homogenates (e.g., fish brain, invertebrate whole body).
AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm.
-
Tissue homogenate from control and this compound-exposed organisms.
-
Phosphate buffer (pH 7.5).
-
DTNB solution.
-
Acetylthiocholine iodide (substrate).
-
Spectrophotometer or microplate reader.
-
Sample Preparation: Homogenize tissue samples in cold phosphate buffer and centrifuge to obtain the supernatant.
-
Reaction Mixture: In a microplate well or cuvette, mix the sample supernatant with phosphate buffer and DTNB solution.
-
Initiate Reaction: Add the acetylthiocholine iodide substrate to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over a set period in kinetic mode.
-
Calculation: Calculate AChE activity based on the rate of absorbance change, using the molar extinction coefficient of the product.
Protocol: Glutathione S-Transferase (GST) Activity Assay
This protocol measures the activity of GST, a key detoxification enzyme.
GST catalyzes the conjugation of reduced glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate can be measured by the increase in absorbance at 340 nm.
-
Tissue homogenate from control and this compound-exposed organisms.
-
Phosphate buffer (pH 6.5).
-
Reduced glutathione (GSH) solution.
-
1-chloro-2,4-dinitrobenzene (CDNB) solution.
-
Spectrophotometer or microplate reader.
-
Sample Preparation: Prepare tissue homogenates as described for the AChE assay.
-
Reaction Cocktail: Prepare a reaction cocktail containing phosphate buffer, GSH, and CDNB.
-
Assay: Add the sample to the reaction cocktail in a microplate well or cuvette.
-
Measurement: Monitor the increase in absorbance at 340 nm over time.
-
Calculation: Determine GST activity from the rate of change in absorbance, using the molar extinction coefficient of the CDNB-GSH conjugate.
Signaling Pathways and Mechanisms of Toxicity
This compound's toxicity is primarily attributed to its hydrolysis into acetaldehyde in the acidic environment of the stomach. Acetaldehyde can cross the blood-brain barrier and interfere with neurotransmitter systems.
Neurotoxic Effects
Acetaldehyde is known to disrupt the balance of several key neurotransmitters:
-
GABAergic System: this compound may decrease levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to neuronal excitation and seizures.
-
Serotonin and Norepinephrine: Acetaldehyde can trigger the release of serotonin (5-HT) and norepinephrine (NE), while also inhibiting their breakdown. This can lead to a range of physiological and behavioral effects.
Oxidative Stress
This compound exposure can induce oxidative stress, leading to cellular damage. This is a common mechanism of toxicity for many pesticides.
Caption: Overview of this compound's Mechanism of Toxicity.
Experimental and Logical Workflows
General Ecotoxicological Assessment Workflow
The following diagram illustrates a typical workflow for assessing the environmental impact of a substance like this compound.
References
Application Notes and Protocols for Field Efficacy Testing of Metaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing field trials to evaluate the efficacy of metaldehyde-based molluscicides against slug and snail populations. The protocols outlined below are based on established international guidelines and best practices to ensure the generation of robust and comparable data.
Introduction
This compound is a widely utilized molluscicide for the control of slugs and snails in agricultural and horticultural settings.[1][2] Its efficacy is primarily attributed to its action as a contact and stomach poison, leading to excessive mucus production, dehydration, and eventual mortality.[1][2][3] Some studies also suggest it has neurotoxic effects, including the reduction of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Rigorous field testing is essential to determine the effective application rates and formulations under real-world conditions.
Experimental Design
A robust experimental design is critical for obtaining reliable and statistically significant results. The following outlines a standard approach for a field trial.
2.1. Site Selection
-
Choose a site with a known and relatively uniform infestation of the target slug or snail species.
-
The site should be representative of the typical agricultural or horticultural environment where the product is intended for use.
-
Ensure the site has not been treated with other molluscicides for a predetermined period to avoid confounding results.
2.2. Plot Design
-
The experimental layout should follow a Randomized Complete Block Design (RCBD) to minimize the effects of environmental variability.
-
Each block should contain one replicate of each treatment, including a control.
-
The number of replicates should be sufficient for statistical analysis, typically a minimum of four.
-
Individual plots should be of a size that allows for accurate application and assessment, with buffer zones between plots to prevent cross-contamination. A common plot size is 10m x 10m.
2.3. Treatment Groups
-
Control Group: An untreated plot that receives no this compound application. This group serves as a baseline for natural population fluctuations.
-
This compound Treatment Groups: Include various application rates of the this compound formulation being tested. It is advisable to test a range of doses, including the manufacturer's recommended rate, as well as lower and higher rates to determine the optimal effective concentration.
-
Reference Product Group (Optional): Include a treatment with a commercially available and registered molluscicide to serve as a positive control and for comparative efficacy analysis.
Experimental Protocols
3.1. Pre-Treatment Assessment
-
Conduct a baseline assessment of the slug/snail population density in each plot before applying any treatments. This can be done using methods such as:
-
Shelter Traps: Placing standardized traps (e.g., tiles, boards) in each plot and counting the number of slugs/snails underneath after a set period.
-
Quadrat Sampling: Randomly placing a quadrat (e.g., 1m x 1m) within each plot and counting all visible slugs/snails.
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Assess and record the level of crop damage in each plot. This can be done by visually inspecting a set number of plants per plot and scoring the damage on a predefined scale.
3.2. This compound Application
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Apply the this compound pellets or granules uniformly across the designated plots according to the predetermined application rates for each treatment group.
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Use calibrated application equipment to ensure accurate and consistent dosing.
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Record the date, time, and environmental conditions (temperature, humidity, wind speed, precipitation) during application.
3.3. Post-Treatment Assessment
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Conduct post-treatment assessments at regular intervals (e.g., 3, 7, 14, and 21 days after application) to evaluate the efficacy of the treatments.
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Mortality Assessment: Count the number of dead slugs/snails in a defined area within each plot.
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Population Density Assessment: Use the same method as the pre-treatment assessment (shelter traps or quadrat sampling) to determine the reduction in the live slug/snail population.
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Crop Damage Assessment: Re-evaluate and record the level of crop damage using the same scoring system as the pre-treatment assessment.
3.4. Data Collection
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Meticulously record all data in a field notebook or on data collection sheets.
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Key data points to collect include:
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Plot identification
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Treatment applied
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Date of application and assessments
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Pre- and post-treatment slug/snail counts (live and dead)
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Pre- and post-treatment crop damage scores
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Meteorological data
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Data Presentation
Summarize the collected quantitative data in clearly structured tables for easy comparison and analysis.
Table 1: Slug/Snail Population Density (Mean number of individuals per m²)
| Treatment Group | Pre-Treatment | Day 3 Post-Treatment | Day 7 Post-Treatment | Day 14 Post-Treatment | Day 21 Post-Treatment |
| Control (Untreated) | |||||
| This compound (Low Rate) | |||||
| This compound (Medium Rate) | |||||
| This compound (High Rate) | |||||
| Reference Product |
Table 2: Percentage Reduction in Slug/Snail Population Compared to Control
| Treatment Group | Day 3 | Day 7 | Day 14 | Day 21 |
| This compound (Low Rate) | ||||
| This compound (Medium Rate) | ||||
| This compound (High Rate) | ||||
| Reference Product |
Table 3: Crop Damage Assessment (Mean damage score per plant)
| Treatment Group | Pre-Treatment | Day 7 Post-Treatment | Day 14 Post-Treatment | Day 21 Post-Treatment |
| Control (Untreated) | ||||
| This compound (Low Rate) | ||||
| This compound (Medium Rate) | ||||
| This compound (High Rate) | ||||
| Reference Product |
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for field efficacy testing of this compound.
Diagram 2: Experimental Design Logic
Caption: Randomized Complete Block Design for this compound trials.
Diagram 3: this compound's Physiological Effect on Molluscs
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Metaldehyde Dosage for Effective Mollusc Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving metaldehyde for mollusc control.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound in molluscs?
A1: this compound's primary mode of action is the irreversible destruction of mucus-producing cells in the skin, footsole, and digestive tract of molluscs.[1][2] This leads to excessive mucus secretion, dehydration, and ultimately, death.[1][3][4] It is not simply a process of dehydration, but rather the destruction of the cells responsible for mucus production. The compound also affects the central nervous system, leading to paralysis of key systems.
Q2: What are the typical concentrations of this compound used in commercial bait formulations?
A2: Commercial this compound bait pellets typically contain the active ingredient at concentrations ranging from 1.5% to 8% by weight. Common formulations include 1.5%, 2.5%, 3%, 4%, 5%, and 6% this compound.
Q3: My this compound application seems ineffective. What are the potential reasons for this?
A3: Several factors can contribute to a perceived lack of efficacy:
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Suboptimal Bait Density: Insufficient application rates can lead to a low density of bait pellets, reducing the chances of molluscs encountering them. For effective control, a pellet density of over 30 per square meter is often recommended.
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Poor Palatability of Formulation: The attractiveness of the bait is crucial. If the formulation is not palatable to the target mollusc species, they will not consume a lethal dose.
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High Pest Density: In areas with very high slug or snail populations (e.g., exceeding 33 slugs per square meter), standard application rates may not be sufficient.
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Environmental Conditions: While this compound's efficacy is not reversed by wet and cold conditions, heavy rainfall can cause physical breakdown of some pellet formulations. Conversely, applying bait during very hot and dry weather may be less effective as molluscs are less active.
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Mollusc Age and Species: Juvenile and subadult slugs may be less susceptible to poisoning than adults. Different species may also exhibit varying sensitivity.
Q4: How do environmental factors like rain and temperature affect this compound efficacy?
A4:
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Rainfall: Light rain can actually enhance the palatability of some bait pellets by softening them. However, heavy rainfall (>35mm) can lead to the rapid breakdown of certain bran-based formulations. It's important to note that the active ingredient itself is not necessarily rendered ineffective by wet conditions; in fact, its toxicity can increase with higher soil moisture. The primary issue with heavy rain is the physical integrity of the bait pellet.
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Temperature: High temperatures (above 50°C) can cause a significant loss of this compound from pellets over several days. Molluscs are also less active in extreme heat, reducing the likelihood of them encountering and consuming the bait.
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Soil Moisture: Increased soil moisture content has been shown to increase the efficacy of this compound.
Q5: Can molluscs recover after consuming a sub-lethal dose of this compound?
A5: Yes, under wet conditions, it is possible for some slugs that have been poisoned by a sub-lethal dose of this compound to recover.
Q6: Is there evidence of resistance to this compound in mollusc populations?
A6: Some studies have indicated the potential for resistance development in snails when repeatedly exposed to sub-lethal concentrations of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low mortality despite bait application. | - Insufficient bait points per unit area.- Low palatability of the bait formulation.- High mollusc population density.- Application during unfavorable weather conditions (too hot, too dry, or immediately before heavy rain). | - Increase the application rate to achieve a higher density of bait points (aim for >30 pellets/m²).- Test different commercial formulations to find one that is more attractive to the target species.- Consider a second application in areas with high infestation.- Apply bait in the early morning or evening when molluscs are most active and when light rain is expected. |
| Bait pellets disappear quickly with little to no mollusc mortality. | - Consumption by non-target organisms.- Rapid degradation of pellets due to heavy rainfall. | - Monitor the experimental area for the presence of other animals that might be consuming the bait.- Select a more weather-resistant pellet formulation if heavy rainfall is anticipated. |
| Inconsistent results across replicate experiments. | - Variation in environmental conditions between experiments (temperature, humidity, rainfall).- Differences in the age structure of the mollusc population used in each replicate. | - Carefully record and control environmental parameters during experiments.- Standardize the age and size of the molluscs used in bioassays. |
| Difficulty in assessing mortality accurately. | - Poisoned molluscs may seek shelter before dying.- Recovery of molluscs after consuming a sub-lethal dose. | - Conduct daily checks for dead molluscs in and around the treated area for several days post-application.- Observe for signs of poisoning, such as excessive mucus production and paralysis, in addition to counting dead individuals. |
Data Presentation
Table 1: Efficacy of this compound Formulations at Different Concentrations
| This compound Concentration | Application Method | Target Species | Observed Mortality | Source |
| 15 g/kg (1.5%) | Baitchain (cord) | Cornu aspersum | Significant mortality | |
| 40 g/kg (4.0%) | Baitchain (cord) & Sluggit (pellets) | Cornu aspersum | Significantly higher mortality than 15 g/kg | |
| 2.5% Dry Pellet (62.5 g a.i./ha) | Broadcast | Snails in Cabbage | 96.92% reduction over control | |
| 2.5% Dry Pellet (87.5 g a.i./ha) | Broadcast | Snails in Cabbage | 100% reduction over control |
Table 2: Recommended Application Rates for this compound Pellets
| Formulation (% this compound) | Application Rate ( kg/ha ) | Recommended Rate near Water Courses ( kg/ha ) | Source |
| 4% | 5 | 4 | |
| 3% | 7 | 5 | |
| 1.5% | 7.5 | 7.5 |
Experimental Protocols
Protocol 1: Assessing this compound Bait Efficacy in a Controlled Laboratory Environment
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Acclimatization: Acclimate the target mollusc species (e.g., Deroceras reticulatum) in a controlled environment (e.g., 15°C) with a set photoperiod for at least 48 hours. Provide a standard food source like lettuce.
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Experimental Arenas: Prepare individual containers (e.g., plastic boxes) with a moistened substrate (e.g., soil or filter paper).
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Bait Application:
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For the treatment group, place a pre-weighed amount of this compound bait pellets in each container. The amount should be based on the desired concentration per unit area.
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For the control group, use non-toxic bait pellets or no pellets.
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Mollusc Introduction: Introduce one mollusc into each container.
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Observation:
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Record mollusc behavior at regular intervals (e.g., every hour for the first 8 hours, then at 24, 48, and 72 hours). Note signs of poisoning such as excessive mucus production, lethargy, and paralysis.
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Assess mortality at each time point. A mollusc is considered dead if it does not respond to mechanical stimulation.
-
-
Data Analysis: Calculate the percentage mortality for each treatment and control group at each time point.
Protocol 2: Field Efficacy Trial for this compound Pellets
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Site Selection: Choose a field site with a known and relatively uniform population of the target mollusc species.
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Plot Design: Establish multiple plots of a standardized size (e.g., 5m x 5m) with buffer zones between them to prevent mollusc migration between plots.
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Pre-Treatment Assessment: Estimate the mollusc population density in each plot using a standardized method (e.g., shelter traps).
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Treatment Application:
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Randomly assign treatments to the plots. Treatments may include different this compound formulations, application rates, and a control (no treatment).
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Apply the bait pellets as evenly as possible across the designated plots according to the assigned treatment.
-
-
Post-Treatment Assessment:
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At set intervals (e.g., 3, 7, 14, and 28 days after application), assess the mollusc population density in each plot using the same method as the pre-treatment assessment.
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Count the number of dead molluscs on the soil surface in a defined area within each plot.
-
-
Data Analysis: Compare the pre- and post-treatment population densities for each treatment. Calculate the percentage reduction in the mollusc population for each treatment relative to the control.
Visualizations
Caption: Simplified signaling pathway of this compound's mode of action in molluscs.
Caption: General experimental workflow for a field trial assessing this compound efficacy.
References
Technical Support Center: Overcoming Pellet Rejection by Slugs in Metaldehyde Baits
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with metaldehyde-based slug baits.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, offering potential causes and actionable solutions.
Issue 1: Slugs are not consuming the this compound pellets.
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Potential Cause 1: Environmental Conditions. Slug activity and feeding are highly dependent on the environment.[1] Extreme temperatures (both high and low), high winds, and heavy rain can reduce slug activity and bait efficacy.[1] this compound's toxicity is also temperature-dependent, being less effective at lower temperatures.[1]
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Potential Cause 2: Bait Formulation and Palatability. The carrier material of the bait may not be attractive or palatable to the slug species being tested. Some formulations may be more resistant to moisture, while the palatability of different food bases can vary.
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Solution: Test different commercially available bait formulations or develop novel ones with varying cereal bases to identify the most palatable option for your target slug species. Consider factors like pellet size, as larger pellets can be less attractive to some slugs.
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Potential Cause 3: Learned Aversion. Slugs that have ingested a sublethal dose of this compound may develop an aversion to similar baits in the future.
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Solution: Use naive slugs for each experiment that have not been previously exposed to this compound. If repeated testing on the same population is necessary, ensure a sufficient recovery and washout period.
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Issue 2: High variability in pellet consumption among individual slugs.
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Potential Cause 1: Slug Age and Species. Different slug species and even different age groups within the same species can exhibit varied feeding preferences. Juvenile slugs may be less susceptible to poisoning than adults.
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Solution: Standardize the age and species of slugs used in your experiments. If investigating a specific pest, ensure your test subjects are representative of the target population.
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Potential Cause 2: Individual Behavior. Like other animals, slugs can exhibit individual variations in foraging and feeding behavior.
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Solution: Increase the sample size in your experiments to account for individual variability and ensure statistical significance.
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Issue 3: Pellets are disappearing, but slug mortality is low.
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Potential Cause 1: Environmental Degradation of Pellets. Rain, heavy dew, and even soil microbes can cause pellets to swell, break down, and lose their active ingredient.
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Solution: Use baits with formulations known for their resistance to water. Apply baits in the late afternoon or early evening under humid conditions to maximize encounter rates before degradation. Consider using bait stations to protect pellets from direct precipitation.
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Potential Cause 2: Sublethal Dosing and Recovery. Slugs may consume a dose of this compound that is not immediately lethal. If they have access to moisture and favorable temperatures, they can recover from the poisoning.
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Solution: Monitor slugs for a sufficient period post-exposure to accurately assess mortality. Record signs of paralysis, as this is a key effect of this compound.
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Potential Cause 3: Removal by Non-Target Organisms. Earthworms have been observed removing slug bait pellets, which can significantly reduce the availability of the bait for slugs.
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Solution: In field studies, consider methods to exclude other invertebrates from the baiting area if feasible. Laboratory and arena trials can help isolate the interaction between slugs and the bait.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in slugs?
This compound is a molluscicide that, when ingested or absorbed by slugs, causes acute toxicity. It interferes with the mucus-producing cells, causing them to burst, which is a primary cause of death. This leads to symptoms like paralysis, excessive mucus production (sliming), and ultimately death, often from dehydration.
Q2: How does the concentration of this compound in baits affect slug feeding behavior?
Research indicates that slugs are more likely to accept and feed on pellets with a lower concentration of this compound (e.g., 1%) compared to higher concentrations (3% and 5%). However, slugs poisoned with 1% or 3% this compound were more likely to be paralyzed than those exposed to higher concentrations. There is a balance between a concentration that is palatable enough to ensure a lethal dose is consumed and one that is repellent.
Q3: Are there alternatives to this compound for slug control?
Yes, other active ingredients used in molluscicide baits include iron phosphate and sodium ferric EDTA. Iron phosphate-based baits are generally considered safer for pets and wildlife. Additionally, biological control agents and bio-rational products derived from natural sources are being explored as alternatives.
Q4: How can I accurately measure pellet consumption in an experimental setting?
Measuring the amount of food consumed by slugs can be challenging due to factors like water evaporation and mucus contamination. One innovative method involves using an audio sensor to record the number and duration of bites a slug takes from a pellet. This provides a more direct measure of feeding activity than simply weighing the pellet before and after the trial.
Q5: What are the key considerations for designing a slug bait preference experiment?
A well-designed experiment should include:
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A controlled environment: Maintain consistent temperature and humidity.
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Standardized subjects: Use slugs of the same species and similar age.
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Naive subjects: Use slugs that have not been previously exposed to the test compounds.
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A clear choice: In choice tests, present baits in a way that allows the slug to easily access all options.
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Accurate measurement: Employ a reliable method to quantify consumption, such as audio recording of bites or careful measurement of bait weight, accounting for moisture loss.
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Sufficient replication: Use enough individual slugs to obtain statistically significant results.
Data Presentation
Table 1: Environmental Factors Influencing this compound Bait Efficacy
| Factor | Optimal Condition for Efficacy | Suboptimal Condition Leading to Rejection/Failure | Citation(s) |
| Temperature | 63°F - 68°F (17°C - 20°C) | < 34°F (1°C) or > 80°F (27°C) | |
| Moisture | Humid conditions, light rain/dew | Heavy rain, very dry conditions | |
| Wind | Calm (< 5 mph) | High wind (> 5 mph) |
Table 2: Comparison of this compound Bait Formulations and Slug Response
| Formulation Characteristic | Influence on Slug Rejection/Acceptance | Experimental Observation | Citation(s) |
| This compound Concentration | Lower concentrations may be more readily accepted. | Slugs were more likely to accept and feed on 1% this compound pellets compared to 3% and 5%. | |
| Pellet Size | Smaller pellets may increase encounter rates. | Larger pellets were found to be less attractive and effective for Deroceras reticulatum. | |
| Bait Carrier | Food-based carriers that are palatable to the target species increase consumption. | Cereal-based baits are commonly used to encourage feeding. | |
| Moisture Resistance | Formulations resistant to water maintain integrity and palatability longer. | Some formulations are designed to be more durable in wet conditions. |
Experimental Protocols
Protocol 1: Two-Choice Feeding Bioassay
Objective: To determine the feeding preference of slugs between two different bait formulations.
Materials:
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Naive adult slugs (e.g., Deroceras reticulatum) of similar size, starved for 24 hours.
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Petri dishes (100 mm diameter) lined with moist filter paper.
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Two bait formulations to be tested (Test Bait A and Control Bait B).
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A non-toxic, palatable food source as a control (e.g., lettuce disc).
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Analytical balance.
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Controlled environment chamber (e.g., 15°C, 12:12h day:night cycle).
Procedure:
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Weigh individual pellets of Test Bait A and Control Bait B.
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Place one pellet of each bait on opposite sides of a moist filter paper-lined Petri dish.
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Introduce one starved slug into the center of the Petri dish.
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Place the Petri dishes in a controlled environment chamber for a set duration (e.g., 12 or 24 hours).
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After the experimental period, remove the slug.
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Carefully remove the remaining bait pellets and allow them to air dry to a constant weight.
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Weigh the remaining portions of each bait pellet.
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Calculate the amount of each bait consumed by subtracting the final weight from the initial weight.
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Replicate the experiment with a sufficient number of slugs for statistical analysis.
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Include a control group with a known palatable food source to ensure the slugs are actively feeding.
Protocol 2: Arena Trial for Bait Efficacy
Objective: To assess the efficacy of a this compound bait formulation in a semi-natural environment.
Materials:
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A larger container (e.g., a plastic box, 57 x 28 cm) to serve as the arena.
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Soil or another suitable substrate to line the bottom of the arena.
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A small shelter (e.g., a piece of cardboard or a small pot) within the arena.
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A group of naive slugs of the same species and similar age.
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The this compound bait formulation to be tested.
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A food source (e.g., lettuce leaves).
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Controlled temperature room.
Procedure:
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Prepare the arena by adding a layer of moist substrate and a shelter.
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Introduce a known number of slugs into the arena and allow them to acclimate for a period (e.g., 24 hours) with a food source.
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Remove any remaining food from the previous day.
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Apply the this compound bait pellets at a predetermined rate (e.g., number of pellets per square meter).
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Provide a fresh, pre-weighed food source.
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Monitor the arena daily for a set period (e.g., 72 hours).
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Each day, record the number of dead or paralyzed slugs.
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At the end of the experiment, weigh the remaining food source to assess feeding inhibition.
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Calculate the percentage of mortality.
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Replicate the entire setup for each bait formulation being tested and include a control arena with no bait.
Mandatory Visualization
References
Technical Support Center: Mitigating Metaldehyde Runoff
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working to mitigate metaldehyde runoff from agricultural fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its runoff a concern?
A1: this compound is a selective molluscicide used to control slugs and snails in a variety of crops.[1][2] It is the active ingredient in most commercial slug pellets.[3] The primary concern is that this compound is highly mobile and soluble in water, allowing it to readily run off from treated fields into surface water bodies following rainfall or irrigation.[3][4] This is problematic because conventional water treatment processes are often ineffective at removing it, leading to concentrations in raw water that can exceed the EU's drinking water standard of 0.1 µg/L for a single pesticide.
Q2: What are the primary pathways for this compound to enter watercourses?
A2: Research has shown that the most significant pathway for this compound to enter water is through surface runoff and subsurface field drainage systems, where it is carried in solution. Studies suggest that diffuse losses through the soil profile, especially during heavy rain when field drains are flowing, can account for up to 98% of the this compound detected in a water catchment. Other, less significant, pathways include direct application into watercourses, spills onto hard surfaces that wash into drains, and runoff from contaminated equipment.
Q3: What key environmental factors influence the rate of this compound runoff?
A3: Several key factors control the likelihood and magnitude of this compound runoff:
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Rainfall: Heavy rainfall, especially shortly after pellet application, is a primary driver of runoff. Saturated soils increase the risk.
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Soil Type and Condition: Heavy clay soils and those with poor drainage are at higher risk for surface runoff. Soil moisture content is critical; applications should not be made if drains are flowing.
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Topography: Fields with steep slopes have a higher potential for rapid runoff.
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Proximity to Watercourses: Fields located near streams, rivers, or ditches pose a greater risk for direct contamination.
Q4: What are the established best management practices (BMPs) for reducing this compound runoff?
A4: Best practices, often promoted by stewardship groups, focus on an Integrated Pest Management (IPM) approach. Key guidelines include:
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Application Timing: Avoid applying pellets if heavy rain is forecast or if field drains are flowing. The highest risk period is typically autumn and winter (August-December) when rainfall is frequent.
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Dosage Limits: Adhere to maximum recommended application rates. Guidelines suggest not applying more than 210g of this compound active ingredient per hectare (g ai/ha) in a single application or in total between August 1st and December 31st. The maximum total annual dose is 700g ai/ha. For extra water protection, a reduced rate of 160g ai/ha may be advised.
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Buffer Zones: Do not allow pellets to fall within a minimum of 6 to 10 meters of any watercourse, including dry ditches.
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Cultural Controls: Employ methods like soil and stubble management and creating a less favorable environment for slugs to reduce the need for chemical treatment.
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Alternative Products: In high-risk situations, consider using alternative molluscicides like ferric phosphate, which is virtually insoluble in water.
Troubleshooting Guide
Q5: My runoff sample analysis shows unexpectedly high this compound concentrations. What are the potential experimental or environmental causes?
A5: High readings can stem from several factors. Consider the following troubleshooting steps:
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Check Application Records:
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Timing: Was the application followed by an unforecasted heavy rainfall event? this compound is highly mobile immediately after application.
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Rate: Verify that the application rate did not exceed the recommended maximums (e.g., 210g ai/ha in the high-risk autumn period).
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Evaluate Field Conditions:
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Drain Flow: Were field drains flowing at the time of application? This is a major pathway for this compound transport.
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Soil Saturation: Was the soil already near its moisture capacity? Saturated soils lead to increased surface runoff.
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Review Sampling Protocol:
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"First Flush" Effect: Did you capture the initial runoff event after application? The "first flush" often contains the highest concentration of pesticides.
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Sample Contamination: Ensure sampling equipment was properly cleaned and that there was no cross-contamination from handling pellets or application machinery. Runoff from contaminated equipment can be a point source.
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Analytical Method Validation:
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Matrix Effects: Are high levels of organic matter or other compounds in your water samples interfering with the analysis? Samples with high humic content can sometimes cause ion suppression in mass spectrometry methods, although modern techniques are designed to minimize this.
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Instrument Calibration: Confirm that your analytical instrument (e.g., GC-MS, LC-MS/MS) is properly calibrated and that internal standards are performing as expected.
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Q6: My experimental results are inconsistent across different plots with the same treatment. What could be causing this variability?
A6: Inconsistent results often point to variations in micro-environmental conditions or experimental procedures.
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Inconsistent Application: Was the pellet spreader calibrated correctly for each plot? Uneven spread patterns are a common source of variability. Spreading in 12m bouts is recommended for even coverage.
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Micro-Topography: Small differences in slope or the presence of wheel tracks can create preferential flow paths, channeling runoff differently in each plot.
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Soil Heterogeneity: Variations in soil texture, organic matter content, and compaction across plots can affect water infiltration rates and, consequently, the volume and speed of runoff.
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Drainage Differences: The presence and efficiency of subsurface drains can vary significantly even over short distances, leading to different rates of this compound transport.
Quantitative Data Summary
The following table summarizes key quantitative guidelines and findings related to this compound application and environmental fate.
| Parameter | Value / Finding | Context / Source |
| Regulatory Limit | 0.1 µg/L (or 100 ng/L) | EU Drinking Water Directive for a single pesticide. |
| Max Application Rate (Single) | 210 g ai/ha | Recommended maximum for a single application. |
| Max Application Rate (Aug-Dec) | 210 g ai/ha (Total) | Cumulative limit during the high-risk autumn/winter period. |
| Reduced Rate (Water Protection) | 160 g ai/ha | Recommended in sensitive catchments. |
| Max Application Rate (Annual) | 700 g ai/ha | Maximum total dose per calendar year. |
| Buffer Zone Minimum | 6 - 10 meters | No-spread zone near watercourses. |
| Soil Half-Life (DT50) | 5.3 - 9.9 days | In average aerobic German agricultural soils. |
| Water Sediment Half-Life (DT50) | ~12 days | Under moderate temperature conditions. |
| Primary Runoff Pathway | Field Drains / Subsurface Flow | Accounts for up to 98% of losses in worst-case scenarios. |
Experimental Protocols
Protocol 1: Field-Scale Runoff Monitoring Using Automated Water Samplers
This protocol outlines a method for collecting water samples from field runoff to quantify this compound concentrations following a storm event.
1. Objective: To measure the concentration of this compound in surface runoff and/or tile drain effluent from a treated agricultural plot under natural rainfall conditions.
2. Materials:
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This compound slug pellets
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Calibrated pellet applicator
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Automated water sampler (e.g., ISCO or similar) with collection bottles
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Flume or weir for flow measurement at the plot outlet
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Flow meter and data logger
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500 mL amber glass sampling bottles with PTFE-lined caps
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Preservative (e.g., sodium thiosulfate solution, if required for the analytical method)
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Personal Protective Equipment (PPE)
3. Methodology:
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Site Selection and Preparation:
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Select a field plot with a defined hydrological boundary to ensure all runoff can be collected at a single outlet point.
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Install a flume or weir at the outlet to measure water flow.
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Install the automated water sampler adjacent to the outlet. Position the sampler intake tube securely within the flume.
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This compound Application:
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Calibrate the pellet applicator to deliver the desired application rate (e.g., 160 or 210 g ai/ha).
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Apply pellets evenly across the plot, ensuring adherence to buffer zone requirements. Record the exact time and date of application.
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Sampler Programming:
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Program the sampler to trigger based on water flow rate or water level. This ensures samples are collected only during runoff events.
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Set the sampling frequency. For storm events, a higher frequency at the beginning of the event is recommended to capture the "first flush" (e.g., samples every 15-30 minutes for the first 2 hours, then hourly).
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Sample Collection and Handling:
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Retrieve collected samples from the autosampler as soon as possible after the rainfall event concludes.
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Transfer water from the collection bottles to the pre-cleaned 500 mL amber glass bottles.
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Add preservative if necessary.
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Label each bottle with a unique ID, date, time of collection, and plot information.
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Store samples in a refrigerated container (approx. 4°C) in the dark until analysis. The maximum recommended storage time is typically 14-31 days, depending on the specific method.
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Analysis:
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Analyze water samples for this compound concentration using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are highly sensitive and can achieve limits of detection in the ng/L range.
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Visualizations
Caption: Environmental fate pathways of this compound after application.
Caption: Experimental workflow for testing this compound runoff mitigation.
References
Technical Support Center: Strategies for Metaldehyde Reduction in Drinking Water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of metaldehyde contamination in drinking water.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is this compound difficult to remove from drinking water using conventional treatment methods?
This compound is a challenging pesticide to remove due to its high solubility in water, chemical stability, and low octanol-water partitioning coefficient (Kow of 0.12).[1][2][3][4] These properties make traditional treatment processes like chlorination, ozonation, and standard granular activated carbon (GAC) filtration less effective.[5]
Q2: What are the current regulatory limits for this compound in drinking water?
In the European Union and the United Kingdom, the regulatory limit for a single pesticide, including this compound, in drinking water is 0.1 micrograms per liter (µg/L).
Adsorption-Based Methods
Q3: What is the difference between Granular Activated Carbon (GAC) and Powdered Activated Carbon (PAC) for this compound removal?
Both GAC and PAC are effective at adsorbing this compound. PAC, with its smaller particle size and larger surface area, often exhibits a faster adsorption rate. However, PAC can be more challenging to handle and may require a solid-liquid separation step after treatment. GAC is commonly used in fixed-bed filters, but can be prone to desorption, where this compound is released back into the water if influent concentrations decrease.
Q4: How does Natural Organic Matter (NOM) affect the efficiency of activated carbon for this compound removal?
Natural Organic Matter (NOM) present in water can compete with this compound for adsorption sites on activated carbon, which can reduce the overall removal efficiency. However, some studies have shown that while baseline levels of NOM reduce adsorption efficacy, increasing NOM concentrations do not significantly further impact this compound removal.
Q5: What is biological activated carbon (BAC) and how effective is it for this compound removal?
Biological activated carbon (BAC) involves the use of activated carbon media that supports a biofilm. This combination allows for both adsorption of this compound onto the carbon and biodegradation by the microorganisms in the biofilm. BAC has been identified as a highly suitable adsorbent, achieving up to 94% removal of this compound.
Advanced Oxidation Processes (AOPs)
Q6: What are Advanced Oxidation Processes (AOPs) and which ones are effective for this compound degradation?
AOPs are water treatment processes that generate highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic pollutants. Effective AOPs for this compound include UV/Hydrogen Peroxide (UV/H₂O₂), UV/Titanium Dioxide (UV/TiO₂), and ozonation.
Q7: What are the main byproducts of this compound degradation by AOPs?
The degradation of this compound by AOPs, such as LP-UV/H₂O₂, primarily results in the formation of acetic acid as a major end product. The process can also involve hydroxylation and dechlorination of the parent compound.
Troubleshooting Guides
Adsorption Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low this compound removal efficiency with activated carbon. | 1. Competition from Natural Organic Matter (NOM). 2. Insufficient contact time. 3. Inappropriate carbon dosage. 4. Carbon fouling or exhaustion. | 1. Pre-treat water to remove NOM (e.g., coagulation, flocculation). 2. Increase the contact time between the water and the activated carbon. 3. Optimize the activated carbon dosage through jar testing. 4. Regenerate or replace the activated carbon. Thermal regeneration of GAC for this compound may be possible at relatively low temperatures (around 60°C). |
| This compound desorption from Granular Activated Carbon (GAC). | Fluctuations in influent this compound concentrations, leading to release from the GAC when concentrations drop. | 1. Maintain a more consistent influent concentration if possible. 2. Consider using Powdered Activated Carbon (PAC) in a batch process to avoid desorption issues. 3. Monitor effluent concentrations closely and replace or regenerate GAC before significant desorption occurs. |
| Difficulty in separating Powdered Activated Carbon (PAC) after treatment. | The fine particle size of PAC makes it challenging to remove from treated water. | 1. Incorporate a coagulation/flocculation step after PAC dosing to aid in settling. 2. Use a membrane filtration process to effectively remove PAC particles. 3. Consider using granular activated carbon in a fixed-bed filter to eliminate the need for a separation step. |
Advanced Oxidation Process (AOP) Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low degradation of this compound in UV/H₂O₂ process. | 1. Suboptimal H₂O₂ dosage (too low or too high). 2. Insufficient UV fluence. 3. High levels of UV-absorbing compounds in the water (e.g., NOM). 4. Inadequate pH. | 1. Optimize the H₂O₂ concentration. Excessive H₂O₂ can act as a scavenger of hydroxyl radicals. 2. Increase the UV dose by increasing the UV intensity or the exposure time. 3. Pre-treat the water to reduce the concentration of UV-absorbing substances. 4. Adjust the pH to the optimal range for hydroxyl radical formation (typically near neutral). |
| Formation of undesirable byproducts (e.g., bromate). | Presence of bromide in the raw water, which can be oxidized to bromate, a potential carcinogen, during ozonation. | 1. If using ozone, consider pre-treatment to remove bromide. 2. Switch to a different AOP, such as UV/H₂O₂, which is less likely to form bromate. 3. Carefully control the ozone dose and contact time to minimize bromate formation. |
| Inhibition of UV/TiO₂ process in natural waters. | The presence of natural organic matter and other constituents in natural water can severely inhibit the photocatalytic activity of TiO₂. | 1. Pre-treat the water to remove interfering substances. 2. Increase the TiO₂ catalyst loading. 3. Consider using UV/H₂O₂ as it has been found to be a more reliable option for this compound removal in natural waters. |
Quantitative Data Summary
This compound Removal Efficiencies
| Treatment Method | Conditions | Removal Efficiency (%) | Reference |
| Biological Activated Carbon (BAC) | - | 94 | |
| Powdered Activated Carbon (PAC) | 50 mg/L PAC for 5 µg/L this compound | 74.3 - 99.7 | |
| Powdered Activated Carbon (PAC) | After static flocculation | 98.4 | |
| Powdered Activated Carbon (PAC) | - | ~90 | |
| Sand with Acclimated Biofilm | Environmentally relevant concentrations | 41 | |
| Low-Pressure UV/H₂O₂ | 1000 mJ/cm² UV fluence, 15 mg/L H₂O₂ | 97.7 | |
| Coupled Adsorption and Electrochemical Destruction | 15 min mixing, 15 min regeneration, 0.5 A current | >99 (from 11 µg/L to <0.1 µg/L) |
Adsorption Isotherm and Kinetic Parameters
| Adsorbent | Isotherm Model | Freundlich Constant (kf) | Langmuir Max. Adsorption Capacity (qm) | Reference |
| Activated Carbon and Sand with Biofilm | Freundlich | 0.006–0.3 (mg g⁻¹)(L mg⁻¹)¹/ⁿ | - | |
| Powdered Activated Carbon (PAC) | Langmuir | - | 0.25 µg mg⁻¹ (after pre-ozone) | |
| Powdered Activated Carbon (PAC) | Langmuir | - | 0.29 µg mg⁻¹ (after static flocculation) |
| Pesticide | Second-Order Reaction Rate Constant with OH-radicals (M⁻¹ s⁻¹) | Reference |
| This compound | 3.6 x 10⁸ | |
| Clopyralid | 2.0 x 10⁸ | |
| Mecoprop | 1.1 x 10⁹ |
Experimental Protocols
Protocol 1: Batch Adsorption Test for this compound Removal using Powdered Activated Carbon (PAC)
Objective: To determine the adsorption capacity of PAC for this compound in a water sample.
Materials:
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This compound stock solution
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Powdered Activated Carbon (PAC)
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Water sample (e.g., synthetic water, natural surface water)
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Glass flasks with stoppers
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Magnetic stirrer and stir bars
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Syringe filters (e.g., 0.45 µm)
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Analytical instrument for this compound quantification (e.g., LC-MS/MS or GC-MS)
Procedure:
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Prepare a series of water samples with a known initial concentration of this compound (e.g., 5 µg/L).
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Add varying doses of PAC (e.g., 10, 20, 50, 100 mg/L) to each flask.
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Place the flasks on a magnetic stirrer and agitate at a constant speed for a predetermined contact time (e.g., 60 minutes) to reach equilibrium.
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After agitation, allow the PAC to settle.
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Withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining PAC particles.
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Analyze the filtrate for the final this compound concentration using a suitable analytical method.
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Calculate the percentage removal and the amount of this compound adsorbed per unit mass of PAC.
Protocol 2: UV/H₂O₂ Degradation of this compound
Objective: To evaluate the effectiveness of the UV/H₂O₂ process for this compound degradation.
Materials:
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This compound stock solution
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
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UV reactor (e.g., low-pressure mercury lamp)
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Quartz reaction vessel
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Magnetic stirrer and stir bar
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Analytical instrument for this compound quantification
Procedure:
-
Prepare a water sample with a known initial concentration of this compound.
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Place the sample in the quartz reaction vessel and add a magnetic stir bar.
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Add the desired concentration of H₂O₂ (e.g., 5, 10, 15 mg/L).
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Place the vessel in the UV reactor and start the UV lamp and stirrer.
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Irradiate the sample for a specific UV fluence (e.g., up to 1000 mJ/cm²).
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Withdraw samples at different time intervals (or after specific UV fluences).
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Quench any residual H₂O₂ in the samples if necessary for the analytical method.
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Analyze the samples for the final this compound concentration.
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Calculate the degradation percentage and kinetics.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. chemcatcher.ie [chemcatcher.ie]
- 3. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 4. Highly variable soil dissipation of this compound can explain its environmental persistence and mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case Study: AOPs for degrading this compound in surface water used for drinking water | Xylem Lithuania [xylem.com]
Technical Support Center: Addressing the Persistence of Metaldehyde in Aquatic Environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the persistence of metaldehyde in aquatic environments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound persistent in aquatic environments?
A1: this compound's persistence in water is due to its chemical properties. It is a cyclic tetramer of acetaldehyde, classified as a highly polar organic compound that is soluble and relatively stable in water.[1] Its degradation process slows significantly once it enters aquatic systems.[1] While it degrades in soil to acetaldehyde, carbon dioxide, and water with a half-life ranging from 3.17 to 223 days depending on environmental conditions, it is more persistent in water.[1] Due to its low organic-carbon/water partition coefficient (Koc), this compound is highly mobile in soil and readily leaches into surface waters, particularly after storm events.[1][2]
Q2: What are the primary challenges in detecting this compound in water samples?
A2: Detecting this compound accurately in water samples can be challenging. Gas chromatography-mass spectrometry (GC-MS) is a common method, but it often requires time-consuming extraction techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can overcome this, but challenges such as the formation of unwanted alkali metal adducts and dimers can interfere with quantification. Additionally, samples with high humic or fulvic acid content can potentially cause ion suppression in LC-MS/MS analysis, though some methods have demonstrated minimal effects.
Q3: What are the expected degradation products of this compound in water?
A3: this compound degrades to acetaldehyde, which is then further broken down into water and carbon dioxide. Under aerobic conditions in soil and water sediment, its only significant metabolite is acetaldehyde, which is transient and eventually mineralized to CO2.
Troubleshooting Guides
Guide 1: Inconsistent this compound Quantification in Water Samples
Problem: You are observing significant variability in this compound concentrations across replicate water samples analyzed by LC-MS/MS.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Samples with high organic matter can cause ion suppression or enhancement. Prepare matrix-matched standards by spiking blank water samples from the same source as your experimental samples. | Improved accuracy and precision of quantification. |
| Adduct Formation | This compound can form various adducts (e.g., with sodium, potassium). Use a mobile phase additive like methylamine to promote the formation of a single, stable adduct for consistent detection. | A dominant and stable precursor ion, leading to more reliable quantification. |
| Sample Storage | Improper storage can lead to degradation. Store samples in amber glass bottles with PTFE-lined caps at 3±2°C in the dark and analyze as soon as possible (maximum 31 days). | Minimized degradation of this compound in samples before analysis. |
| Inconsistent Extraction | If using solid-phase extraction (SPE), ensure consistent conditioning, loading, washing, and elution steps. Use an internal standard to correct for variations in extraction efficiency. | Reduced variability in results due to the extraction process. |
Guide 2: Low or No Degradation of this compound in Laboratory Microcosms
Problem: Your laboratory-scale aquatic microcosm experiments show minimal or no degradation of this compound over an extended period.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of this compound-Degrading Microorganisms | The microbial community in your microcosm may lack the specific bacteria capable of degrading this compound. Inoculate microcosms with soil or sediment from a site with a history of this compound application to introduce adapted microorganisms. | Increased rate of this compound degradation. |
| Unfavorable Environmental Conditions | This compound degradation is influenced by factors like temperature, pH, and dissolved oxygen. Monitor and adjust these parameters in your microcosms to reflect optimal conditions for microbial activity found in relevant literature. | Enhanced microbial degradation of this compound. |
| High Initial Concentration | Very high concentrations of this compound can be inhibitory to microbial degradation. Conduct a dose-response experiment to determine the optimal concentration range for degradation by the microbial community. | Identification of the concentration at which degradation is most efficient. |
| Adsorption to Experimental Apparatus | This compound may adsorb to the surfaces of your experimental vessels. Use glass vessels and include control microcosms without sediment or inoculum to quantify abiotic loss. | Accurate measurement of biodegradation by accounting for any adsorptive losses. |
Data on this compound Properties and Removal
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C8H16O4 | |
| Molar Mass | 176.2 g/mol | |
| Aqueous Solubility | 220 mg/L at 20°C | |
| Octanol-Water Partitioning Coefficient (Kow) | 0.12 at 20°C | |
| Organic Carbon-Water Partition Coefficient (log Koc) | 0.18 - 0.37 |
Table 2: Half-life (DT50) of this compound in Different Environmental Compartments
| Environment | Half-life (DT50) | Conditions | Reference |
| Soil (Aerobic) | 3.17 - 223 days | Varies with environmental conditions | |
| Soil (Aerobic) | 5.3 - 9.9 days | Average German agricultural soils | |
| Soil | 3.0 - 4150 days | Dependent on moisture, temperature, and prior exposure | |
| Water Sediment | ~12 days | Moderate temperatures | |
| Rice Paddy Water | 0.27 days | - |
Table 3: Efficacy of Different this compound Removal Techniques from Water
| Treatment Method | Removal Efficiency | Experimental Conditions | Reference |
| Powdered Activated Carbon (PAC) | 74.3% - 99.7% | 50 mg/L PAC for 5 µg/L this compound | |
| Biological Activated Carbon | 94% | - | |
| Sand with Acclimated Biofilm | 41% | From 0.0025 mg/L this compound | |
| Coupled Adsorption and Electrochemical Destruction | >99% | Reduced from 11 µg/L to <0.1 µg/L | |
| Reverse Osmosis | High | Recommended based on ion-exchange studies |
Experimental Protocols
Protocol 1: Determination of this compound in Water by Solid-Phase Extraction and GC-MS
This protocol is based on the method described by ALS Environmental.
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Sample Collection and Preservation:
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Collect water samples in 500 mL amber glass bottles with PTFE-lined screw caps.
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For chlorinated water, add sodium thiosulfate solution.
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Store samples at 3±2°C in the dark and analyze within 31 days.
-
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Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge with an appropriate solvent (e.g., methanol) followed by deionized water.
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Load a known volume of the water sample (e.g., 250 mL) onto the cartridge.
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Wash the cartridge with deionized water to remove interferences.
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Dry the cartridge under a gentle stream of nitrogen.
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Elute the trapped this compound with a suitable solvent (e.g., dichloromethane).
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GC-MS Analysis:
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Inject an aliquot of the eluate into the GC-MS system.
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Use a column suitable for pesticide analysis (e.g., 6% cyanopropylphenyl-methyl silicone).
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Set the GC oven temperature program to achieve good separation. An example program: start at 50°C, ramp to a higher temperature.
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Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for quantification.
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Use an internal standard for improved quantitation.
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Protocol 2: Laboratory-Scale this compound Biodegradation Assay
This protocol is a generalized procedure based on principles from various studies.
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Microcosm Setup:
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Use glass flasks or beakers as microcosms.
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Add a known amount of sediment or soil inoculum (e.g., 10 g) to each microcosm.
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Add a defined volume of the water sample or a synthetic medium (e.g., 100 mL).
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Prepare control microcosms: sterile controls (autoclaved sediment/water) and no-inoculum controls.
-
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This compound Spiking:
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Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol).
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Spike the microcosms to achieve the desired initial concentration of this compound (e.g., 10 µg/L), ensuring the solvent volume is minimal (<0.1% of the total volume).
-
-
Incubation:
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Incubate the microcosms under controlled conditions (e.g., 20°C, dark, gentle agitation).
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Ensure aerobic conditions by leaving the flasks open to the air or using loose-fitting stoppers.
-
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Sampling and Analysis:
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At regular time intervals (e.g., 0, 1, 3, 7, 14, 28 days), collect water samples from each microcosm.
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Filter the samples to remove sediment and microbial biomass.
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Analyze the this compound concentration in the filtered water samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
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Plot the concentration of this compound over time for each microcosm.
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Calculate the degradation rate and half-life (DT50) of this compound.
-
Visualizations
Caption: Workflow for the analysis of this compound in water samples.
References
Troubleshooting metaldehyde degradation in laboratory experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on metaldehyde degradation in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in laboratory experiments?
A1: The primary and most significant route for this compound degradation is through biodegradation by microorganisms in soil and water.[1][2] Abiotic degradation pathways such as hydrolysis and photolysis are generally considered to be less significant under typical environmental conditions.[1] this compound is relatively stable in water and resistant to breakdown by conventional water treatment processes.[3]
Q2: What are the main breakdown products of this compound?
A2: this compound, a cyclic tetramer of acetaldehyde, primarily degrades back to acetaldehyde.[4] Acetaldehyde is then further metabolized by microorganisms into acetic acid, and ultimately mineralized to carbon dioxide (CO2) and water.
Q3: Which microorganisms are known to degrade this compound?
A3: Several bacterial strains have been identified that can utilize this compound as a sole carbon and energy source. Genera known to contain this compound-degrading species include Acinetobacter and Variovorax. Specific strains, such as Acinetobacter calcoaceticus E1, have been shown to effectively degrade this compound to very low concentrations.
Q4: How long does this compound take to degrade in laboratory soil studies?
A4: The degradation half-life (DT50) of this compound in soil can be highly variable, ranging from a few days to much longer periods. Factors influencing the degradation rate include soil type, moisture content, temperature, and the presence of acclimated microbial populations. In some laboratory studies under aerobic conditions, a lag phase of up to 19 days has been observed before rapid degradation begins. Under anaerobic conditions, especially in the dark, this compound is significantly more stable.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental analysis of this compound degradation.
Issue 1: No or Slow Degradation Observed
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Microbial Population | Ensure the soil or water sample contains a viable microbial community. If using sterilized controls, no degradation is expected. For live samples, consider the source and handling of the soil/water. Pre-exposure of the microbial community to this compound can sometimes shorten the lag phase. |
| Anaerobic Conditions | This compound degradation is significantly slower under anaerobic conditions. Ensure your experimental setup for aerobic studies is well-aerated. |
| Sub-optimal Temperature | Low temperatures can significantly slow down microbial activity and thus, this compound degradation. Maintain a consistent and appropriate incubation temperature as specified in your protocol (e.g., 20-30°C). |
| Inappropriate Soil Moisture | Both very low and very high soil moisture content can inhibit microbial degradation. High moisture can lead to anaerobic conditions. Adjust the moisture content to an optimal level for microbial activity, often around 60% of the maximum water holding capacity. |
| High Concentration of this compound | Very high concentrations of this compound may be inhibitory to microbial populations, slowing down the degradation process. |
| Chemical Instability of Standard | Ensure the this compound standard solution is fresh and has been stored correctly (typically at 2-8°C) to prevent degradation before the experiment begins. |
Issue 2: Inconsistent Results Between Replicates
Possible Causes & Solutions:
| Cause | Recommended Action |
| Heterogeneous Soil Samples | Inhomogeneity in soil samples can lead to variability in microbial populations and organic matter content. Thoroughly mix and sieve soil samples before apportioning them for replicates. |
| Inaccurate Spiking | Uneven application of the this compound standard to the soil or water samples will result in varied starting concentrations. Ensure precise and consistent application of the spiking solution to each replicate. |
| Variable Incubation Conditions | Ensure all replicates are incubated under identical conditions of temperature, light, and moisture. |
| Inconsistent Sample Extraction | Variations in extraction time, solvent volume, or shaking speed can lead to different recovery rates. Strictly adhere to a validated extraction protocol for all samples. |
Issue 3: Analytical Issues (HPLC/GC-MS)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Matrix Effects (Signal Suppression or Enhancement) | Soil and water extracts can contain co-eluting substances that interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. Prepare matrix-matched calibration standards or use the standard addition method to compensate for matrix effects. Using a different HPLC column, such as a BEH Phenyl column instead of a C18, may also help resolve co-eluting interferences. |
| Peak Tailing or Broadening (HPLC) | This can be caused by issues with the column, mobile phase, or injection solvent. Ensure the sample is dissolved in the mobile phase. Check for column degradation and ensure the mobile phase pH is within the column's stable range. |
| Poor Peak Shape or Low Sensitivity (GC-MS) | This compound can be sensitive to the injection port temperature. A lower injection port temperature (e.g., 150-200°C) is often recommended to improve sensitivity. This compound is volatile, so care must be taken during sample concentration steps to avoid loss of the analyte. |
| Inconsistent Retention Times (HPLC/GC) | This can be caused by leaks in the system, changes in mobile phase composition, or temperature fluctuations. Check all fittings for leaks and ensure the mobile phase is properly mixed and degassed. Use a column oven to maintain a stable temperature. |
Experimental Protocols
This compound Extraction from Soil Samples
This protocol is adapted from validated methods for LC-MS analysis.
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Sample Preparation: Weigh 20-50 g of the soil sample into a centrifuge tube. Adjust the moisture content if necessary (e.g., to 60% of maximum water holding capacity).
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Spiking: If preparing fortified samples, add the this compound standard solution and mix thoroughly.
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Extraction: Add 25-100 mL of methanol to the soil sample.
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Shaking: Shake the samples on a side-to-side shaker at approximately 200 rpm for 30 minutes.
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Centrifugation: Centrifuge the samples for 5 minutes at around 3500 rpm.
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Collection: Decant the supernatant (the methanol extract) into a clean vial for analysis. For improved recovery, a second extraction can be performed.
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Analysis: Analyze the extract using LC-MS or GC-MS.
This compound Extraction from Water Samples (Solid Phase Extraction - SPE)
This is a general protocol for the pre-concentration of this compound from water samples before GC-MS or LC-MS analysis.
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Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., styrene-divinylbenzene) by passing 10 mL of methanol followed by 2 mL of ultrapure water through it.
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Sample Loading: Pass a known volume of the water sample (e.g., 250 mL), spiked with an internal standard if used, through the conditioned cartridge.
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Elution: Elute the trapped this compound from the cartridge with a suitable solvent, such as methanol or ethyl acetate.
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Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen. Avoid complete dryness to prevent loss of the volatile this compound.
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Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
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Analysis: Analyze the prepared sample using GC-MS or LC-MS/MS.
Visualizations
Proposed Microbial Degradation Pathway of this compound
The following diagram illustrates the proposed pathway for the aerobic biodegradation of this compound by bacteria possessing the mah gene cluster.
Caption: Proposed microbial degradation pathway of this compound.
General Workflow for this compound Analysis in Soil
This diagram outlines the key steps in a typical laboratory experiment to analyze this compound degradation in soil.
Caption: Experimental workflow for soil degradation studies.
Troubleshooting Logic for No Degradation
This flowchart provides a logical sequence for troubleshooting experiments where no this compound degradation is observed.
Caption: Troubleshooting flowchart for degradation experiments.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Highly variable soil dissipation of this compound can explain its environmental persistence and mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of this compound‐degrading bacteria from domestic soils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucanr.edu [ucanr.edu]
Technical Support Center: Enhancing Metaldehyde Molluscicide Palatability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the palatability of metaldehyde-based molluscicides.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the palatability of this compound-based molluscicides?
A1: The palatability of this compound baits is a complex issue influenced by several factors. The primary factor is the inherent feeding-deterrent property of this compound itself.[1] Slugs and snails can detect the active ingredient and may cease feeding before ingesting a lethal dose.[2][3] Other significant factors include:
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Bait Formulation: The carrier material (e.g., wheat bran, flour), additives, and binders play a crucial role.[1]
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Active Ingredient Concentration: Higher concentrations of this compound can increase repellency and reduce the duration of a feeding event.[1]
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Environmental Conditions: Temperature and humidity affect mollusc activity and feeding behavior. This compound is less effective at lower temperatures.
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Alternative Food Sources: The presence of attractive crops can reduce the likelihood of molluscs feeding on baits.
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Pellet integrity: The physical characteristics of the pellet, such as hardness and resistance to mold and moisture, affect its attractiveness over time.
Q2: What is the mechanism of action of this compound and how does it relate to palatability?
A2: this compound acts as a stomach and contact poison. Upon ingestion or contact, it causes damage to the mucus-producing cells of molluscs, leading to excessive slime production, dehydration, and paralysis. This paralysis of the feeding apparatus can occur rapidly after ingestion, which is a key reason for low consumption of this compound pellets. The quick onset of these negative effects limits the amount of bait a slug or snail will consume, often preventing the ingestion of a lethal dose.
Q3: Are there any additives that have been shown to improve the palatability of this compound baits?
A3: Research into additives to mask the taste of this compound or stimulate feeding is ongoing. While specific proprietary formulations are not always fully disclosed, some general approaches include:
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Attractants: Using highly palatable carrier materials like wheat bran or adding feeding stimulants such as proteins, dextrose, or molasses can encourage initial feeding.
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Microencapsulation: This technique involves coating the this compound particles to delay their release and detection by the mollusc, theoretically allowing for the ingestion of a larger dose before the onset of negative effects.
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Particle Size Reduction: Milling this compound to a finer particle size may improve its ingestion and efficacy.
Q4: How does the concentration of this compound in a bait pellet affect its palatability and efficacy?
A4: There is a trade-off between this compound concentration and palatability. While a higher concentration means a smaller amount of bait needs to be ingested to be lethal, it can also act as a stronger feeding deterrent. Conversely, a lower concentration may be more palatable, leading to longer feeding times, but may not deliver a lethal dose. Studies have shown that slugs are more likely to accept and feed on pellets with lower concentrations of this compound (e.g., 1-3%) compared to higher concentrations (e.g., 5%).
Troubleshooting Guide
Issue 1: Slugs and snails are not consuming the bait pellets in laboratory or field trials.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Reduce the concentration of this compound in the formulation. Test a range of concentrations to find the optimal balance between palatability and toxicity. |
| Unpalatable Bait Matrix | Experiment with different carrier materials (e.g., different types of bran or flour). Add feeding stimulants like sugars or proteins to the formulation. |
| Environmental Conditions | Ensure trials are conducted under optimal conditions for slug and snail activity (mild temperatures, high humidity). Avoid testing in extreme heat, cold, or dry conditions. |
| Presence of Alternative Food | In laboratory settings, remove or reduce the availability of alternative food sources during preference tests. In field trials, consider the growth stage and attractiveness of the surrounding crop. |
| Pellet Quality | Check for mold growth or degradation of pellets, especially in humid conditions. Use fresh baits and consider formulations with improved weather resistance. |
Issue 2: Slugs and snails initially feed on the bait but stop before consuming a lethal dose.
| Possible Cause | Troubleshooting Step |
| Rapid Onset of Paralysis | This is a known effect of this compound. Consider microencapsulation or other controlled-release technologies to delay the toxic effects and allow for greater consumption. |
| Learned Aversion | While less documented in slugs and snails, repeated sublethal exposure could potentially lead to avoidance. Ensure initial bait encounters are with an effective formulation. |
Issue 3: Inconsistent results between different batches of bait or different experimental setups.
| Possible Cause | Troubleshooting Step |
| Lack of Uniformity in Bait | Ensure homogenous mixing of the active ingredient and other components in the bait formulation. Pellet size and hardness should be consistent. |
| Variability in Test Animals | Use molluscs of a consistent species, age, and size for experiments. Acclimatize them to the test conditions before starting the assay. |
| Differences in Experimental Protocol | Strictly adhere to a standardized experimental protocol for all trials. Document all parameters, including temperature, humidity, and lighting conditions. |
Data Presentation
Table 1: Mean Number of Slug Bites on Different Pellet Formulations in Laboratory Trials
| Pellet Formulation | Mean Number of Bites |
| Non-toxic control | ~18 |
| Commercial this compound | ~5 |
| Novel non-toxic control | ~8 |
| Novel this compound | ~6 |
| Commercial ferric phosphate | ~7 |
Data synthesized from a study by Jones et al. (2021). The exact values are represented graphically in the source.
Table 2: Snail Mortality with Different this compound Bait Formulations and Densities
| Bait Formulation | Bait Density (pellets/m²) | Snail Mortality (%) |
| This compound (15g/kg) | 8 | ~35 |
| This compound (15g/kg) | 16 | ~50 |
| This compound (15g/kg) | 32 | ~65 |
Data adapted from a study on juvenile snail control, highlighting the importance of bait density.
Experimental Protocols
Two-Choice Feeding Preference Assay
This protocol is designed to assess the relative palatability of a test molluscicide formulation compared to a control.
Materials:
-
Test slugs or snails (e.g., Deroceras reticulatum) of uniform size and age, starved for 24 hours.
-
Petri dishes or testing arenas.
-
Moist filter paper or substrate.
-
Test bait formulation.
-
Control bait formulation (without the active ingredient).
-
Analytical balance.
-
Video recording equipment or an audio sensor to record feeding sounds (optional).
Procedure:
-
Line the bottom of each Petri dish with moist filter paper to maintain humidity.
-
Weigh an equal amount of the test bait and the control bait.
-
Place the two baits on opposite sides of the Petri dish.
-
Introduce a single starved slug or snail into the center of the dish.
-
Record the initial position of the mollusc and the time.
-
Observe the mollusc's behavior over a set period (e.g., 24 hours). This can be done through direct observation, video recording, or by using an audio sensor to detect the number and duration of bites on each bait type.
-
At the end of the observation period, remove the mollusc.
-
Carefully remove the remaining bait pellets and any feces.
-
Dry the remaining bait to a constant weight and re-weigh to determine the amount consumed.
-
Calculate a preference index (PI) if applicable, for example: PI = (Amount of test bait consumed) / (Total amount of bait consumed).
-
Replicate the experiment with a sufficient number of individuals for statistical analysis.
Bait Efficacy Assay
This protocol evaluates the mortality rate caused by a molluscicide formulation.
Materials:
-
Test slugs or snails of uniform size and age.
-
Testing arenas with a suitable substrate and a hiding place (e.g., a small tile).
-
Test bait formulation.
-
Untreated food source (e.g., lettuce leaf).
-
Analytical balance.
Procedure:
-
Prepare the testing arenas with a moist substrate and a shelter.
-
Acclimatize the slugs or snails to the arenas for 24 hours with access to the untreated food source.
-
After acclimatization, remove the untreated food.
-
Introduce a known weight of the test bait into each arena.
-
Monitor the arenas daily for a set period (e.g., 7 days).
-
Record the number of dead individuals each day. An individual is considered dead if it does not respond to a gentle touch with a probe.
-
At the end of the experiment, calculate the cumulative mortality rate.
-
Include a control group with an untreated bait to account for natural mortality.
-
Replicate the experiment to ensure the reliability of the results.
Mandatory Visualizations
Caption: Workflow for a two-choice feeding preference assay.
Caption: Simplified signaling pathway of this compound toxicosis in molluscs.
Caption: Logical troubleshooting flow for low bait consumption.
References
Technical Support Center: Mitigating the Environmental Impact of Metaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the environmental impact of metaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as a molluscicide? this compound is a cyclic tetramer of acetaldehyde used to control slugs and snails in agriculture and horticulture.[1][2] Its primary mode of action is not dehydration, as once thought, but the irreversible destruction of mucus-producing cells (mucocytes) in the slug's skin and digestive tract.[3][4] This leads to severe damage to the structure and organelles of these cells, which is not reversible even under wet and cold conditions.[4]
Q2: What is the environmental fate of this compound in soil and water? this compound is highly mobile in soil due to its high water solubility and low organic-carbon/water partition coefficient (Koc), allowing it to run off into surface waters. In soil, it degrades biologically into acetaldehyde, then to acetic acid, and finally mineralizes to CO2 and water. However, its persistence varies greatly depending on environmental conditions, with a reported half-life (DT50) ranging from 3.17 to 223 days. Degradation is significantly slower in anaerobic or waterlogged conditions and at lower temperatures. Once it reaches watercourses, it is more persistent and difficult to remove with conventional water treatment processes like granular activated charcoal (GAC) filtration.
Q3: What are the main risks of this compound to non-target organisms? this compound is toxic to a wide range of non-target organisms, including mammals, birds, and amphibians. The baits used to attract slugs can also attract pets and wildlife. Ingestion by dogs is common and can cause severe neurotoxic effects, including tremors, seizures, and hyperthermia, sometimes referred to as "shake and bake syndrome". Even small amounts can be toxic, and cases can be fatal if not treated promptly. While some studies showed no adverse effects on certain beneficial insects and earthworms, its broader impact on aquatic ecosystems and wildlife remains a significant concern.
Q4: What are the primary alternatives to this compound for slug and snail control? The main chemical alternative to this compound is ferric phosphate (iron phosphate). Ferric phosphate-based baits are considered safer for pets, livestock, and wildlife and are approved for organic gardening. They work by disrupting calcium metabolism in the slug's digestive system, causing them to stop feeding almost immediately and die within a few days, typically underground. Other non-chemical control methods are part of Integrated Pest Management (IPM) and include cultural controls like soil and stubble management.
Q5: What are the key stewardship guidelines for minimizing this compound runoff? To minimize environmental contamination, stewardship groups have established best practices. Key guidelines include:
-
Do not apply if heavy rain is forecast or if field drains are flowing.
-
Maintain a no-spread buffer zone of at least 10 meters from any watercourse, including dry ditches.
-
Use the minimum effective application rate , with specific maximum doses set for high-risk periods (e.g., no more than 210g active substance/ha from August to December).
-
Incorporate this compound use into a broader Integrated Pest Management (IPM) strategy to reduce the need for chemical treatment.
Data Summaries
Table 1: Degradation Half-Life (DT50) of this compound in Soil Under Various Conditions
| Soil Type | Condition | Temperature | Moisture | DT50 (Days) | Reference |
| Average Agricultural (Germany) | Aerobic | Moderate | - | 5.3 - 9.9 | |
| Sandy Loam | Aerobic | - | - | 67.2 | |
| Sandy Loam | Anaerobic | - | - | 222 | |
| Clay Loam | Aerobic | 20°C | 60% MWHC | 46.5 | |
| Clay Loam | Aerobic | 20°C | 100% MWHC | >100 | |
| Clay Loam (High Conc.) | Aerobic | 20°C | 60% MWHC | 116 | |
| Pakchoi Field Soil | Field Conditions | - | - | 2.3 - 2.4 | |
| Cabbage Field Soil | Field Conditions | - | - | 0.75 - 1.02 | |
| Maximum Water Holding Capacity |
Table 2: Acute Toxicity of this compound to Various Organisms
| Organism | Type | Route | Value | Unit | Reference |
| White Garden Snail (Theba pisana) | LD50 (24h) | Contact | 11.33 | µg/g BW | |
| White Garden Snail (Theba pisana) | LD50 (48h) | Contact | 8.53 | µg/g BW | |
| Apple Snail (Pomacea canaliculata) | LC50 (24h) | Aquatic | 3.792 | mg/L | |
| Apple Snail (Pomacea canaliculata) | LC50 (48h) | Aquatic | 2.195 | mg/L | |
| Apple Snail (Pomacea canaliculata) | LC50 (96h) | Aquatic | 1.706 | mg/L | |
| Dog (Canis lupus familiaris) | LD50 | Oral | 100 - 500 | mg/kg | |
| Cat (Felis catus) | LD50 | Oral | 207 | mg/kg | |
| Cattle (Bos taurus) | LD50 | Oral | 400 - 500 | mg/kg | |
| Horse (Equus caballus) | LD50 | Oral | 60 - 400 | mg/kg |
Table 3: Comparison of Common Molluscicide Active Ingredients
| Feature | This compound | Ferric Phosphate (Iron Phosphate) |
| Mechanism | Destroys mucus cells, causing death. | Disrupts calcium metabolism in the gut, causing feeding to cease. |
| Speed of Action | Fast-acting; dead slugs are often visible on the surface. | Stops feeding almost immediately; slugs die in 3-6 days, often underground. |
| Efficacy | Generally considered highly effective. | Efficacy is comparable to this compound. |
| Environmental Risk | High risk of water contamination; persistent in aquatic environments. | Breaks down into natural compounds; does not contaminate water sources. |
| Non-Target Toxicity | Highly toxic to pets and wildlife if ingested. | Poses minimal risk to pets, livestock, and wildlife. |
| Cost | Generally lower cost per hectare. | Generally higher cost per hectare. |
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of this compound from soil samples during analysis.
-
Question: My LC-MS analysis of soil extracts shows significant signal suppression and poor recovery for this compound. How can I troubleshoot this?
-
Answer: Matrix suppression is a common problem when analyzing this compound in complex samples like soil extracts.
-
Optimize Extraction Solvent: While methanol-water mixtures are used, pure methanol can be a more reliable extraction solvent for a scaled-down methodology.
-
Change Chromatography Column: If using a standard C18 column, matrix components may co-elute with this compound, causing ion suppression. Switching to a BEH Phenyl column can provide a different selectivity and resolve this compound from interfering matrix components.
-
Adjust Gradient Flow: Optimize the gradient flow of the mobile phase to improve the separation between this compound and the matrix interferents.
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank soil extract (from an untreated control sample) to compensate for matrix effects that affect ionization efficiency.
-
Issue 2: this compound analysis in water samples shows poor sensitivity and multiple adduct ions.
-
Question: During LC-MS/MS analysis of water samples, I am observing multiple this compound adducts ([M+H]+, [M+Na]+, [M+NH4]+), which splits the signal and reduces sensitivity. How can this be improved?
-
Answer: The formation of multiple adducts, particularly with sodium and potassium, is a known issue that decreases analytical sensitivity.
-
Use a Methylamine Additive: A novel approach is to use a methylamine mobile phase additive instead of the more common ammonium acetate. This suppresses the formation of unwanted alkali metal adducts and dimers, forming a single, stable methylamine adduct.
-
Optimize Collision Energy: The methylamine adduct requires considerably less collision energy to fragment. This results in a more efficient and stable fragmentation, leading to a significant improvement in method sensitivity (up to five-fold has been reported).
-
Employ On-Line SPE: Couple the LC-MS/MS with an on-line solid-phase extraction (SPE) system. This allows for sample enrichment and cleanup directly before injection, improving sensitivity and reducing matrix effects for a rapid and robust analysis.
-
Issue 3: Degradation experiments in the lab show much faster rates than expected or observed in the field.
-
Question: My laboratory soil degradation study shows a very short half-life for this compound, which doesn't align with reports of its environmental persistence. What could be causing this discrepancy?
-
Answer: Several factors can cause discrepancies between lab and field degradation rates.
-
Formulation Differences: Laboratory studies often use pure, analytical-grade this compound. Commercial slug pellets are formulated products. The degradation of this compound within a pellet matrix can be slower than the degradation of a pure compound applied directly to the soil.
-
Microbial Acclimation: The soil's microbial community plays a key role in degradation. If the soil used in the experiment has a history of this compound exposure, the microbial populations may be pre-acclimated, leading to faster degradation rates.
-
Environmental Conditions: Factors like temperature, moisture, and aeration are critical. This compound degrades much slower at lower temperatures and under high moisture or anaerobic (waterlogged) conditions. Ensure your lab incubation conditions (e.g., 40-70% water holding capacity) are representative of the field scenario you are trying to model.
-
Experimental Protocols
Protocol 1: Analysis of this compound in Water by On-Line SPE-LC-MS/MS
-
Objective: To quantify the concentration of this compound in surface, raw, or potable water samples with high sensitivity and accuracy.
-
Methodology: This protocol is based on direct large-volume injection with on-line solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Collection & Preservation: Collect samples in 500 mL amber glass bottles with PTFE-lined caps. If residual chlorine is present, preserve the sample with sodium thiosulfate. Store samples refrigerated at 3±2°C in the dark and analyze within 31 days.
-
Instrumentation: Use an HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) equipped with an on-line SPE system.
-
On-Line SPE:
-
Enrichment Column: A suitable trapping column (e.g., polymer-based reversed-phase).
-
Injection: Perform a large volume injection (e.g., 800-1000 µL) of the aqueous sample directly onto the enrichment column.
-
Elution: After loading, switch the valve to back-flush the trapped this compound from the enrichment column onto the analytical column using the mobile phase.
-
-
Liquid Chromatography:
-
Analytical Column: Agilent Poroshell or equivalent C18 column.
-
Mobile Phase: Use a mobile phase containing a methylamine additive to promote the formation of a single, stable adduct and enhance sensitivity.
-
Gradient: Develop a suitable gradient elution program to separate this compound from other compounds.
-
Run Time: A typical run time is around 10 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor ion -> product ion transition for the this compound-methylamine adduct.
-
-
Quantification: Prepare a calibration curve using external standards. The linear range is typically from low ng/L up to 0.5-2.0 µg/L. Use an internal standard for enhanced accuracy.
-
Performance: This method can achieve Limits of Detection (LOD) as low as 4-9 ng/L (0.004-0.009 µg/L) in water.
-
Protocol 2: Assessment of this compound Degradation in Soil
-
Objective: To determine the degradation half-life (DT50) of this compound in soil under controlled laboratory conditions.
-
Methodology: This protocol involves incubating soil samples spiked with this compound and measuring its disappearance over time.
-
Soil Preparation: Use fresh soil, sieved to <2 mm. Characterize the soil for properties such as texture, pH, and organic carbon content. Adjust soil moisture to a specific level, typically 40-70% of its maximum water holding capacity (MWHC).
-
Spiking: Prepare a stock solution of ¹⁴C-labeled or non-labeled this compound. Add the solution to the soil to achieve the desired starting concentration (e.g., 0.933 mg/kg, representing a field application rate). Mix thoroughly to ensure even distribution.
-
Incubation: Place known quantities of the treated soil into incubation vessels (e.g., glass vials). The vessels should allow for air exchange but minimize moisture loss. Incubate in the dark at a constant temperature (e.g., 20°C). Prepare replicate vessels for each time point.
-
Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), destructively sample replicate vessels. Store samples at -20°C prior to extraction.
-
Extraction: Extract this compound from the soil samples using a suitable solvent, such as pure methanol. This can be done by shaking the soil with the solvent for a set period, followed by centrifugation to separate the extract.
-
Analysis: Analyze the concentration of this compound in the extracts using a validated LC-MS method (see Protocol 1, adapted for soil extracts). If using ¹⁴C-metaldehyde, analysis can be done via liquid scintillation counting of the extract and by trapping evolved ¹⁴CO₂ to measure mineralization.
-
Data Analysis: Plot the concentration of this compound remaining versus time. Calculate the DT50 value by fitting the data to an appropriate kinetic model (e.g., single first-order kinetics).
-
Protocol 3: Isolation of this compound-Degrading Microorganisms
-
Objective: To isolate and culture bacteria from soil capable of using this compound as a sole carbon and energy source.
-
Methodology: This protocol uses an enrichment culture technique to select for microbes with the desired metabolic capability.
-
Prepare Enrichment Medium: Prepare a minimal salts medium containing all necessary inorganic nutrients for bacterial growth but lacking a carbon source.
-
Enrichment Culture:
-
Inoculate 100 mL of the minimal medium with 1 g of soil from a site with a history of this compound application.
-
Add this compound as the sole carbon source to a final concentration of ~100 mg/L (570 µM).
-
Incubate the culture at 30°C with shaking for 3 days.
-
-
Subculturing: Transfer 1 mL of the enrichment culture into 100 mL of fresh minimal medium containing this compound. Incubate for another 3 days. This step selects for organisms that are actively growing on this compound.
-
Isolation:
-
Prepare solid agar plates using the same minimal medium, but with a higher concentration of this compound (e.g., 500 mg/L or 2800 µM) as the sole carbon source.
-
Spread dilutions of the final enrichment culture onto the agar plates.
-
Incubate the plates at 30°C until colonies appear. Colonies that grow are candidate this compound-degraders.
-
-
Verification and Characterization:
-
Pick individual colonies and re-streak onto fresh this compound plates to obtain pure cultures.
-
Confirm the degradation ability of pure isolates by growing them in liquid minimal medium with this compound and monitoring the disappearance of the compound by LC-MS.
-
Identify the isolates using 16S rRNA gene sequencing. Successful isolations have identified bacteria from the Acinetobacter and Variovorax genera.
-
-
Visualizations
Signaling and Degradation Pathways
Caption: Proposed toxic mode of action of this compound in molluscs.
Caption: Proposed neurotoxic pathway of this compound in mammals.
Caption: Microbial degradation pathway of this compound in the environment.
Experimental Workflows
Caption: Experimental workflow for this compound analysis in water.
References
- 1. Isolation and characterization of this compound-degrading bacteria from domestic soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound‐degrading bacteria from domestic soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucanr.edu [ucanr.edu]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Metaldehyde and Iron Phosphate Molluscicides for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and environmental impact of two leading molluscicides, supported by experimental data.
This guide provides a comprehensive comparison of metaldehyde and iron phosphate, the two most widely used active ingredients in molluscicide formulations. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective overview of their efficacy, mode of action, and effects on non-target organisms.
Overview of Molluscicidal Compounds
This compound, a cyclic tetramer of acetaldehyde, has been a stalwart in mollusc control since the 1930s.[1] It is known for its rapid action and high efficacy.[1][2] In contrast, iron phosphate is a more recent addition, gaining popularity as an alternative with a more favorable environmental profile.[3][4] It is a naturally occurring compound found in the soil.
Comparative Efficacy and Performance
The effectiveness of both molluscicides is influenced by environmental factors such as temperature and humidity, as well as the target slug or snail species.
Speed of Action: this compound typically exhibits a faster speed of kill, with mortality often observed within 1 to 2 days of ingestion. Iron phosphate has a slower mode of action, with slugs ceasing to feed shortly after ingestion but taking 3 to 6 days to die.
Efficacy under Different Environmental Conditions: Iron phosphate has been reported to be more effective than this compound at lower temperatures and in high humidity conditions. Conversely, the efficacy of this compound can be reduced in cold weather, sometimes allowing slugs to recover before a lethal dose is ingested. Rainfall can negatively impact the efficacy of both types of pellets by causing them to break down and reducing the concentration of the active ingredient.
Comparative Mortality Rates: Direct comparisons of mortality rates in laboratory and field studies have yielded variable results, often dependent on the concentration of the active ingredient and the experimental conditions.
One laboratory study on the invasive Spanish Slug (Arion vulgaris) found that after seven days of treatment, a 1% iron phosphate bait applied at 2.5 g/m² resulted in 50% mortality, while a 5% this compound bait at 0.4 g/m² led to 30% mortality. In another study, both this compound and iron phosphate-based molluscicides significantly reduced slug populations and feeding damage compared to untreated controls. However, in some field trials, this compound was found to be more effective in preventing slug damage and reducing the numbers of a broader range of slug species.
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various experimental studies.
| Parameter | This compound | Iron Phosphate | Source(s) |
| Active Ingredient | Cyclic tetramer of acetaldehyde | Ferric phosphate | |
| Speed of Kill | 1 - 2 days | 3 - 6 days | |
| Typical Concentration | 1% - 6% | 1% - 3% |
Table 1: General Comparative Characteristics
| Study Organism | This compound Treatment | Iron Phosphate Treatment | Outcome | Source(s) |
| Arion vulgaris (Spanish Slug) | 5% concentration, 0.4 g/m² | 1% concentration, 2.5 g/m² | 30% mortality after 7 days | 50% mortality after 9-11 days |
| Deroceras reticulatum (Grey Field Slug) | 5% this compound | 1% iron phosphate | This compound killed more slugs, but at a higher application rate. | |
| Lettuce & Rape (Field Trial) | Standard application | Standard application | This compound was more effective in preventing slug damage and reducing numbers of all slug species present. |
Table 2: Comparative Efficacy in Selected Studies
| Non-Target Organism | This compound (LD50) | Iron Phosphate (LD50) | Iron Phosphate + EDTA (LD50) | Source(s) |
| Eisenia fetida (Earthworm) | >10,000 mg/kg | >10,000 mg/kg | 72.2 - 78.16 mg/kg |
Table 3: Toxicity to Non-Target Organisms (Earthworms)
Mode of Action
The mechanisms by which this compound and iron phosphate induce mortality in molluscs are distinct.
This compound: Upon ingestion or contact, this compound disrupts the central nervous system of slugs and snails. This leads to the overproduction of mucus, resulting in rapid dehydration and eventual death. The affected molluscs often become paralyzed and are visible on the soil surface.
Iron Phosphate: Iron phosphate acts as a stomach poison, causing damage to the digestive tissues of molluscs. It is believed to interfere with calcium metabolism in the gut. After ingesting iron phosphate bait, slugs and snails cease feeding almost immediately and typically retreat underground or to sheltered locations to die. This can sometimes lead to the misperception that the treatment is ineffective, as dead slugs are not readily visible.
Experimental Protocols
The following is a generalized experimental protocol synthesized from methodologies described in various laboratory and field studies for assessing the comparative efficacy of molluscicides.
Objective: To compare the mortality rate and feeding inhibition of slugs exposed to this compound and iron phosphate baits under controlled laboratory conditions.
Materials:
-
Test organisms: A single species of slug (e.g., Deroceras reticulatum), collected from a consistent source and acclimatized to laboratory conditions.
-
Molluscicide baits: Commercial pellet formulations of this compound and iron phosphate with known concentrations of the active ingredient.
-
Control bait: Pellets of the same formulation but without the active ingredient.
-
Test arenas: Ventilated plastic containers with a layer of moist, sterile soil or filter paper.
-
Food source: A palatable food source such as lettuce or oat bran.
-
Environmental chamber: To maintain constant temperature and humidity.
Procedure:
-
Acclimatization: Slugs are maintained in the laboratory for a set period (e.g., 24-48 hours) under controlled conditions (e.g., 15°C, 12:12 hour light:dark cycle) with access to food and water to standardize their physiological state.
-
Experimental Setup:
-
Individual slugs are placed in separate test arenas.
-
A pre-weighed amount of the assigned molluscicide bait (this compound, iron phosphate, or control) is placed in each arena.
-
A pre-weighed amount of the food source is also provided.
-
-
Exposure: The slugs are left in the arenas for a defined period (e.g., 7 days).
-
Data Collection:
-
Mortality is assessed daily.
-
At the end of the exposure period, the amount of bait and food consumed is determined by weighing the remaining portions.
-
The weight of the surviving slugs is recorded.
-
-
Statistical Analysis: Mortality rates, food consumption, and changes in slug weight are compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA, Tukey's HSD).
Effects on Non-Target Organisms and Environmental Impact
A significant consideration in the selection of a molluscicide is its potential impact on non-target organisms and the wider environment.
This compound: this compound is known to be toxic to a range of non-target organisms, including pets, birds, and other mammals, if ingested. To mitigate this risk, many formulations include a bittering agent (Bitrex) to deter consumption by non-target animals. A primary environmental concern with this compound is its potential to contaminate surface water due to its solubility and runoff from treated fields.
Iron Phosphate: Iron phosphate is generally considered to have a lower toxicity to non-target wildlife and pets. However, the toxicity of iron phosphate-based products to earthworms is a subject of debate. Studies have shown that pure iron phosphate has a very high LD50 for earthworms, indicating low toxicity. In contrast, some formulations that include chelating agents like EDTA to increase the bioavailability of iron to slugs have been found to be toxic to earthworms. Iron and phosphate are natural components of the soil, and when iron phosphate breaks down, it is not considered to be an environmental pollutant.
Logical Relationships and Signaling Pathways
The following diagrams illustrate the key comparative aspects and the mode of action pathways for this compound and iron phosphate.
Caption: Comparative overview of this compound and iron phosphate molluscicides.
Caption: Mode of action pathways for this compound and iron phosphate.
References
Validating the Neurotoxic Effects of Metaldehyde in Invertebrates: A Comparative Guide
Metaldehyde, a widely used molluscicide for the control of slugs and snails in agriculture and horticulture, exerts its primary toxic action on the nervous system of invertebrates. This guide provides a comparative analysis of the neurotoxic effects of this compound and its common alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of neurotoxicity and the development of novel pest control agents.
Comparative Neurotoxicity of Molluscicides
The neurotoxic effects of this compound are distinct from those of other molluscicides, such as carbamates and iron phosphate. While this compound primarily targets neurotransmitter systems, carbamates inhibit the enzyme acetylcholinesterase (AChE), and iron phosphate is generally considered to have a non-neurotoxic mode of action in invertebrates.
Quantitative Toxicity Data
The following tables summarize the lethal concentrations (LC50) of this compound and alternative molluscicides in various terrestrial snail species, providing a quantitative comparison of their toxicity.
Table 1: Comparative LC50 Values of Molluscicides in Theba pisana (White Garden Snail)
| Molluscicide | Exposure Time | LC50 | Application Method | Reference |
| This compound | 24 hours | 11.33 µg/g body weight | Topical Application | [1] |
| This compound | 48 hours | 8.53 µg/g body weight | Topical Application | [1] |
| This compound | 72 hours | 6.87 µg/g body weight | Topical Application | [1] |
| Copper Sulfate | 24 hours | 166.5 µg/g body weight | Topical Application | |
| Copper Sulfate | 48 hours | 92.59 µg/g body weight | Topical Application | |
| Copper Sulfate | 72 hours | 70.63 µg/g body weight | Topical Application | |
| Oxamyl | - | 0.028% | Residual Film | [2] |
| Oxamyl | - | 0.546% | Poison Bait | [2] |
Table 2: Comparative LC50 Values of Molluscicides in Monacha cartusiana (Carthusian Snail)
| Molluscicide | Exposure Time | LC50 | Application Method | Reference |
| Methomyl | 24 hours | 1.31% | Contact | |
| Methomyl | 6 days | 1.89% | Leaf Dipping | |
| Oxamyl | - | 0.054% | Residual Film | |
| Oxamyl | - | 0.273% | Poison Bait | |
| F-doped ZnO NPs | - | 1381.55 ppm | Leaf Dipping | |
| F-doped ZnO NPs | - | 237.51 ppm | Contact |
Table 3: Comparative LC50 Values of Molluscicides in Eobania vermiculata (Chocolate-band Snail)
| Molluscicide | Exposure Time | LC50 | Application Method | Reference |
| Methomyl | 48 hours | 90 µ g/snail | Topical Application | |
| Methiocarb | 48 hours | 414 µ g/snail | Topical Application | |
| Indoxacarb | - | 58.6 ppm | Not Specified | |
| Abamectin | - | 83.3 ppm | Not Specified | |
| Spiromesifen | - | 280.9 ppm | Not Specified | |
| CdCl2 complex | - | 82.72 ppm | Not Specified | |
| CoCl2 complex | - | 100.09 ppm | Not Specified |
Neurotoxic Mechanisms of Action
This compound's Impact on Neurotransmitter Systems
This compound's neurotoxicity stems from its disruption of several key neurotransmitter systems in the invertebrate central nervous system. Ingestion of this compound leads to a decrease in the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), resulting in central nervous system excitation. Furthermore, it reduces the levels of serotonin (5-hydroxytryptamine) and norepinephrine, which lowers the seizure threshold. This compound exposure has also been shown to increase the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.
Recent proteomic studies on the golden apple snail (Pomacea canaliculata) have identified specific proteins affected by this compound, including the sodium- and chloride-dependent GABA transporter 2 (GAT2) and acetylcholinesterase (AChE). However, RNA interference experiments suggest that interference with GAT2 and AChE protein genes does not significantly alter the mortality rate induced by this compound in this species.
Carbamate Molluscicides: Acetylcholinesterase Inhibition
Carbamate molluscicides, such as methomyl and methiocarb, exert their neurotoxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous stimulation of nerve cells, which results in paralysis and death. Studies on the land snail Eobania vermiculata have demonstrated that both methomyl and methiocarb induce significant reductions in AChE activity.
Iron Phosphate: A Non-Neurotoxic Alternative
In contrast to this compound and carbamates, iron phosphate-based molluscicides are generally considered to have a different, non-neurotoxic mode of action in invertebrates. The toxicity of iron phosphate is thought to be related to the disruption of calcium metabolism in the gut of the snail, leading to a cessation of feeding and eventual death.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound neurotoxicity and the general workflow for its assessment, the following diagrams are provided.
Caption: this compound's neurotoxic signaling pathway in invertebrates.
Caption: General experimental workflow for neurotoxicity assessment.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of neurotoxic effects. The following are key experimental protocols adapted from established methods for use in invertebrate neurotoxicity studies.
Acute Toxicity Testing for LC50 Determination
This protocol is based on the principles outlined in OECD Guideline 203 for fish acute toxicity, adapted for terrestrial gastropods.
-
Test Organisms: Select a uniform group of adult snails of the same species (e.g., Helix aspersa, Theba pisana). Acclimate them for at least one week under controlled conditions (e.g., 20°C, 12:12 light:dark cycle) with a standard diet.
-
Test Substance: Prepare a stock solution of the test compound (this compound, methomyl, etc.) in a suitable solvent. A series of dilutions should be prepared to cover a range of concentrations expected to cause mortality from 0% to 100%.
-
Exposure: Use a contact toxicity method. Apply a defined volume (e.g., 10 µL) of each test concentration directly to the soft body of the snail. A control group should be treated with the solvent only. House snails individually in containers with a moist substrate.
-
Observations: Record mortality at 24, 48, and 72 hours post-application. Mortality is defined as the lack of response to a gentle prodding of the foot.
-
Data Analysis: Calculate the LC50 values and their 95% confidence intervals for each time point using probit analysis.
Acetylcholinesterase (AChE) Activity Assay
This protocol is adapted from the Ellman method for determining AChE activity.
-
Sample Preparation: Dissect the central nervous system (ganglia) from control and treated snails. Homogenize the tissue in ice-cold phosphate buffer (pH 7.4). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is the enzyme source.
-
Assay Procedure:
-
In a 96-well microplate, add the tissue supernatant.
-
Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the AChE activity as the rate of change in absorbance, normalized to the protein concentration of the sample. Compare the activity in treated snails to the control group.
Neurotransmitter Level Analysis by HPLC
This protocol outlines a general procedure for the analysis of biogenic amines using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Sample Preparation: Dissect the ganglia from control and treated snails and immediately freeze them in liquid nitrogen. Homogenize the tissue in a perchloric acid solution containing an internal standard. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered sample into the HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use a mobile phase appropriate for the separation of biogenic amines.
-
-
Data Analysis: Identify and quantify the neurotransmitters (e.g., serotonin, dopamine, norepinephrine) by comparing their retention times and peak areas to those of known standards. Normalize the results to the tissue weight or protein content.
Behavioral Neurotoxicity Assays
Behavioral assays provide a non-invasive method to assess the functional consequences of neurotoxicity.
-
Righting Reflex Assay:
-
Gently place individual snails on their backs on a moist surface.
-
Record the time it takes for each snail to right itself (return to an upright position).
-
Compare the righting time of treated snails to that of control snails. An increased righting time indicates neurotoxic effects on motor coordination.
-
-
Feeding Behavior Assay:
-
Provide a standard food source (e.g., a lettuce disc of a specific size) to individual snails.
-
Measure the amount of food consumed over a defined period (e.g., 24 hours).
-
A reduction in food consumption in treated snails compared to controls can indicate neurotoxicity affecting feeding drive or motor control.
-
References
A Comparative Guide to Analytical Methods for Metaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of metaldehyde, a widely used molluscicide. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.
Introduction to this compound Analysis
This compound is a cyclic tetramer of acetaldehyde used globally to control slugs and snails in agriculture and horticulture.[1] Its potential for water contamination and toxicity to non-target organisms necessitates sensitive and reliable analytical methods for monitoring its presence in various environmental and biological matrices.[2][3] The primary analytical techniques employed for this compound quantification are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[4][5]
Comparison of Analytical Methods
The choice of analytical method for this compound is often dictated by the sample matrix, the required limit of detection, and the available instrumentation. This section compares the most common techniques, with a focus on their performance characteristics.
Quantitative Performance Data
The following table summarizes key validation parameters for different analytical methods used for this compound determination in various matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | |||||
| GC-MS | Water | 3 ng/L | <10 ng/L | - | |
| GC-MS | Agricultural Products | - | 0.01 µg/g | - | |
| HS-SPME-GC-MS | Human Serum | - | 0.25 µg/mL | Low | |
| GC-MS/MS | Serum | - | 7.3 ± 1.4 ng/mL | - | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |||||
| UPLC-MS/MS | Water | 0.003 ng/mL | - | 96.1 - 106.3 | |
| LC-MS/MS | Water | 0.003 µg/L | - | 96.08 - 98.08 | |
| LC-MS | Soil | - | - | 100 - 132 | |
| Other Methods | |||||
| Reactive Paper Spray MS | Water | < 0.1 ng/mL | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. This section outlines the key steps for the most prevalent methods used in this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples
This method is suitable for the determination of trace levels of this compound in water.
1. Sample Preparation and Extraction:
-
A measured volume of water sample (typically 80 mL to 250 mL) is collected.
-
For samples containing particulate matter, filtration may be necessary.
-
The sample is then subjected to either liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction (SPE) using a styrene divinyl benzene polymer cartridge.
-
The resulting extract is dried and concentrated to a small volume (e.g., 0.5 mL) before analysis.
2. Instrumental Analysis:
-
The concentrated extract is injected into a GC-MS system.
-
The separation is achieved on a capillary column with a temperature-controlled program.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, comparing the response of a major ion relative to an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Soil Samples
This method is effective for quantifying this compound in complex soil matrices.
1. Sample Preparation and Extraction:
-
A representative soil sample is weighed.
-
Extraction is performed using methanol. While various methanol-water compositions have been tested, pure methanol has proven to be a reliable extraction solvent.
-
The extract is then centrifuged or filtered to remove particulate matter.
2. Instrumental Analysis:
-
The analysis is performed using an LC-MS system. To mitigate matrix suppression of the this compound signal, a BEH Phenyl column can be used instead of a C18 column.
-
The mobile phase gradient is optimized to ensure good chromatographic separation.
-
Quantification is typically achieved using an external standard calibration curve.
Analytical Method Validation Workflow
The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A flowchart illustrating the key stages of analytical method validation.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound in various samples. GC-MS is a well-established method, particularly for water analysis, while LC-MS/MS offers advantages in overcoming matrix effects in complex samples like soil. The choice between these methods will depend on the specific research question, the nature of the sample, and the desired sensitivity. Newer techniques like reactive paper spray mass spectrometry show promise for rapid, on-site screening, though they may not yet achieve the low detection limits of established chromatographic methods. Proper method validation is critical to ensure the accuracy and reliability of the generated data.
References
A Comparative Analysis of the Environmental Fate of Metaldehyde and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental fate of the molluscicide metaldehyde and its primary alternatives: iron phosphate, ferric sodium EDTA, and methiocarb. The information presented is supported by experimental data to assist researchers in evaluating the environmental impact of these pesticides.
Executive Summary
This compound has been a widely used molluscicide for decades, but concerns over its environmental persistence and toxicity to non-target organisms have led to the increased use of alternatives. This guide evaluates the key environmental parameters of this compound and its alternatives, including their persistence in soil and water, and their toxicity to a range of non-target organisms. While alternatives like iron phosphate and ferric sodium EDTA generally exhibit lower toxicity to vertebrates, their environmental behavior and impact on non-target invertebrates warrant careful consideration. Methiocarb, a carbamate pesticide, is effective but demonstrates significant toxicity to a broad range of organisms.
Data Presentation
Table 1: Comparison of Soil and Water Persistence
| Pesticide | Soil Half-life (DT50) | Water Half-life (DT50) | Key Breakdown Products |
| This compound | 3.17 - 223 days[1] | Generally persistent, degradation is slow[2] | Acetaldehyde, then Carbon Dioxide and Water[1] |
| Iron Phosphate | Considered persistent, but with low mobility[3] | Insoluble, persists in sediment[4] | Iron and phosphate ions, which become part of the natural soil matrix |
| Ferric Sodium EDTA | Non-persistent in aerobic soils | Rapidly degraded by light (photodegradation half-life of ~20 days) | Iron and EDTA; EDTA itself can be persistent under certain conditions |
| Methiocarb | 1.5 - 20 days (for metabolites) | pH-dependent; ~28 days at pH 7 | Methiocarb sulfoxide, methiocarb phenol, and their derivatives |
Table 2: Acute Toxicity to Non-Target Organisms (LD50/LC50)
| Organism | This compound | Iron Phosphate | Ferric Sodium EDTA | Methiocarb |
| Birds (oral LD50) | 100-1000 mg/kg (species dependent) | Practically non-toxic | Low toxicity | High toxicity (e.g., Mallard duck: 12.8 mg/kg) |
| Mammals (oral LD50, Rat) | 227 - 690 mg/kg | Very low toxicity | >2,000 mg/kg | 14 - 30 mg/kg |
| Fish (96h LC50) | Practically non-toxic | Practically non-toxic | >100 mg/L (Rainbow trout) | 0.18 - 0.734 mg/L (species dependent) |
| Aquatic Invertebrates (48h EC50, Daphnia magna) | Data not readily available | Practically non-toxic | 100.9 mg/L | High toxicity |
| Earthworms (LD50) | >10,000 mg/kg | >10,000 mg/kg (pure); toxic when combined with EDTA | Toxic, especially with chelating agents | Low toxicity |
| Honeybees (contact LD50) | Non-toxic | Unlikely exposure | Non-toxic | High toxicity |
Experimental Protocols
Soil Degradation (Aerobic/Anaerobic) - Based on OECD Guideline 307
This test evaluates the rate of degradation and the formation of transformation products of a chemical in soil under controlled aerobic and anaerobic conditions.
-
Test System : Soil samples (typically sandy loam, silt loam, or loamy sand) are treated with the test substance. For studies involving radiolabelled compounds (e.g., ¹⁴C), the setup allows for the trapping of evolved ¹⁴CO₂ to measure mineralization.
-
Incubation : Samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days.
-
Sampling : At various intervals, replicate soil samples are taken and extracted.
-
Analysis : The concentrations of the parent compound and its transformation products are determined using appropriate analytical methods (e.g., HPLC, GC-MS).
-
Data Evaluation : The disappearance time of 50% (DT50) of the parent compound is calculated to determine its half-life in the soil.
Aquatic Toxicity - Acute Immobilisation Test for Daphnia sp. (OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.
-
Test Organisms : Young daphnids (less than 24 hours old) are used for the test.
-
Exposure : Daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.
-
Observation : The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint : The EC50 (median effective concentration) is calculated, which is the concentration that immobilizes 50% of the daphnids.
Aquatic Toxicity - Fish, Acute Toxicity Test (OECD Guideline 203)
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organisms : A variety of fish species can be used, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Exposure : Fish are exposed to the test substance in a range of concentrations for 96 hours.
-
Observation : Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint : The LC50 (median lethal concentration) is determined, which is the concentration that is lethal to 50% of the test fish.
Mandatory Visualization
References
- 1. Review of the molluscicide this compound in the environment - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00039A [pubs.rsc.org]
- 2. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 3. Iron Phosphate General Fact Sheet [npic.orst.edu]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
A Comparative Analysis of Metaldehyde and Carbamate Effects on Mucus Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two common molluscicides, metaldehyde and carbamate, on the structure and function of mucus-producing cells. The information is compiled from various experimental studies to support research and development in toxicology and pharmacology.
Executive Summary
This compound and carbamates are both effective molluscicides that impact the mucus-producing systems of gastropods, but they do so through distinct mechanisms and with differing degrees of cellular damage. This compound induces a rapid and massive, yet terminal, secretion of mucus by causing irreversible destruction of the mucus cells.[1] In contrast, carbamates also increase mucus production, but the cellular damage is less severe, allowing for a modification of the mucus composition and a more sustained, albeit pathological, secretory activity.[1] This fundamental difference in their mode of action has significant implications for their efficacy and toxicological profiles.
Quantitative Data Comparison
The following tables summarize the available quantitative data from studies on gastropods to provide a baseline for comparing the toxicity of this compound and a representative carbamate, methomyl.
Table 1: Comparative Acute Toxicity (LC50) in Snails
| Compound | Species | Exposure Time | LC50 (ppm) | Reference |
| This compound | Monacha obstructa | 72 hours | 60 | --INVALID-LINK-- |
| Methomyl (Carbamate) | Monacha obstructa | 72 hours | 14078 | --INVALID-LINK-- |
LC50 (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of the test population.
Table 2: Summary of Effects on Mucus Cells (Gastropods)
| Parameter | This compound | Carbamate |
| Mucus Secretion | Immediate, massive, and exhaustive discharge.[1] | Increased and sustained production.[1] |
| Cellular Integrity | Severe and irreversible damage to Golgi apparatus and endoplasmic reticulum, leading to "total destruction".[1] | Less intense ultrastructural damage; deformation of the mucus-producing system rather than destruction. |
| Mucus Composition | Not significantly altered before production ceases. | Chemical composition is modified; sulphated mucopolysaccharides are extruded. |
| Mechanism | Hydrolyzes to acetaldehyde, impacting serotonin and energy metabolism. | Reversible inhibition of acetylcholinesterase (AChE). |
| Reversibility | Irreversible damage to mucus cells. | Reversible inhibition of AChE; cellular damage is less severe. |
Signaling Pathways and Mechanisms of Action
This compound's Impact on Serotonin-Mediated Mucus Secretion
This compound's primary mode of action on mucus cells is not direct but is mediated by its metabolite, acetaldehyde. In the acidic environment of the gut, this compound hydrolyzes into acetaldehyde. This metabolite is believed to act as a potent secretagogue, triggering a massive release of neurotransmitters, including serotonin (5-HT). Serotonin then binds to specific receptors on the surface of mucus cells, likely 5-HT2 and 5-HT3 subtypes, initiating a signaling cascade that leads to the rapid and exhaustive exocytosis of mucus vesicles. This "lethal discharge" quickly depletes the cell's mucus stores and is followed by severe damage to the protein synthesis and glycosylation machinery (endoplasmic reticulum and Golgi apparatus), ultimately leading to cell death and a complete cessation of mucus production.
Carbamate's Inhibition of Acetylcholinesterase
Carbamates act by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synapse. By reversibly binding to the active site of AChE, carbamates prevent the degradation of ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors on the mucus cell. This overstimulation results in a sustained increase in mucus production and secretion. Unlike this compound, the binding of carbamates to AChE is reversible, and the direct damage to the mucus cell's organelles is significantly less severe.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of molluscicide effects on mucus cells. Below are synthesized protocols for key experiments.
Experimental Workflow
The logical flow for a comparative study would involve parallel exposure of the target organisms or cell cultures to this compound, a selected carbamate, and a control. Following exposure, a series of assays would be conducted to quantify toxicity, mucus production, and cellular integrity.
References
Assessing the Long-Term Ecological Impact of Metaldehyde Use: A Comparative Guide
Metaldehyde-based molluscicides have been a cornerstone in slug and snail control for decades. However, growing concerns about their long-term ecological impact have prompted researchers and environmental stewards to seek safer, more sustainable alternatives. This guide provides a comprehensive comparison of this compound with its primary alternative, iron phosphate, focusing on their environmental fate, toxicity to non-target organisms, and mechanisms of action. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in pest management strategies and the development of next-generation molluscicides.
Comparative Ecotoxicology of this compound and Iron Phosphate
This compound and iron phosphate present distinct ecological profiles. This compound, while effective, poses a higher risk to non-target vertebrates and can contaminate water sources due to its mobility in soil.[1][2] Iron phosphate is generally considered to have a more favorable environmental profile, with lower toxicity to vertebrates and minimal environmental mobility.[3][4] However, some formulations containing chelating agents like EDTA have been shown to increase the toxicity of iron phosphate to earthworms.[5]
Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound and iron phosphate to a range of non-target organisms.
| Organism | Test Type | This compound | Iron Phosphate | Reference(s) |
| Mammals | ||||
| Rat (oral LD50) | Acute | 227 - 690 mg/kg | >5000 mg/kg | |
| Dog (oral LD50) | Acute | 100 - 1000 mg/kg | >5000 mg/kg (pure) | |
| Cat (oral LD50) | Acute | 207 mg/kg | - | |
| Human (oral LDmin) | Acute | 43 - 100 mg/kg | - | |
| Rat (dietary) | Chronic | NOEL: 200 ppm | - | |
| Birds | ||||
| Quail | Acute | Reports of death in treated areas | Practically non-toxic | |
| Poultry | Acute | Excitability, tremors, muscle spasms | - | |
| Aquatic Organisms | ||||
| Fish (e.g., Tilapia, Carp) | Acute | Practically non-toxic | Practically non-toxic | |
| Aquatic Invertebrates (e.g., Crustacea) | Acute | Practically non-toxic | Practically non-toxic | |
| Soil Organisms | ||||
| Earthworm (Eisenia fetida) (LC50) | Acute | >1000 mg/kg soil (NOEL) | >10,000 mg/kg | |
| Earthworm (Lumbricus terrestris) | Sub-lethal | No significant effect on feeding, growth, or mortality | No significant effect (pure); reduced feeding, weight loss, and mortality with EDTA formulations | |
| Beneficial Arthropods | ||||
| Carabid beetles, Staphylinid beetles, Spiders, Ants | Field/Lab | No adverse effects observed | - | |
| Honey bee (Apis mellifera) | Acute | No adverse reactions | Unlikely exposure | |
| Predatory mite (Typhlodromus pyri) | Acute | No signs of irritation | - |
Experimental Protocols
Standardized testing methodologies are crucial for the accurate assessment of molluscicide impacts on non-target organisms. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines for testing the effects of chemicals on earthworms.
OECD Guideline 207: Earthworm, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to earthworms.
-
Test Organism: Eisenia fetida or Eisenia andrei (adults).
-
Test Substance Application: The test substance is either mixed into a standardized artificial soil or sprayed onto the soil surface.
-
Test Design: A range-finding test is initially conducted, followed by a limit test (at 1000 mg/kg) or a rate-response test with at least five concentrations. Each treatment has four replicates, with ten earthworms per replicate. A control group is also included.
-
Endpoints: Mortality is assessed at 7 and 14 days, and the LC50 (lethal concentration for 50% of the population) is calculated. Sub-lethal effects, such as changes in body weight and behavior, are also recorded. The EC50 (effective concentration for 50% of the population) for weight reduction is determined at 14 days.
-
Test Conditions: The test is conducted in the dark under controlled temperature and humidity.
OECD Guideline 222: Earthworm Reproduction Test
This guideline assesses the sub-lethal effects of a substance on earthworm reproduction.
-
Test Organism: Eisenia fetida or Eisenia andrei (adults with clitellum).
-
Test Substance Application: The test substance is mixed into the artificial soil.
-
Test Design: A range of concentrations is tested to determine the effects on reproduction. The design includes a control group and typically five to eight test concentrations with four replicates each (eight for the control). Ten adult worms are introduced into each test vessel.
-
Endpoints:
-
Parental Mortality and Biomass: Assessed after 4 weeks.
-
Reproductive Output: The number of juveniles is counted after an additional 4 weeks (total test duration of 8 weeks). The ECx (effective concentration for x% effect) and NOEC (No-Observed-Effect Concentration)/LOEC (Lowest-Observed-Effect Concentration) for reproduction are determined.
-
-
Test Conditions: The test is conducted under controlled temperature, humidity, and light conditions.
Visualizing Mechanisms and Frameworks
This compound's Neurotoxic Mechanism
The precise mechanism of this compound toxicity is not fully elucidated, but it is known to disrupt the central nervous system. It is believed to decrease the levels of the inhibitory neurotransmitter GABA, leading to neuronal excitation. It also appears to affect serotonin and norepinephrine concentrations, lowering the seizure threshold.
Iron Phosphate's Physiological Impact
Iron phosphate acts as a stomach poison in slugs and snails. Upon ingestion, it damages the digestive tissues, leading to a cessation of feeding and eventual death.
Experimental Workflow for Earthworm Toxicity Testing
The following diagram illustrates a typical workflow for conducting earthworm toxicity tests based on OECD guidelines.
Logical Framework for Ecological Risk Assessment
The ecological risk assessment for a pesticide like this compound follows a structured framework to evaluate its potential harm to the environment. This process is generally divided into three phases: Problem Formulation, Analysis, and Risk Characterization.
References
Comparative Analysis of Metaldehyde Toxicity in Different Snail Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of metaldehyde, a common molluscicide, across various snail species. The information presented herein is intended to support research and development efforts in pest control and environmental toxicology. This document summarizes key toxicity data, details standardized experimental protocols for assessing molluscicide efficacy, and illustrates the toxicological pathways of this compound.
Quantitative Toxicity Data
This compound's toxicity varies significantly among different snail species, influenced by factors such as metabolism, size, and habitat. The following table summarizes the median lethal concentration (LC50) and median lethal dose (LD50) values reported in the literature for several key species. These values are crucial for understanding the potency of this compound and for developing targeted and effective pest management strategies.
| Snail Species | Test Type | Metric | Value | Exposure Time | Reference |
| Theba pisana (White Garden Snail) | Contact | LD50 | 11.33 µg/g body weight | 24 hours | [1] |
| Contact | LD50 | 8.53 µg/g body weight | 48 hours | [1] | |
| Contact | LD50 | 6.87 µg/g body weight | 72 hours | [1] | |
| Pomacea canaliculata (Golden Apple Snail) | Immersion | LC50 | 3.792 mg/L | 24 hours | [2] |
| Immersion | LC50 | 2.195 mg/L | 48 hours | [2] | |
| Immersion | LC50 | 1.833 mg/L | 72 hours | ||
| Immersion | LC50 | 1.706 mg/L | 96 hours | ||
| Lymnaea stagnalis (Great Pond Snail) | Immersion | 21d (hatching) NOEC | 36 mg/L | 21 days | |
| Immersion | 21d (hatching) LOEC | 116 mg/L | 21 days |
NOEC: No Observed Effect Concentration LOEC: Lowest Observed Effect Concentration
Experimental Protocols
Standardized protocols are essential for the reliable and reproducible assessment of molluscicide toxicity. The following methodologies are based on guidelines from the World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD) for testing the efficacy of chemical control agents against snails.
Contact Toxicity Assay (Topical Application)
This method is employed to determine the dose of a molluscicide that is lethal to snails upon direct contact with the body surface.
Objective: To determine the median lethal dose (LD50) of a topically applied molluscicide.
Materials:
-
Test snails of a uniform size and age
-
Molluscicide stock solution of known concentration
-
Micropipette
-
Acetone or other suitable solvent (as a carrier)
-
Glass or plastic containers with ventilated lids
-
Fresh lettuce or other appropriate food source
-
Controlled environment chamber (20-25°C, high humidity)
Procedure:
-
Acclimatization: Acclimate snails to laboratory conditions for at least 48 hours, providing food and water ad libitum.
-
Preparation of Test Solutions: Prepare serial dilutions of the molluscicide stock solution using a suitable solvent. A control group should be treated with the solvent alone.
-
Application: Using a micropipette, apply a precise volume (e.g., 1-5 µL) of the test solution directly to the soft body of the snail, avoiding the shell.
-
Observation: Place the treated snails in individual containers with a fresh food source.
-
Mortality Assessment: Record mortality at predetermined intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the lack of response to a gentle stimulus (e.g., prodding with a soft brush).
-
Data Analysis: Calculate the LD50 values and their 95% confidence intervals using probit analysis or a similar statistical method.
Dietary Toxicity Assay (Bait Ingestion)
This assay evaluates the toxicity of a molluscicide when ingested by snails as part of a baited formulation.
Objective: To determine the median lethal concentration (LC50) of a molluscicide incorporated into a food source.
Materials:
-
Test snails of a uniform size and age
-
Molluscicide
-
Bait matrix (e.g., wheat bran, lettuce)
-
Containers for exposure
-
Controlled environment chamber
Procedure:
-
Bait Preparation: Prepare baits with a range of molluscicide concentrations. A control group should be provided with bait containing no molluscicide.
-
Acclimatization and Starvation: Acclimate snails as described above, followed by a 24-hour starvation period to encourage feeding on the bait.
-
Exposure: Place a known number of snails in each container with a pre-weighed amount of the treated or control bait.
-
Observation: Monitor the snails and record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: Calculate the LC50 values based on the concentration of the molluscicide in the bait and the observed mortality rates.
Visualizing Toxicological Pathways and Experimental Design
To better understand the experimental process and the biological impact of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for a contact toxicity assay.
Caption: this compound's toxicological pathway in snails.
Mechanism of Action
This compound exerts its toxic effects on snails through a multi-faceted mechanism primarily targeting the nervous system and mucus-producing cells. Upon ingestion or contact, this compound is rapidly absorbed. In the acidic environment of the gut, it can hydrolyze to acetaldehyde, a toxic metabolite.
The primary mode of action is neurotoxicity. This compound is believed to interfere with neurotransmitter systems, leading to a decrease in levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This reduction in GABAergic inhibition results in neuronal hyperactivity, causing symptoms such as tremors, convulsions, and ultimately paralysis.
Simultaneously, this compound has a destructive effect on the mucus cells of snails. This leads to excessive mucus production, which, combined with the inability to regulate water balance due to neurotoxicity, results in severe dehydration. The combination of neurotoxic paralysis and dehydration is ultimately lethal to the snail.
Biochemical studies have also revealed that this compound exposure can alter the activity of various enzymes, including acetylcholinesterase (AChE) and glutathione S-transferase (GST), indicating widespread metabolic disruption and oxidative stress.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
